molecular formula C8H17N B2353982 4-Ethylcyclohexanamine CAS No. 23775-40-8

4-Ethylcyclohexanamine

Cat. No.: B2353982
CAS No.: 23775-40-8
M. Wt: 127.231
InChI Key: IKQCKANHUYSABG-ZKCHVHJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylcyclohexanamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCKANHUYSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946572
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23775-39-5, 42195-97-1
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Data of 4-Ethylcyclohexanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-ethylcyclohexanamine, a key intermediate in pharmaceutical and chemical synthesis. Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Introduction: The Structural Elucidation of this compound

This compound is a cyclic aliphatic amine with the molecular formula C₈H₁₇N. Its structure consists of a cyclohexane ring substituted with an ethyl group and an amino group. The compound can exist as two geometric isomers: cis and trans, depending on the relative orientation of the ethyl and amino groups with respect to the plane of the cyclohexane ring. The conformational analysis of these isomers, which predominantly exist in a chair conformation, is crucial for understanding their reactivity and biological activity. Spectroscopic techniques are indispensable for the unambiguous determination of the structure and stereochemistry of this compound. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group, the cyclohexane ring, and the amine group. The chemical shifts and coupling constants of the cyclohexane ring protons are particularly sensitive to the cis or trans stereochemistry.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
-CH₃ (ethyl)~0.9Triplet (t)3HCoupled to the -CH₂- protons of the ethyl group.
-CH₂- (ethyl)~1.3Quartet (q)2HCoupled to the -CH₃ protons of the ethyl group.
Cyclohexane Ring Protons1.0 - 2.0Multiplet (m)9HComplex region due to overlapping signals of axial and equatorial protons. The chemical shifts will differ between the cis and trans isomers.
-CH-NH₂~2.5 - 3.0Multiplet (m)1HThe proton on the carbon bearing the amino group. Its chemical shift is influenced by the electronegativity of the nitrogen atom. In the trans isomer, this proton is expected to be axial and show a larger trans-diaxial coupling.
-NH₂1.0 - 2.0Broad Singlet (br s)2HThe chemical shift is variable and depends on concentration and solvent. The signal may exchange with D₂O.

Expertise & Experience: The distinction between the cis and trans isomers can be made by analyzing the coupling constants of the proton at the C1 position (-CH-NH₂). In the more stable chair conformation of the trans isomer, both the ethyl and amino groups are equatorial. The proton at C1 would be axial and would exhibit large trans-diaxial couplings with the adjacent axial protons on C2 and C6. In the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller coupling constants for the C1 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)Notes
-CH₃ (ethyl)~12The terminal methyl group of the ethyl substituent.
-CH₂- (ethyl)~29The methylene carbon of the ethyl group.
C4~38The carbon of the cyclohexane ring attached to the ethyl group.
C3, C5~30-35The carbons adjacent to the C4 carbon.
C2, C6~30-35The carbons adjacent to the C1 carbon.
C1~50The carbon attached to the amino group, deshielded by the nitrogen atom.

Trustworthiness: The predicted chemical shifts are based on the analysis of similar structures. For instance, in cyclohexylamine, the carbon bearing the amino group (C1) appears around 50.2 ppm, and the other ring carbons appear at 33.7, 25.4, and 24.6 ppm[1]. The presence of the ethyl group at the C4 position will slightly alter the chemical shifts of the ring carbons due to its inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional groups are the primary amine (-NH₂) and the aliphatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensityNotes
3300 - 3500N-H StretchMediumA primary amine will show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
2850 - 2960C-H StretchStrongAliphatic C-H stretching vibrations of the cyclohexane ring and the ethyl group.
1590 - 1650N-H BendMediumScissoring vibration of the primary amine.
1000 - 1250C-N StretchMediumStretching vibration of the carbon-nitrogen bond.

Authoritative Grounding: The characteristic N-H stretching vibrations for primary amines are well-established in IR spectroscopy[1]. The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to the formation of a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₈H₁₇N), which is 127.23 g/mol . Due to the nitrogen rule, the nominal molecular weight is an odd number, which is consistent with the presence of one nitrogen atom[2].

  • Base Peak: The base peak is often the result of α-cleavage, which is a common fragmentation pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For cyclic amines, this can lead to the formation of a stable iminium ion.

  • Major Fragment Ions:

    • m/z 98: Loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion.

    • m/z 84: Loss of the amino group and a hydrogen atom.

    • m/z 56: This is a common fragment for cyclohexylamines and likely arises from the cleavage of the cyclohexane ring.

    • m/z 30: A characteristic fragment for primary amines, corresponding to [CH₂=NH₂]⁺.

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [C8H17N]+• m/z = 127 F1 [C6H12N]+ m/z = 98 M->F1 - C2H5• F3 [CH4N]+ m/z = 30 M->F3 α-cleavage & rearrangement F2 [C4H8N]+ m/z = 70 F1->F2 - C2H4

Caption: Proposed mass fragmentation pathway for this compound.

Summary of Spectroscopic Data

TechniqueKey Features and Predicted Values
¹H NMR -CH₃ (~0.9 ppm, t), -CH₂- (~1.3 ppm, q), Ring H (1.0-2.0 ppm, m), -CH-NH₂ (~2.5-3.0 ppm, m), -NH₂ (1.0-2.0 ppm, br s)
¹³C NMR -CH₃ (~12 ppm), -CH₂- (~29 ppm), Ring Carbons (30-38 ppm), C-NH₂ (~50 ppm)
IR N-H stretch (3300-3500 cm⁻¹, 2 bands), C-H stretch (2850-2960 cm⁻¹), N-H bend (1590-1650 cm⁻¹), C-N stretch (1000-1250 cm⁻¹)
MS M⁺ at m/z 127, Major fragments at m/z 98, 84, 56, 30

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow Diagram:

Experimental_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Dissolve in CDCl3 NMR_Acquire Acquire 1H & 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Analyze Data NMR_Acquire->NMR_Process End Structural Confirmation NMR_Process->End IR_Sample Prepare Thin Film IR_Acquire Acquire FTIR Spectrum IR_Sample->IR_Acquire IR_Analyze Identify Functional Groups IR_Acquire->IR_Analyze IR_Analyze->End MS_Sample Introduce to MS MS_Ionize Electron Ionization (70 eV) MS_Sample->MS_Ionize MS_Analyze Analyze Fragmentation MS_Ionize->MS_Analyze MS_Analyze->End Start This compound Sample Start->NMR_Sample Start->IR_Sample Start->MS_Sample

Caption: General experimental workflow for spectroscopic analysis.

References

  • PubChem. 4-Ethylcyclohexan-1-amine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • SpectraBase. Cyclohexanamine, 4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)cyclohexyl]-, [cis(cis)]- - Optional[13C NMR]. [Link]

  • ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

  • O'Brien, P., et al. cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. [Link]

  • PubChem. 1-Ethylcyclohexaneamine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Biological Magnetic Resonance Bank. Cyclohexylamine at BMRB. [Link]

Sources

cis- and trans- isomers of 4-ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis- and Trans- Isomers of 4-Ethylcyclohexanamine

Abstract

Substituted cyclohexanes are foundational scaffolds in medicinal chemistry and materials science. The spatial arrangement of substituents on the cyclohexane ring gives rise to stereoisomers, primarily cis and trans diastereomers, which often exhibit distinct physical, chemical, and biological properties. This technical guide provides an in-depth analysis of the stereochemistry, conformational preferences, synthesis, separation, and spectroscopic characterization of the . We will explore the critical role of conformational analysis in predicting isomer stability and interpreting spectroscopic data, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The principles discussed herein are paramount for the rational design, synthesis, and characterization of stereochemically pure molecules.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

This compound is a disubstituted cyclohexane derivative featuring an ethyl group and an amino group at positions 1 and 4 of the ring.[1] The relative orientation of these two functional groups—either on the same side (cis) or opposite sides (trans) of the ring—defines its diastereomeric form. In drug development, the precise control of stereochemistry is not merely an academic exercise; it is a regulatory and functional necessity.[2] Different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2] For instance, trans-4-substituted cyclohexane-1-amines are identified as key structural elements in important antipsychotic drugs like cariprazine, highlighting the therapeutic relevance of specific isomer synthesis.[3]

This guide delves into the core principles that govern the behavior of these isomers, providing the technical foundation required to manipulate and characterize them effectively.

Conformational Analysis: Predicting Isomer Stability

The three-dimensional structure of cyclohexane is not a planar hexagon. To minimize angle and torsional strain, it adopts a puckered "chair" conformation, which is the most stable arrangement.[4] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's equator.[5] The cyclohexane ring is conformationally mobile and can undergo a "ring flip," which rapidly interconverts axial and equatorial positions.[5]

For a substituted cyclohexane, the chair conformation that places the bulky substituent in the more spacious equatorial position is generally more stable.[4] This preference is driven by the avoidance of 1,3-diaxial interactions —destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[4] The energetic cost of placing a substituent in an axial position is quantified by its "A-value."

The Trans Isomer: A Conformationally Locked System

In trans-4-ethylcyclohexanamine, the ethyl and amino groups are on opposite sides of the ring. This arrangement allows for a highly stable chair conformation where both substituents occupy equatorial positions . A ring flip would force both groups into unfavorable axial positions, introducing significant steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium, making the trans isomer a relatively rigid or "conformationally locked" system.[6]

Caption: Conformational equilibrium of trans-4-ethylcyclohexanamine.
The Cis Isomer: A Dynamic Equilibrium

For the cis isomer, the substituents are on the same side of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial . A ring flip interconverts these positions, leading to two distinct chair conformers that are in dynamic equilibrium.[4]

The relative stability of these two conformers depends on the A-values of the ethyl and amino groups. The ethyl group is sterically bulkier than the amino group, meaning it has a larger A-value and a stronger preference for the equatorial position. Therefore, the conformer with the equatorial ethyl group and axial amino group will be lower in energy and more populated at equilibrium.[7]

Caption: Conformational equilibrium of cis-4-ethylcyclohexanamine.

Synthesis and Isomer Separation Protocol

A common route to a mixture of this compound isomers is the reductive amination of 4-ethylcyclohexanone. This reaction typically yields a mixture of the cis and trans products, necessitating a robust separation protocol to isolate the desired isomer.[8]

G Ketone 4-Ethylcyclohexanone AmineMix Cis/Trans Amine Mixture Ketone->AmineMix Reductive Amination (e.g., NaBH3CN, NH4OAc) Separation Chromatographic Separation (e.g., Preparative HPLC) AmineMix->Separation Cis Cis Isomer Separation->Cis Trans Trans Isomer Separation->Trans

Caption: General workflow for synthesis and separation.
Protocol: Isomer Separation by Preparative HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers.[9] The different three-dimensional shapes of the cis and trans isomers lead to differential interactions with the stationary phase, enabling their separation.[2]

Objective: To separate a mixture of cis- and trans-4-ethylcyclohexanamine into its pure components.

Materials:

  • Crude mixture of this compound isomers.

  • Preparative HPLC system with a suitable column (e.g., C18 or a specialized phase for amine separation).[2]

  • Mobile phase solvents (e.g., acetonitrile, water, with additives like trifluoroacetic acid or a buffer to control pH).

  • Rotary evaporator.

Methodology:

  • Method Development: Begin on an analytical scale to determine the optimal mobile phase composition and gradient that provides the best resolution between the two isomer peaks. A common starting point for amine separation is a reversed-phase C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) to ensure the amine is protonated.

  • Sample Preparation: Dissolve a known quantity of the crude isomer mixture in the initial mobile phase solvent to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative Run: Scale up the injection volume for the preparative HPLC system. Run the optimized gradient method.

  • Fraction Collection: Monitor the column eluent with a UV detector (if the molecule has a chromophore, or derivatize a small sample) or an evaporative light scattering detector (ELSD). Collect the fractions corresponding to the distinct peaks of the cis and trans isomers.

  • Solvent Removal: Combine the fractions for each pure isomer and remove the mobile phase solvents using a rotary evaporator under reduced pressure.

  • Purity Confirmation: Analyze the isolated fractions by analytical HPLC and NMR spectroscopy to confirm their purity and verify their stereochemical identity.

Spectroscopic Differentiation: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexanes.[10] The key lies in analyzing the chemical shift and, more importantly, the spin-spin coupling constants of the proton attached to the carbon bearing the amino group (C1-H).[11]

¹H NMR Analysis

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[12]

  • Axial-Axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles are ~60°, resulting in small coupling constants (typically 2-5 Hz).

Trans Isomer Signature:

  • As established, the trans isomer exists almost exclusively in the diequatorial conformation.

  • This places the C1 proton in an axial position.

  • This axial C1-H is adjacent to two other axial protons (on C2 and C6).

  • Therefore, the ¹H NMR signal for the C1-H of the trans isomer will appear as a multiplet with at least two large axial-axial couplings, often described as a "triplet of triplets" or a broad multiplet with a large width at half-height.[6]

Cis Isomer Signature:

  • The cis isomer is a rapidly flipping equilibrium of two conformers.

  • In one conformer, the amino group is equatorial and the C1-H is axial . In the other, the amino group is axial and the C1-H is equatorial .

  • Because the ring flip is fast on the NMR timescale at room temperature, the observed spectrum is a population-weighted average of the two conformers.

  • The resulting signal for the C1-H will have averaged coupling constants that are smaller than a pure axial-axial coupling. This leads to a narrower, less resolved multiplet compared to the trans isomer.[13]

Data Presentation: Expected ¹H NMR Parameters
IsomerC1-H Position(s)Expected C1-H Signal AppearanceKey Coupling Constants (³J)
Trans Predominantly AxialBroad multipletLarge axial-axial couplings (~10-12 Hz)
Cis Axial/Equatorial AverageNarrower, less resolved multipletAveraged, smaller couplings (~4-8 Hz)

Applications in Drug Discovery and Chemical Synthesis

The ability to synthesize, separate, and characterize specific isomers of this compound and related structures is vital for the pharmaceutical industry.[14]

  • Structure-Activity Relationships (SAR): Isolating pure isomers allows researchers to determine which spatial arrangement of functional groups is responsible for the desired biological activity. This is a cornerstone of SAR studies, guiding the design of more potent and selective drug candidates.[15]

  • Pharmacokinetics and Toxicology: The 3D shape of a molecule influences how it binds to metabolic enzymes and transport proteins. Different isomers can have different rates of absorption, distribution, metabolism, and excretion (ADME), as well as different toxicological profiles.

  • Synthetic Building Blocks: Stereochemically pure cyclohexylamines serve as valuable chiral building blocks for the synthesis of complex molecules, ensuring that the final product has the correct and intended three-dimensional structure.[3]

Conclusion

The cis and trans isomers of this compound, while chemically similar, are distinct entities with unique three-dimensional structures and conformational behaviors. The trans isomer is a relatively rigid diequatorial system, whereas the cis isomer exists as a dynamic equilibrium between two chair conformers. These fundamental conformational differences provide a robust basis for their experimental separation via chromatography and their unambiguous differentiation using ¹H NMR spectroscopy, where the coupling constants of the C1 proton serve as a definitive diagnostic tool. For professionals in drug discovery and chemical development, a thorough understanding and mastery of these principles are indispensable for the successful design and synthesis of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Conformation of the compound cis-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • Valikh, S., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • YouTube. (2020). Predicting Most stable chair conformation of cis-4-Ethylcyclohexanol. Retrieved from [Link]

  • University Course Material. (n.d.). Conformational Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-4-(2-methylidenebutoxy)cyclohexan-1-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

  • YouTube. (2017). Conformational Analysis of Substituted Cyclohexanes. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]

  • St. Paul's C. M. College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • NIH. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization. Retrieved from [Link]

  • NIH. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • NIH. (n.d.). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermodynamic properties of 4-ethylcyclohexanamine, tailored for researchers, scientists, and professionals in drug development. We will delve into the core thermodynamic parameters, methodologies for their determination, and the significance of these properties in practical applications.

Introduction: The Significance of this compound in Research and Development

This compound, a substituted cyclohexylamine derivative, represents a class of compounds with significant potential in various chemical and pharmaceutical applications. Its structural motif is found in numerous biologically active molecules, making it a valuable building block in medicinal chemistry. Understanding the thermodynamic properties of this amine is paramount for optimizing reaction conditions, predicting its behavior in different environments, and ensuring safe handling and storage. In the context of drug development, thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy govern molecular interactions, solubility, and bioavailability, all of which are critical for the design and efficacy of new therapeutic agents. For instance, certain cyclohexane amine compounds have been investigated for their potential in anti-schizophrenia drugs.[1]

Physicochemical and Structural Characteristics

This compound (C8H17N) is a primary amine with a molecular weight of 127.23 g/mol .[2] Its structure consists of a cyclohexane ring substituted with an ethyl group and an amino group. The presence of the flexible cyclohexane ring and the basic amino group dictates its physical and chemical behavior.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight127.23 g/mol PubChem[2]
Molecular FormulaC8H17NPubChem[2]
Boiling Point75 °CChemicalBook[3]
Density0.86 g/cm³ChemicalBook[3]
pKa10.58 ± 0.70 (Predicted)ChemicalBook[3]

Core Thermodynamic Properties: A Theoretical and Practical Overview

The thermodynamic properties of a compound provide a quantitative understanding of its energy landscape and behavior under various conditions. For this compound, these properties are crucial for predicting its reactivity, stability, and phase behavior.

Enthalpy (ΔH)
Entropy (S)

Entropy is a measure of the disorder or randomness of a system.[5][6][7] The standard molar entropy (S°) can be determined experimentally through calorimetry or calculated using statistical mechanics. Factors that influence the entropy of this compound include its molecular complexity, conformational flexibility of the cyclohexane ring, and the freedom of movement of the ethyl and amino groups.[5]

Gibbs Free Energy (G)

Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a process at constant temperature and pressure.[8][9] The standard Gibbs free energy of formation (ΔfG°) is calculated using the equation:

ΔG° = ΔH° - TΔS° [9]

A negative ΔG° indicates a spontaneous process.[8] For N-ethylcyclohexylamine, a related compound, the calculated standard Gibbs free energy of formation is 130.32 kJ/mol.[4] The Gibbs free energy difference between alternative chair conformations of substituted cyclohexanamines can also be calculated to determine their relative stabilities.[10]

Experimental Determination of Thermodynamic Properties

The following section outlines the key experimental techniques used to determine the thermodynamic properties of amines like this compound.

Calorimetry

Calorimetry is the primary experimental method for measuring heat changes associated with chemical and physical processes.

Experimental Protocol: Adiabatic Calorimetry for Heat Capacity Measurement

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a calorimeter vessel.

  • System Isolation: The vessel is placed within an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat exchange with the surroundings.

  • Heating: A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.

  • Temperature Measurement: The temperature change is precisely measured using a calibrated thermometer.

  • Calculation: The heat capacity (Cp) is calculated using the formula: Cp = (Energy supplied) / (Temperature change × moles of sample)

  • Data Collection: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.[11]

Calorimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Weigh high-purity This compound Load Load into calorimeter vessel Prep->Load Isolate Place in adiabatic shield Load->Isolate Heat Apply known electrical energy Isolate->Heat Measure Record temperature change Heat->Measure Calculate Calculate Heat Capacity (Cp) Measure->Calculate Repeat Repeat at different temperatures Calculate->Repeat Repeat->Calculate

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Potentiometric Titration

This method is commonly used to determine the dissociation constant (pKa) of amines, which is related to their thermodynamic properties.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in water. Also, prepare a standardized solution of a strong acid (e.g., HCl).

  • Titration Setup: Place the amine solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing the acid solution.

  • Titration: Add the acid titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Thermodynamic Calculation: Repeat the titration at different temperatures to determine the enthalpy and entropy of dissociation using the van't Hoff equation.[12][13]

pKa_Determination A Prepare standard solutions (Amine and Acid) B Set up thermostated titration cell with pH electrode A->B C Titrate amine with acid, recording pH vs. volume B->C D Plot titration curve and determine pKa at half-equivalence C->D E Repeat at multiple temperatures D->E F Calculate ΔH° and ΔS° using van't Hoff equation E->F

Caption: Experimental workflow for pKa determination and thermodynamic analysis.

Computational Approaches to Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.[14]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[15] It can be employed to calculate optimized molecular geometries, vibrational frequencies, and electronic energies, which are then used to derive thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2]

Table 2: GHS Hazard Statements for this compound

Hazard CodeStatement
H226Flammable liquid and vapor
H302Harmful if swallowed
H312Harmful in contact with skin
H314Causes severe skin burns and eye damage

Source: PubChem[2]

Safe Handling Procedures:

  • Handle in a well-ventilated area or under a chemical fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Keep away from heat, sparks, and open flames.[18]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

  • Ground/bond container and receiving equipment to prevent static discharge.[18]

Conclusion

A thorough understanding of the thermodynamic properties of this compound is essential for its effective and safe use in research and industrial applications, particularly in the realm of drug discovery. While experimental data for this specific compound is limited, established methodologies such as calorimetry and potentiometric titration, complemented by computational approaches like DFT, provide a robust framework for determining its thermodynamic profile. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this and related compounds.

References

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328. [Link]

  • Aronu, U. E., Hartono, A., & Svendsen, H. F. (2011). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 56(5), 2327–2333. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420819, 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

  • Perdomo, F. A., Adjiman, C. S., & Galindo, A. (2016). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal, 62(3), 852-871. [Link]

  • ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Request PDF. Retrieved from [Link]

  • Ge, X., Wexler, A. S., & Clegg, S. L. (2011). Atmospheric amines – Part II. Thermodynamic properties and gas/particle partitioning. Atmospheric Environment, 45(3), 524-546. [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Ethylcyclohexene (CAS 3742-42-5). Retrieved from [Link]

  • Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1184. [Link]

  • Chegg. (2020). Solved: The two alternative chair conformations of cis-4-methylcyclohexanamine differ in their Gibbs free energy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response | Request PDF. Retrieved from [Link]

  • Purdue University. (n.d.). Gibbs Free Energy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexylamine, N-ethyl- (CAS 5459-93-8). Retrieved from [Link]

  • Shagidullin, A. R., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(20), 7059. [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Gibbs Free Energy. Chemguide. Retrieved from [Link]

  • CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • Kumar, V., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(4), 341-353. [Link]

  • Western Washington University. (2021, March 7). Entropy in Atoms, Molecules, and Reactions (WWU CHEM 462). [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, February 21). Entropy in Chemical Reactions | General Chemistry II | 4.6. [Video]. YouTube. [Link]

  • Chem Explained. (2023, December 15). How Is Entropy Calculated For A Chemical Reaction?. [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104454926, N-ethyl-4-(2-methylidenebutoxy)cyclohexan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-temperature heat capacities and thermodynamic properties of ethyl 4-dimethylaminobenzoate (C11H15NO2) | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs.
  • ResearchGate. (n.d.). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? | Request PDF. Retrieved from [Link]

Sources

4-ethylcyclohexanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethylcyclohexanamine for Advanced Research

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. This document delves into the core chemical identifiers, synthesis and purification protocols, detailed analytical characterization, and applications of this versatile chemical intermediate.

Core Compound Identifiers and Properties

This compound is a cyclic amine that exists as a mixture of cis and trans isomers. The commercially available product is typically this mixture.[1][2][3] The amine group imparts basic properties and a characteristic odor, while the ethyl-substituted cyclohexane ring provides a non-polar, lipophilic character.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier Value Source(s)
CAS Number 42195-97-1 (for cis/trans mixture) [1][2][3][4]
23775-39-5 (unspecified stereochemistry) [4][5]
IUPAC Name 4-ethylcyclohexan-1-amine [4]
Synonyms 4-Ethylcyclohexylamine, 1-Amino-4-ethylcyclohexane [3][4]
Molecular Formula C₈H₁₇N [1][2][4]
Molecular Weight 127.23 g/mol [1][4]
Appearance Colorless to pale yellow liquid [3]
Boiling Point ~166.3 °C at 760 mmHg [6]
Density ~0.86 g/cm³ [5]
pKa (Predicted) 10.58 ± 0.70 [5]
SMILES CCC1CCC(CC1)N [4]

| InChIKey | IKQCKANHUYSABG-UHFFFAOYSA-N |[4] |

Synthesis and Purification

The most direct and widely utilized method for synthesizing this compound is the reductive amination of 4-ethylcyclohexanone. This common organic transformation involves the reaction of a ketone with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7][8][9]

Principle of Synthesis: Reductive Amination

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of 4-ethylcyclohexanone, followed by dehydration to form a transient imine (or enamine). A reducing agent present in the reaction mixture then reduces the C=N double bond to yield the final amine product. Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pt/C) or hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10] The choice of catalyst and conditions can influence the stereoselectivity (cis/trans ratio) of the final product.[8]

G cluster_synthesis Synthesis Workflow start Start: 4-Ethylcyclohexanone + Ammonia Source imine Imine Formation (Intermediate) start->imine Condensation reduction In-situ Reduction (e.g., H₂/Raney Ni) imine->reduction Reduction product Crude this compound (cis/trans mixture) reduction->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure using catalytic hydrogenation.

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 4-ethylcyclohexanone (1.0 eq), methanol as the solvent, and a slurry of Raney Nickel catalyst (5-10% by weight).

  • Ammonia Addition: Cool the reactor and introduce anhydrous ammonia (3-5 eq).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 10-20 bar). Heat the mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis via Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Cooldown and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol, yielding the crude this compound.

Purification Protocol

Purification is critical to remove unreacted starting material, byproducts, and residual catalyst.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic solution with dilute hydrochloric acid (1M HCl). The amine will protonate and move into the aqueous layer, leaving non-basic organic impurities behind.

  • Liberation of Free Amine: Separate the aqueous layer and cool it in an ice bath. Make the solution basic (pH > 12) by the slow addition of concentrated sodium hydroxide (NaOH) solution. The free amine will separate as an oily layer.

  • Final Extraction and Drying: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Final Purification: Filter off the drying agent and remove the solvent under reduced pressure. For high purity, the resulting oil can be further purified by fractional distillation under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is recommended.[4][11]

G cluster_analysis Analytical Workflow sample Purified Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir identity Confirm Identity (Mass, Fragments) gcms->identity structure Elucidate Structure (Shifts, Couplings) nmr->structure functional_groups Identify Functional Groups (Vibrational Modes) ir->functional_groups

Caption: A multi-platform approach for analytical characterization.

Analytical Methodologies
  • GC-MS Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or ethyl acetate).

    • Inject into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program starting at ~50 °C and ramping to ~250 °C to separate the cis and trans isomers and any impurities.

    • The mass spectrometer will provide the molecular ion peak and a characteristic fragmentation pattern for identification.

  • NMR Spectroscopy Protocol:

    • Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns will confirm the arrangement of protons and carbons in the molecule.

  • FT-IR Spectroscopy Protocol:

    • Acquire the spectrum using a neat sample (liquid film) on a salt plate (e.g., NaCl or KBr).

    • The IR spectrum will show characteristic absorption bands for N-H and C-N bonds of the amine and C-H bonds of the alkyl chain.

Expected Spectral Data

The following table summarizes the expected spectral characteristics for this compound.

Table 2: Summary of Expected Analytical Data

Technique Expected Observations
GC-MS Molecular Ion (M⁺): m/z = 127. Key Fragments: Loss of the ethyl group (m/z = 98), loss of the amino group, and fragmentation of the cyclohexane ring. Two distinct peaks for cis and trans isomers.
¹H NMR ~2.5-3.0 ppm: Broad multiplet for the proton on the carbon bearing the amine group (-CH-NH₂). ~1.0-2.0 ppm: Complex multiplets for the cyclohexane ring and ethyl CH₂ protons. ~0.8-1.0 ppm: Triplet for the ethyl CH₃ group. The chemical shifts and multiplicities will differ slightly between the cis and trans isomers.[12]
¹³C NMR ~50-55 ppm: Signal for the carbon attached to the nitrogen (-CH-NH₂). ~20-40 ppm: Signals for the other carbons of the cyclohexane ring and the ethyl CH₂ group. ~10-15 ppm: Signal for the ethyl CH₃ group.

| FT-IR | ~3300-3400 cm⁻¹: Two characteristic medium-to-weak bands for the N-H stretching of a primary amine. ~2850-2960 cm⁻¹: Strong bands for C-H stretching of the alkyl groups. ~1590-1650 cm⁻¹: N-H bending (scissoring) vibration. ~1000-1250 cm⁻¹: C-N stretching vibration.[13] |

Reactivity and Applications in Drug Development

As a primary amine, this compound is a versatile nucleophile and a base. It readily undergoes reactions typical of primary amines, such as N-alkylation, acylation, sulfonylation, and formation of imines. This reactivity makes it a valuable building block for creating more complex molecules.

The 4-alkylcyclohexylamine scaffold is of significant interest in medicinal chemistry. The cyclohexane ring acts as a rigid, three-dimensional, and lipophilic spacer that can correctly orient functional groups for interaction with biological targets. The ethyl group further enhances lipophilicity, which can be crucial for membrane permeability and pharmacokinetic properties.

A notable application of related structures is in the development of novel analgesics. Research into 4-aryl-4-aminocyclohexanone derivatives has shown that this core structure can serve as a template for potent pain-relief agents.[14] By using this compound as a starting point, medicinal chemists can synthesize libraries of compounds for screening against various biological targets, including GPCRs, ion channels, and enzymes, where the specific orientation and lipophilicity of the ethylcyclohexyl group can lead to novel structure-activity relationships.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions. It is flammable, corrosive, and harmful upon contact or ingestion.[15][16]

Table 3: GHS Hazard Information

Hazard Class GHS Statement
Flammability H226: Flammable liquid and vapor.
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin.[15] H332: Harmful if inhaled.[15]
Corrosivity/Irritation H314: Causes severe skin burns and eye damage.[15][17]
Organ Toxicity H370: Causes damage to organs.[15]

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[15] |

  • Handling: Always work in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16] Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[16] Store locked up.[16]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16][17]

    • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[16][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][17]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[16][17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • CP Lab Safety. (n.d.). 4-Ethylcyclohexylamine (cis- and trans- mixture), min 98%, 1 ml. Retrieved from [Link]

  • SciEdCo. (n.d.). 4-Ethylcyclohexylamine (cis- and trans- mixture), Min. 98.0 (GC,T), 5 mL. Retrieved from [Link]

  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanamine, 4-(1-methylethyl)-. Wiley. Retrieved from [Link]

  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • NIST. (n.d.). Cyclohexanone, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437. [Link]

  • MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-4-(2-methylidenebutoxy)cyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). HUP0004200A3 - Cyclic amine derivatives and their use as drugs.
  • PubChem. (n.d.). CID 177002931. National Center for Biotechnology Information. Retrieved from [Link]

  • Heze Yonghui Composite Materials Co., Ltd. (2025, October 15). What are the NMR spectra characteristics of 4,4 - Methylenebiscyclohexylamine?. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[2-(4-Nitrophenoxy)ethyl]cyclohexanamine. Wiley. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

Sources

Introduction: Understanding the Profile of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Ethylcyclohexanamine

This compound (CAS No: 42195-97-1), a substituted cycloaliphatic amine, is a valuable intermediate in advanced chemical synthesis.[1] Its structure, featuring a cyclohexane ring with both an ethyl and an amine functional group, provides a unique combination of hydrophobic and basic characteristics.[1] This makes it a versatile building block in the development of novel compounds within the pharmaceutical and specialty chemical sectors. However, the same reactivity that makes it useful also necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with this compound, designed for the laboratory professional. The causality behind each recommendation is explained to foster a culture of intrinsic safety rather than mere procedural compliance.

Section 1: Comprehensive Hazard Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. This compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS), indicating that it poses significant physical, health, and environmental risks. The primary signal word for this chemical is Danger .[2][3]

GHS Hazard Classification

The hazards of this compound are multifaceted, ranging from flammability to severe corrosivity. The aggregated GHS classifications from multiple suppliers and databases are summarized below.[2]

Hazard Class Hazard Category GHS Hazard Statement Code Description Pictogram
Flammable LiquidsCategory 3H226Flammable liquid and vapor.[2]🔥
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2][4]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 1BH314Causes severe skin burns and eye damage.[2][3][5]corrosive
Serious Eye DamageCategory 1H318Causes serious eye damage.[2]corrosive

Causality Insight: The amine group imparts a strong basic and nucleophilic character, making the compound corrosive to biological tissues upon contact. The aliphatic structure contributes to its flammability and potential for harmful reactions if swallowed or absorbed through the skin.

Physical and Chemical Properties

Understanding the physical state and properties is critical for anticipating its behavior during handling and in the event of a spill.

Property Value Source
Molecular Formula C₈H₁₇N[2][4]
Molecular Weight 127.23 g/mol [2][4]
Appearance Colorless to pale yellow liquid or solid.[1][4][1][4]
Boiling Point ~75 °C[6]
Density ~0.86 g/cm³[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory. The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and to contain any potential splashes or spills.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Stations: A certified and unobstructed safety shower and eyewash station must be located in immediate proximity to the handling area.[3] Their functionality must be tested weekly.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves. Change gloves immediately if contamination is suspected.Provides a barrier against a corrosive and dermally toxic substance. Double-gloving is recommended for transfers of larger quantities.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid, which can cause severe and permanent eye damage.[3][5]
Skin/Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is required.Protects skin from burns and absorption.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[5][7]
Respiratory Protection Not typically required when working in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of harmful vapors.

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized protocols is critical for preventing accidents and ensuring reproducible, safe science.

Workflow for Safe Handling

The following diagram outlines the logical flow for handling this compound from receipt to use.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Verify Chemical Identity & Check SDS b Don Full PPE (Gloves, Goggles, Lab Coat) a->b c Prepare & Verify Fume Hood and Spill Kit b->c d Transfer to Fume Hood c->d Proceed to Handling e Weigh/Dispense into Secondary Containment d->e f Securely Cap & Label Reaction Vessel e->f g Decontaminate Glassware & Work Surface f->g Experiment Complete h Dispose of Contaminated Waste in Labeled Container g->h i Remove PPE & Wash Hands h->i G Diagram 2: Emergency Spill Response Start Spill Occurs IsMajor Is the spill large or unmanageable? Start->IsMajor Evacuate Evacuate Area Alert EH&S Pull Fire Alarm IsMajor->Evacuate Yes DonPPE Don appropriate PPE (respirator, apron, etc.) IsMajor->DonPPE No Contain Contain spill with inert absorbent material (e.g., vermiculite, sand) DonPPE->Contain Neutralize Cautiously neutralize if safe and trained to do so Contain->Neutralize Collect Collect residue into sealed, labeled container Neutralize->Collect Decon Decontaminate spill area and equipment Collect->Decon Dispose Dispose of waste as hazardous material Decon->Dispose

Caption: A decision tree for responding to a chemical spill.

Key Spill Response Steps:

  • Evacuate and Alert: Immediately alert others in the area. For large spills, evacuate and call emergency services.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames. [3][8]3. Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. [8]5. Collect: Carefully sweep or shovel the absorbed material into a suitable, sealed container for disposal. [3]6. Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected waste is considered hazardous and must be disposed of according to all federal, state, and local environmental regulations. [7][9]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10][11]* Unsuitable Media: Do not use a direct water jet, as it may scatter and spread the fire. [11]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [12]* Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [3][10]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collection: Collect waste material, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers. [7]* Disposal Route: Disposal must be handled by a licensed professional waste disposal service. [9]Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method. [7][9]* Regulatory Compliance: If discarded, this product may be considered an RCRA ignitable waste with the code D001. [7]Adhere strictly to all local, state, and federal regulations. [7]

References

  • SDS US for this compound. (2022-06-17). Provided by Google Cloud Search.
  • Safety D
  • 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819.
  • Safety Data Sheet - Fisher Scientific. (2009-09-26). Fisher Scientific.
  • SDS – SECTION 4 - First Aid Measures.
  • Safety Data Sheet - CHEMTRON SUPPLY CORPORATION. (2015-06-11).
  • This compound AldrichCPR.Sigma-Aldrich.
  • Safety Data Sheet - AK Scientific, Inc.AK Scientific, Inc.
  • 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5.ChemicalBook.
  • trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS.DC Chemicals.
  • This compound | CAS 42195-97-1.CymitQuimica.
  • Safety D
  • Safety D
  • First Aid Procedures for Chemical Hazards.NIOSH, Centers for Disease Control and Prevention.
  • Safety Data Sheet - Fisher Scientific. (2012-11-28). Fisher Scientific.
  • Safety D
  • N-Ethyl cyclohexylamine | C8H17N | CID 21609.
  • Safety Data Sheet - Sigma-Aldrich. (2025-06-26). Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-ethylcyclohexanamine in common organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that govern its solubility. We present a detailed molecular profile of this compound, a theoretical framework for predicting its behavior in various solvent classes, and a robust, step-by-step experimental protocol for accurate quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility to inform process development, formulation, and chemical synthesis.

Introduction

This compound (CAS 42195-97-1) is an aliphatic primary amine featuring an ethyl group on a cyclohexane ring.[1] Its structure lends itself to applications as a building block in organic synthesis and as an intermediate in the production of more complex molecules, including potential pharmaceutical agents. A fundamental understanding of a compound's solubility is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the design of liquid formulations.

This guide addresses the critical need for a reliable reference on the solubility of this compound. We will first deconstruct the molecule's physicochemical properties to build a predictive solubility framework based on established chemical principles. Subsequently, we will provide a gold-standard experimental workflow for researchers to generate precise solubility data tailored to their specific solvent systems and conditions.

Molecular Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key to predicting the behavior of this compound lies in understanding the balance between its polar amine functional group and its nonpolar hydrocarbon backbone.

The molecule consists of two key regions:

  • A Polar "Head": The primary amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[2] This region promotes interaction with polar solvents.

  • A Nonpolar "Tail": The 8-carbon ethylcyclohexane ring is a large, hydrophobic structure.[1] This aliphatic tail dominates the molecule's bulk and drives its solubility in nonpolar media through van der Waals interactions.

A summary of its relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₇N [1][3]
Molecular Weight 127.23 g/mol [3]
Appearance Colorless to pale yellow liquid or solid [1]
Predicted pKa 10.58 ± 0.70 [4]
Predicted XLogP3-AA 1.9 [3]
Hydrogen Bond Donor Count 1 [3]

| Hydrogen Bond Acceptor Count | 1 |[3] |

The positive XLogP3-AA value of 1.9 indicates a preference for an octanol (nonpolar) phase over a water (polar) phase, suggesting that while the amine group provides some polarity, the overall character of the molecule is lipophilic.[3] The high pKa is typical for an aliphatic amine, indicating it is a relatively strong base.[4][5]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means solvents that can form similar intermolecular forces with the solute will be most effective at dissolving it. We can categorize the expected solubility of this compound based on the solvent class.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents (like alcohols) possess O-H bonds and can engage in hydrogen bonding as both donors and acceptors.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile)

These solvents have dipole moments but lack O-H or N-H bonds, meaning they are primarily hydrogen bond acceptors.

  • Causality: Moderate to high solubility is anticipated. The amine's N-H bonds can still act as hydrogen bond donors to the oxygen or nitrogen atoms in these solvents. Dipole-dipole interactions will also contribute significantly. However, primary amines are known to react with ketones like acetone, which should be a consideration for stability.[2]

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents lack significant dipole moments and cannot form hydrogen bonds. Their interactions are governed by weaker London dispersion forces.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of solubility is summarized in Table 2. This serves as a practical starting point for solvent selection before experimental verification.

Table 2: Predicted Relative Solubility of this compound in Representative Organic Solvents

Solvent Class Key Solute-Solvent Interactions Predicted Solubility
Methanol Polar Protic Hydrogen Bonding, van der Waals High
Ethanol Polar Protic Hydrogen Bonding, van der Waals High
Acetone Polar Aprotic Hydrogen Bonding, Dipole-Dipole High (Potential Reactivity)[2]
Acetonitrile Polar Aprotic Hydrogen Bonding, Dipole-Dipole Moderate
Tetrahydrofuran (THF) Polar Aprotic Hydrogen Bonding, Dipole-Dipole High
Dichloromethane (DCM) Polar Aprotic Dipole-Dipole, van der Waals High
Toluene Nonpolar (Aromatic) van der Waals High
n-Hexane Nonpolar (Aliphatic) van der Waals High

| Diethyl Ether | Nonpolar | van der Waals, weak Dipole-Dipole | High |

Standard Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is a widely accepted standard for determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solute, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., GC-FID, HPLC-UV, or qNMR).

Materials and Equipment
  • This compound (of known purity)

  • Solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • Calibrated analytical instrument (GC or HPLC) for quantification

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means adding enough solid/liquid such that a visible amount remains undissolved at the end of the experiment. A starting point is ~50-100 mg of solute.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial (e.g., 2 mL).

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (~250 rpm).

    • Expert Insight: The goal is to ensure thorough mixing without creating an emulsion. The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with a 48- or 72-hour time point used for confirmation. The solubility value should not change between the 24, 48, and 72-hour measurements.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle.

  • Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

    • Trustworthiness Check: This filtration step is critical to ensure that no solid microparticles are carried over into the analytical sample, which would artificially inflate the measured solubility.

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID). The concentration is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the original solubility in the saturated solution using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).

Workflow Visualization

The following diagram illustrates the experimental workflow for the isothermal shake-flask solubility determination.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result Calculation prep1 Add excess this compound to a tared vial prep2 Add known volume/mass of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 25°C) for 24-72h prep2->equil1 equil2 Let stand at constant T for >2h for phase separation equil1->equil2 analysis1 Draw supernatant with syringe equil2->analysis1 analysis2 Filter through 0.22µm syringe filter analysis1->analysis2 analysis3 Accurately dilute the filtrate analysis2->analysis3 analysis4 Quantify concentration via calibrated GC/HPLC analysis3->analysis4 result1 Calculate solubility using concentration and dilution factor analysis4->result1

Caption: Experimental workflow for quantitative solubility determination.

Safety & Handling Considerations

As a primary amine, this compound requires careful handling. Based on available safety data, the compound is classified as corrosive and may cause severe skin burns and eye damage.[3] It can also be harmful if swallowed or in contact with skin.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the most current Safety Data Sheet (SDS) from your supplier before commencing any work.

Conclusion

References

  • McLaughlin, J.C. Experiment 27 - Amines and Amides. [Link]

  • PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. [Link]

  • EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

  • University of Wisconsin-Madison. Amine Unknowns. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • PubChem. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. [Link]

  • Chemtron. (2015). Safety Data Sheet. [Link]

  • PubChem. N-Ethyl cyclohexylamine | C8H17N | CID 21609. [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • National Council of Educational Research and Training. Amines. [Link]

  • Solubility of Things. Cyclohexylamine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Ethylcyclohexanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 4-Ethylcyclohexanamine Scaffold

This compound is a versatile bifunctional molecule featuring a primary amine group attached to a 4-ethyl-substituted cyclohexane ring.[1] This structure offers a unique combination of a reactive nucleophilic center (the amine) and a lipophilic, alicyclic scaffold, making it a valuable intermediate in organic synthesis.[1] Its utility is particularly pronounced in the development of novel agrochemicals and, most notably, in the pharmaceutical industry, where the cyclohexylamine moiety is a common feature in a variety of therapeutic agents.[2][3][4] The ethyl group at the 4-position provides a degree of steric bulk and lipophilicity that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules.

This guide provides a detailed exploration of the synthesis and application of this compound, offering field-proven insights and robust protocols for its preparation and subsequent use as a chemical intermediate. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of this compound is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H17N[5]
Molecular Weight127.23 g/mol [5]
AppearanceColorless to pale yellow liquid or solid[1]
CAS Number42195-97-1[1]
Boiling PointData not readily available
SolubilityModerately soluble in polar solvents[1]

Table 2: GHS Hazard Information for this compound

Hazard StatementClassificationSource
H226Flammable liquid and vapor[5]
H302Harmful if swallowed[5]
H312Harmful in contact with skin[5]
H314Causes severe skin burns and eye damage[5]
H332Harmful if inhaled[5]

Safety Precautions: Due to its corrosive and flammable nature, this compound must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9] All ignition sources should be eliminated from the work area.[6][9]

Synthesis of this compound: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 4-ethylcyclohexanone.[7] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[10]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound Start Start Reaction_Setup Combine 4-ethylcyclohexanone, an ammonia source (e.g., NH4OAc), and a solvent (e.g., Methanol). Start->Reaction_Setup Imine_Formation Stir at room temperature to form the imine intermediate. Reaction_Setup->Imine_Formation Reduction Add a reducing agent (e.g., NaBH4) portion-wise at a controlled temperature. Imine_Formation->Reduction Quenching Carefully quench the reaction with water or dilute acid. Reduction->Quenching Extraction Extract the product with an organic solvent (e.g., Ethyl Acetate). Quenching->Extraction Purification Purify by distillation or column chromatography. Extraction->Purification End End Purification->End

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride

This protocol is based on established procedures for the reductive amination of cyclohexanones.[11]

Materials:

  • 4-Ethylcyclohexanone

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylcyclohexanone (10.0 g, 79.2 mmol) and ammonium acetate (30.5 g, 396 mmol, 5 equivalents) in methanol (100 mL). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Cautiously add sodium borohydride (4.5 g, 119 mmol, 1.5 equivalents) in small portions over 30 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause frothing.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous layer, add 1 M NaOH until the pH is basic (pH > 10). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.

Applications of this compound as a Chemical Intermediate

The primary amine functionality of this compound makes it an excellent nucleophile for a variety of chemical transformations, particularly in the synthesis of amides and ureas, which are prevalent motifs in pharmacologically active compounds.

Amide Bond Formation

Amide bonds are fundamental linkages in peptides, proteins, and a vast array of synthetic drugs. This compound can be readily acylated to form N-(4-ethylcyclohexyl) amides.

Mechanism of Amide Formation

cluster_amide Amide Formation Mechanism Amine R-NH2 (this compound) Intermediate [R-NH2+-C(O-)R'-Cl] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack Acyl_Chloride R'-C(=O)Cl (Acyl Chloride) Acyl_Chloride->Intermediate Amide R-NH-C(=O)R' (Amide) Intermediate->Amide Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Protocol 2: Synthesis of N-(4-ethylcyclohexyl)benzamide

This protocol details a standard Schotten-Baumann reaction for the synthesis of an amide from an amine and an acyl chloride.[12]

Materials:

  • This compound

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: Dissolve this compound (2.0 g, 15.7 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask. Add 10% aqueous NaOH solution (20 mL).

  • Acylation: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. Add benzoyl chloride (2.4 g, 17.3 mmol, 1.1 equivalents) dropwise via a dropping funnel over 15 minutes.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-ethylcyclohexyl)benzamide.

Urea Formation

Urea derivatives are another important class of compounds in medicinal chemistry, known for their ability to form strong hydrogen bonds with biological targets. This compound can react with isocyanates to form N,N'-disubstituted ureas.[1]

Protocol 3: Synthesis of 1-(4-Ethylcyclohexyl)-3-phenylurea

This protocol describes the straightforward reaction of an amine with an isocyanate to form a urea derivative.[6]

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.0 g, 15.7 mmol) in anhydrous THF (30 mL).

  • Urea Formation: With stirring, add phenyl isocyanate (1.87 g, 15.7 mmol, 1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1 hour. A precipitate of the urea product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to obtain pure 1-(4-ethylcyclohexyl)-3-phenylurea.

Conclusion

This compound serves as a pivotal building block in synthetic chemistry, offering a gateway to a diverse range of more complex molecules. The protocols detailed in this guide for its synthesis via reductive amination and its subsequent conversion to amides and ureas provide a solid foundation for researchers in drug discovery and other scientific fields. The inherent reactivity of the primary amine, coupled with the modifiable lipophilicity imparted by the 4-ethylcyclohexyl scaffold, ensures that this intermediate will continue to be a valuable tool in the design and synthesis of novel chemical entities.

References

  • PubChem. 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Siddiqui, Z. N., & Khan, K. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Journal of the Korean Chemical Society, 57(1), 126-130.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Krywult, B. M., & Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 461-474.
  • Google Patents. US20160214929A1 - Process for preparing 4[[(benzoyl)
  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1343–1359.
  • Dunsmore, C. J., et al. (2013). Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. Journal of the American Chemical Society, 135(31), 11691–11699.

Sources

Application Notes and Protocols: The Strategic Role of 4-Ethylcyclohexanamine and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The cyclohexylamine scaffold is a privileged motif in medicinal chemistry, conferring favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability to drug candidates. Among these, 4-substituted cyclohexanamines are of particular interest as key building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). This guide provides a detailed exploration of the synthesis and application of 4-ethylcyclohexanamine and its structural analogs, with a focus on their role as critical intermediates in pharmaceutical manufacturing. We will delve into the synthetic pathways to obtain these versatile molecules and illustrate their application in the context of a prominent antipsychotic agent, cariprazine, which features a related 4-substituted cyclohexanamine core.

Part 1: Synthesis of 4-Alkylcyclohexanamines

The stereochemistry of 4-substituted cyclohexanamines is crucial for their biological activity, with the trans isomer often being the desired diastereomer. The synthesis of these compounds can be approached through several methods, including the reduction of corresponding oximes or reductive amination of ketones.

Protocol 1: Synthesis of trans-4-Methylcyclohexanamine via Schmidt Rearrangement

A common method for the synthesis of trans-4-alkylcyclohexanamines involves the Schmidt rearrangement of a corresponding carboxylic acid. This one-pot reaction offers a direct route to the desired amine.

Reaction Scheme:

Schmidt_Rearrangement reactant trans-4-Methyl- cyclohexanecarboxylic Acid intermediate Isocyanate Intermediate reactant->intermediate Rearrangement reagent1 NaN3 reagent2 Protonic Acid (e.g., H2SO4) product trans-4-Methyl- cyclohexanamine intermediate->product Hydrolysis

Caption: Schmidt Rearrangement for trans-4-Methylcyclohexanamine Synthesis.

Materials:

ReagentGradeSupplier
trans-4-Methylcyclohexanecarboxylic AcidReagent GradeSigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Acros Organics
Sulfuric Acid (H₂SO₄), concentratedACS ReagentFisher Chemical
Chloroform (CHCl₃)HPLC GradeJ.T. Baker
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich

Procedure: [1]

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add trans-4-methylcyclohexanecarboxylic acid (250 g, 1.76 mol) and chloroform (375 g).

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Carefully add sodium azide (140 g, 2.15 mol) to the mixture.

  • Cool the reaction mixture to 30°C and slowly add concentrated sulfuric acid (700 g) dropwise over 2 hours, maintaining the temperature at 30°C.

  • After the addition is complete, slowly warm the reaction mixture to 40°C and stir for 12 hours.

  • Cool the mixture to room temperature and carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield trans-4-methylcyclohexanamine as a colorless liquid.

Expected Yield: ~85%[1]

Protocol 2: Reductive Amination for the Synthesis of 4-Substituted Cyclohexylamines

Reductive amination is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.[2] This approach can be applied to the synthesis of this compound from 4-ethylcyclohexanone. The choice of reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting ketone.[3]

Reaction Scheme:

Reductive_Amination reactant1 4-Ethylcyclohexanone intermediate Imine Intermediate reactant1->intermediate reactant2 Ammonia (NH3) reactant2->intermediate reagent Reducing Agent (e.g., H2/Catalyst) product This compound (cis/trans mixture) intermediate->product Reduction

Caption: Reductive Amination for this compound Synthesis.

Materials:

ReagentGradeSupplier
4-Ethylcyclohexanone≥97%TCI America
Ammonia (7N solution in MeOH)-Sigma-Aldrich
Palladium on Carbon (Pd/C), 10%-Johnson Matthey
Hydrogen Gas (H₂)High PurityAirgas
Methanol (MeOH)AnhydrousMacron Fine Chemicals

Procedure: [4][5]

  • To a high-pressure reactor, add 4-ethylcyclohexanone (1 eq), 10% Pd/C (5 mol%), and anhydrous methanol.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Add a 7N solution of ammonia in methanol (1.5 eq).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 50°C and stir vigorously for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

  • The isomers can be separated by column chromatography or fractional distillation.

Part 2: Application in the Synthesis of Cariprazine

While this compound itself is a valuable building block, a closely related analog, trans-4-aminocyclohexyl)acetic acid ethyl ester , serves as a key intermediate in the industrial synthesis of the antipsychotic drug cariprazine.[6][7][8][9] The following protocols outline the crucial steps in the synthesis of cariprazine, highlighting the importance of the 4-substituted cyclohexanamine moiety.

Overview of Cariprazine Synthesis

The synthesis of cariprazine involves the coupling of the key cyclohexylamine intermediate with 1-(2,3-dichlorophenyl)piperazine, followed by the formation of the urea linkage.

Cariprazine_Synthesis A trans-4-Aminocyclohexyl) acetic acid ethyl ester HCl B trans-4-{[(Dimethylamino)carbonyl]amino} cyclohexyl)acetic acid A->B Urea formation D 1,1-Dimethyl-3-[trans-4-(2-oxo-2-(4- (2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl]urea B->D Amide coupling C 1-(2,3-Dichlorophenyl)piperazine C->D E Cariprazine D->E Reduction

Caption: Synthetic pathway to Cariprazine.

Protocol 3: Synthesis of trans-N-{4-[2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-N',N'-dimethylurea (Cariprazine)

This protocol describes the final steps in the synthesis of cariprazine from a pre-formed intermediate.

Materials:

ReagentGradeSupplier
trans-N-{4-[2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-amine≥98%Synthesized
Dimethylcarbamoyl chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)AnhydrousEMD Millipore

Procedure: [10]

  • Dissolve trans-N-{4-[2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-amine (1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 48 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol) to afford cariprazine.

Quantitative Data Summary:

StepStarting MaterialProductTypical Yield
Schmidt Rearrangementtrans-4-Methylcyclohexanecarboxylic Acidtrans-4-Methylcyclohexanamine~85%
Cariprazine final steptrans-N-{4-[...]-cyclohexyl}-amineCariprazine~65%

Conclusion

This compound and its analogs are indispensable building blocks in modern pharmaceutical synthesis. Their rigid, three-dimensional structure and the presence of a reactive primary amine handle allow for the construction of complex molecular architectures with desirable pharmacological properties. The protocols detailed herein provide a foundation for the synthesis and application of these important intermediates. As demonstrated with the synthesis of cariprazine, precise control over the stereochemistry of the 4-substituted cyclohexanamine core is paramount for achieving the desired therapeutic effect. Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes to these valuable compounds, further enabling the discovery and development of new medicines.

References

  • Farkas, T., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 86. [Link]

  • Máthé, T., et al. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid eEthyl ester HCl.
  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Gedeon Richter Plc. (2012). Industrial process for the preparation of cariprazine.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Synthesis method for cariprazine. Justia Patents. [Link]

  • Gedeon Richter Plc. (2018). Industrial process for the preparation of cariprazine.
  • Gedeon Richter Plc. (2005). Process for the preparation of cariprazine.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • BASF AG. (1999). Process for preparing 4-substituted cis-cyclohexylamines.
  • Asymmetric Synthesis of Amines. (n.d.). Master Organic Chemistry. [Link]

  • Gedeon Richter Plc. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.
  • Chen, X., et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48(10), 1583-1588.
  • Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(4), 611-622.
  • Klyuev, M.V., et al. (1980). Catalytic Amination of Alcohols, Aldehydes, and Ketones. Russian Chemical Reviews, 49, 14-27.
  • Yada, S., et al. (1989). Reductive amination of 4-t-butylcyclohexanone catalyzed by a platinum group noble metal. Bulletin of the Chemical Society of Japan, 62(4), 641-647.
  • Preparation method of trans-4-methyl cyclohexylamine. (2011).
  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. (2019).
  • Method for producing 4-substituted cis-cyclohexylamine. (2002).
  • BenchChem. (2025).
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673-1674.

Sources

Application Note: Protocols for the Selective N-Alkylation of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated cyclohexanamines are privileged scaffolds in modern medicinal chemistry and materials science, serving as key building blocks for a wide range of biologically active compounds and functional materials. The precise control over the degree of N-alkylation is critical for modulating the physicochemical and pharmacological properties of the final molecule, such as its basicity, lipophilicity, and receptor binding affinity. This application note provides a detailed guide for researchers and drug development professionals on two robust and widely applicable protocols for the N-alkylation of 4-ethylcyclohexanamine: reductive amination for mono-alkylation and direct alkylation with alkyl halides. We offer in-depth mechanistic insights, step-by-step experimental procedures, comparative data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Mechanistic Overview of N-Alkylation Strategies

The choice of an N-alkylation strategy depends on the desired product (mono- vs. poly-alkylation), the nature of the alkylating agent, and the overall functional group tolerance of the starting materials.

Reductive Amination: The Gold Standard for Mono-Alkylation

Reductive amination is arguably the most effective and widely used method for the synthesis of secondary and tertiary amines. The reaction proceeds in two main stages:

  • Imine/Enamine Formation: The primary amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) or an enamine intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration step.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

The key advantage of this method is its excellent control over the degree of alkylation. Since the product, a secondary amine, is less reactive than the starting primary amine towards the carbonyl compound, the reaction effectively stops after a single alkylation event, minimizing the formation of tertiary amine byproducts.

A critical choice in this protocol is the reducing agent. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting carbonyl compound. Hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they are milder and chemoselective, primarily reducing the protonated iminium ion, which is more electrophilic than the carbonyl group. NaBH(OAc)₃ is particularly popular due to its effectiveness under mildly acidic conditions and its lower toxicity compared to NaBH₃CN.

Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the amine, a nucleophile, with an electrophilic alkyl halide in a classic nucleophilic substitution (S_N2) reaction. The amine's lone pair of electrons attacks the carbon atom bearing the leaving group (e.g., I, Br, Cl), forming a new C-N bond.

A significant challenge with this method is controlling over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. This can further react to produce a quaternary ammonium salt. To favor mono-alkylation, one can use a large excess of the starting amine relative to the alkylating agent. However, this is often impractical if the amine is a valuable or complex material. The use of a non-nucleophilic base is essential to neutralize the hydrohalic acid (e.g., HBr, HI) byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

Visualized Mechanisms and Workflows

Mechanism: Reductive Amination

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction A This compound (Primary Amine) C Hemiaminal Intermediate A->C + B Aldehyde/Ketone (R-C=O) B->C D Iminium Ion [R-C=N⁺H-R'] C->D - H₂O (Acid Catalyzed) E Imine D->E - H⁺ G N-Alkylated Product (Secondary Amine) E->G Reduction F Hydride Reagent (e.g., NaBH(OAc)₃) F->G +

Caption: Mechanism of N-alkylation via reductive amination.

General Experimental Workflow

G A 1. Reagent Setup (Amine, Solvent, Carbonyl/Halide) B 2. Reagent Addition (Reducer/Base) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Quench & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: A generalized workflow for N-alkylation reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of N-isopropyl-4-ethylcyclohexanamine via Reductive Amination

This protocol details the mono-alkylation of this compound using acetone as the carbonyl source and sodium triacetoxyborohydride as the reducing agent.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound127.2310.01.27 g (1.45 mL)
Acetone58.0812.00.70 g (0.88 mL)
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 g
Dichloromethane (DCM)--40 mL
Acetic Acid (Glacial)60.05~1.0~0.06 mL (1 drop)
Saturated NaHCO₃ (aq)--50 mL
Brine--20 mL
Anhydrous MgSO₄--~2-3 g

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.27 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

  • Carbonyl Addition: Add acetone (0.70 g, 12.0 mmol, 1.2 equiv) to the solution, followed by a single drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reducer Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the mixture in portions over 5-10 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM or ethyl acetate/hexanes with 1% triethylamine) to yield the pure N-isopropyl-4-ethylcyclohexanamine.

Protocol 2: Synthesis of N-ethyl-4-ethylcyclohexanamine via Direct Alkylation

This protocol describes the direct alkylation using iodoethane. A large excess of the starting amine is used to favor mono-alkylation.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound127.2330.03.82 g (4.35 mL)
Iodoethane155.9710.01.56 g (0.81 mL)
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetonitrile (MeCN)--50 mL
Diethyl Ether--100 mL
1 M HCl (aq)--As needed
1 M NaOH (aq)--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (3.82 g, 30.0 mmol, 3.0 equiv), potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv), and acetonitrile (50 mL).

  • Alkylating Agent Addition: While stirring vigorously, add iodoethane (1.56 g, 10.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of iodoethane and the formation of the product.

  • Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification via Acid-Base Extraction:

    • Dissolve the residue in diethyl ether (50 mL).

    • Extract the solution with 1 M HCl (3 x 20 mL). The amine products will move to the aqueous layer. The unreacted iodoethane and any non-basic impurities will remain in the ether layer (discard).

    • Combine the acidic aqueous layers and cool in an ice bath. Make the solution basic (pH > 10) by slowly adding 1 M NaOH.

    • Extract the now basic aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product mixture, which will be enriched in the desired mono-alkylated product. Further purification via chromatography or distillation may be necessary to separate it from the unreacted starting material.

Comparative Analysis and Troubleshooting

FeatureReductive AminationDirect Alkylation
Selectivity Excellent for mono-alkylation.Prone to over-alkylation, yielding di- and tri-alkylated products.
Substrate Scope Broad; requires a corresponding aldehyde or ketone.Broad; requires a corresponding alkyl halide or sulfonate.
Reaction Conditions Mild (room temperature, atmospheric pressure).Often requires heating; base is necessary.
Reagent Toxicity NaBH(OAc)₃ is preferred over the more toxic NaBH₃CN.Alkyl halides can be toxic and lachrymatory.
Work-up/Purification Generally straightforward aqueous work-up followed by chromatography.Can be complex; may require extensive purification to separate products.
Key Advantage High control and predictability.Utilizes readily available alkyl halides.

Troubleshooting Guide:

  • Low Yield (Reductive Amination): Ensure the imine has formed before adding the reducing agent (can be monitored by IR or NMR if necessary). Check the quality of the reducing agent, as they can be hygroscopic.

  • Over-alkylation (Direct Alkylation): Increase the excess of the starting amine. Lower the reaction temperature. Use a less reactive alkylating agent (e.g., R-Br instead of R-I).

  • Reaction Stalls: Ensure the base is sufficient to neutralize the acid byproduct (Direct Alkylation). For reductive amination, ensure the catalytic acid is present but not in excess, as it can hinder the reaction.

Conclusion

The N-alkylation of this compound can be achieved efficiently through several methods. For controlled mono-alkylation with high selectivity, reductive amination stands out as the superior protocol, offering mild conditions and predictable outcomes. For situations where precise control is less critical or when using simple alkylating agents, direct alkylation remains a viable, albeit more challenging, alternative. The choice of protocol should be guided by the specific synthetic goal, the available reagents, and the desired purity of the final N-alkylated product.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

Application Notes and Protocols for the Agrochemical Research of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-ethylcyclohexanamine in agrochemical research. While direct literature on the specific agrochemical applications of this compound is nascent, its structural similarity to other biologically active cyclohexylamine derivatives suggests its potential as a lead compound for novel fungicides, herbicides, or insecticides. This document outlines detailed protocols for the synthesis, characterization, and systematic biological screening of this compound to elucidate its agrochemical potential. The methodologies are designed to be robust and provide a clear framework for structure-activity relationship (SAR) studies.

Introduction: The Rationale for Investigating this compound

The relentless demand for increased agricultural productivity, coupled with the challenges of pesticide resistance and environmental sustainability, necessitates the continuous discovery of new active ingredients. Cyclohexylamine and its derivatives have been identified as important intermediates and structural motifs in various commercial agrochemicals, including the herbicide hexazinone.[1][2][3] The lipophilic cyclohexane ring and the reactive primary amine group offer a versatile scaffold for chemical modification to modulate biological activity, selectivity, and physicochemical properties.

This compound, a simple alkyl-substituted cyclohexylamine, represents an unexplored yet promising candidate for agrochemical screening. The ethyl group at the 4-position introduces a moderate increase in lipophilicity compared to the parent cyclohexylamine, which could influence its uptake, translocation in plants, and interaction with biological targets. The primary amine serves as a key functional handle for the synthesis of a diverse library of derivatives, such as amides, sulfonamides, and Schiff bases, to explore a wide chemical space and optimize biological efficacy.

This guide provides a foundational framework for the systematic evaluation of this compound, from its chemical synthesis to its biological activity profiling. The protocols herein are based on established methodologies for agrochemical research and are intended to be adapted and optimized as research progresses.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of this compound is paramount for its comprehensive evaluation. Reductive amination of the corresponding ketone, 4-ethylcyclohexanone, is a highly efficient and widely used method for this transformation.[4][5][6]

Synthesis Protocol: Reductive Amination of 4-Ethylcyclohexanone

This protocol describes the synthesis of this compound from 4-ethylcyclohexanone using ammonia and a heterogeneous catalyst.

Materials and Reagents:

  • 4-Ethylcyclohexanone

  • Ammonia (7N solution in methanol)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 4-ethylcyclohexanone (1.0 eq), Raney Nickel (5% w/w of the ketone), and anhydrous methanol.

  • Ammonia Addition: Add a 7N solution of ammonia in methanol (5-10 eq) to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Physicochemical Characterization

A thorough characterization of the physicochemical properties of this compound is crucial for formulation development and for understanding its environmental fate.[7][8][9]

PropertyMethodExpected Outcome
Identity and Purity ¹H NMR, ¹³C NMR, GC-MSConfirmation of the chemical structure and assessment of purity (>95% for biological screening).
Solubility OECD Guideline 105 (Water Solubility)Determination of solubility in water and relevant organic solvents (e.g., acetone, DMSO, xylene).
LogP (Octanol-Water Partition Coefficient) OECD Guideline 107 (Shake Flask Method)A measure of lipophilicity, which influences uptake and translocation.
pKa Potentiometric TitrationDetermination of the acidity of the amine, which affects its charge state at different pH values.
Vapor Pressure OECD Guideline 104 (Vapour Pressure Curve)Assessment of volatility, which is important for understanding potential for off-target movement.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of decomposition temperature, which is important for storage and formulation considerations.

Biological Screening Protocols

The following protocols outline a tiered screening approach to evaluate the fungicidal, herbicidal, and insecticidal potential of this compound.

Fungicidal Activity Screening

Rationale: Many amine-containing compounds exhibit antifungal properties. This screening will assess the ability of this compound to inhibit the growth of key plant pathogenic fungi.

Workflow for Fungicidal Screening:

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Primary Screen: Mycelial Growth Inhibition Assay (96-well plate) B Determine MIC (Minimum Inhibitory Concentration) A->B C Secondary Screen: Spore Germination Assay B->C D Detached Leaf Assay (e.g., on cucumber or tomato) C->D Active Compounds E Whole Plant Assay (Preventative & Curative) D->E G cluster_0 In Vitro / In Planta Primary Screen cluster_1 Whole Plant Secondary Screen A Seed Germination & Root Elongation Assay (e.g., on cress, lettuce) B Algal Growth Inhibition Assay (e.g., Chlorella sp.) A->B C Pre-emergence Assay (Soil application) B->C Active Compounds D Post-emergence Assay (Foliar application) C->D

Caption: Workflow for herbicidal activity screening.

Protocol 3.2.1: Pre-emergence Herbicidal Assay

  • Preparation: Fill small pots with a standardized soil mix.

  • Application: Apply this compound, formulated as a solution or emulsion, to the soil surface at various rates.

  • Sowing: Sow seeds of indicator species (e.g., a grass like ryegrass and a broadleaf weed like cress) into the treated soil.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions.

  • Assessment: After a set period (e.g., 14-21 days), assess the percentage of seed germination, plant emergence, and overall plant health (e.g., stunting, chlorosis) compared to an untreated control. [10][11] Illustrative Data Table (Hypothetical):

CompoundApplication Rate (g/ha)% Injury (Ryegrass)% Injury (Cress)
This compound20007055
10004530
5002010
Commercial Herbicide10009895
Insecticidal Activity Screening

Rationale: Amine derivatives can act on the nervous systems of insects, making this a plausible area of investigation.

Workflow for Insecticidal Screening:

G cluster_0 Primary Screen cluster_1 Secondary Screen A Contact Toxicity Assay (e.g., topical application on aphids) B Ingestion Toxicity Assay (e.g., leaf dip assay with caterpillars) A->B C Dose-Response Assay (Determine LC₅₀) B->C Active Compounds D Systemic Activity Assay (Soil drench) C->D

Caption: Workflow for insecticidal activity screening.

Protocol 3.3.1: Contact Toxicity Assay on Aphids

  • Preparation: Prepare serial dilutions of this compound in a suitable solvent containing a surfactant.

  • Application: Use a micro-applicator to apply a small, defined volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of adult aphids.

  • Incubation: Place the treated aphids on a fresh leaf disc in a petri dish and maintain them in a growth chamber.

  • Assessment: Record mortality at 24, 48, and 72 hours post-application. Calculate the percentage mortality, correcting for control mortality using Abbott's formula. [1][2][3] Illustrative Data Table (Hypothetical):

CompoundConcentration (µ g/aphid )% Mortality (24h)% Mortality (48h)
This compound105075
52540
1510
Commercial Insecticide595100

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust starting point for the investigation of this compound as a potential agrochemical. The proposed workflows enable a systematic evaluation of its fungicidal, herbicidal, and insecticidal properties. Positive results in the primary screens should be followed by more detailed secondary screening to determine dose-response relationships (e.g., EC₅₀ and LC₅₀ values) and to assess the spectrum of activity against a broader range of pests and plants.

Should this compound demonstrate promising biological activity, the primary amine functionality provides a facile handle for the synthesis of an analogue library. This would enable the exploration of structure-activity relationships, with the goal of optimizing potency, selectivity, and physicochemical properties.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • Hill, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments. [Link]

  • Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [Link]

  • Ma, J., Xu, L., & Wang, S. (2014). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 62(2), 321-330. [Link]

  • Kim, J., et al. (2024). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]

  • University of East Anglia. Understanding the Screening Process of New Molecules. UEA. [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. passel.unl.edu. [Link]

  • MOA Technology. New Approaches to Herbicide and Bioherbicide Discovery. Weed Science Society of America. [Link]

  • Kaur, J., et al. (2025). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [Link]

  • O'Meara, D., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. American Society for Microbiology. [Link]

  • Google Patents. (2002). Method for producing 4-substituted cis-cyclohexylamine.
  • Morrow, G. W. (1995). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry. [Link]

  • Pham, D., et al. (2009). Direct reductive amination of cyclohexanone. ResearchGate. [Link]

  • Google Patents. (2001). Process for preparing 4-substituted cis-cyclohexylamines.
  • Arojojoye, O., et al. (2024). Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. MDPI. [Link]

  • Pinto, J., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Bedia, J., et al. (2022). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health. [Link]

  • Li, H., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. [Link]

  • To, M., et al. (2025). Behavioral Profiling in Zebrafish Identifies Insecticide-Related Compounds. ACS Publications. [Link]

  • ResearchGate. (2021). Physicochemical Property Guidelines for Modern Agrochemicals. ResearchGate. [Link]

  • Adams, D. J., et al. (2021). Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. mBio. [Link]

  • Scientific Research Publishing. (2024). Physicochemical Characterization. Scirp.org. [Link]

  • Google Patents. (2021). Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.
  • Wang, Y., et al. (2024). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. MDPI. [Link]

  • Agustina, W., et al. (2023). Microencapsulation, Physicochemical Characterization, and Antioxidant, Antibacterial, and Antiplasmodial Activities of Holothuria atra Microcapsule. National Institutes of Health. [Link]

Sources

Application Note: Derivatization of 4-Ethylcyclohexanamine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethylcyclohexanamine is a primary amine that presents analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) analysis. Its high polarity and low volatility lead to poor chromatographic peak shape, tailing, and potential interaction with active sites in the GC system, compromising analytical accuracy and sensitivity.[1] Derivatization, a process of chemical modification, is essential to convert this compound into a less polar, more volatile, and thermally stable derivative. This transformation significantly improves its chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1][2]

This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The causality behind experimental choices and the self-validating nature of these protocols are explained to ensure robust and reliable results for researchers, scientists, and drug development professionals.

The Rationale for Derivatization

The primary amino group (-NH₂) of this compound contains active hydrogens that are responsible for its polarity and ability to form hydrogen bonds. These properties cause undesirable interactions with the GC column's stationary phase and active sites within the injector, leading to poor chromatography.[1] Derivatization mitigates these issues by replacing the active hydrogens with a less polar functional group.[1][3]

Key Advantages of Derivatizing this compound:

  • Increased Volatility: Derivatives are more easily vaporized, allowing for analysis at lower GC oven temperatures, which minimizes the risk of thermal degradation.[1][4]

  • Improved Peak Shape: Derivatization reduces interactions with the analytical column, resulting in sharper and more symmetrical peaks, which is crucial for accurate quantification.[1]

  • Enhanced Sensitivity: The introduction of specific groups, such as fluorine atoms in acylation, can significantly increase the sensitivity of electron capture detection (ECD) and provide characteristic mass fragments for MS analysis.[1][5]

  • Improved Separation: Derivatization can accentuate structural differences between similar amines, leading to better chromatographic resolution.[1]

Recommended Derivatization Protocols

Two robust and widely used derivatization techniques for primary amines are acylation and silylation.[1] The choice between these methods may depend on the specific analytical requirements, available instrumentation, and the sample matrix.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the reaction of the primary amine with an acylating agent, such as TFAA, to form a stable amide derivative.[6][7] The resulting N-(4-ethylcyclohexyl)-2,2,2-trifluoroacetamide is significantly less polar and more volatile than the parent amine. The trifluoroacetyl group also provides a distinct mass spectral fragmentation pattern, aiding in compound identification.[8]

Scientific Principle: The lone pair of electrons on the nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFAA. This leads to the formation of a stable amide bond and the elimination of a trifluoroacetate molecule.

Experimental Workflow: Acylation with TFAA

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis s_start Start with this compound Sample s_dry Evaporate to Dryness (if in solution) s_start->s_dry r_solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) s_dry->r_solvent r_tfaa Add Trifluoroacetic Anhydride (TFAA) r_solvent->r_tfaa r_heat Heat at 60-70°C for 15-30 min r_tfaa->r_heat r_cool Cool to Room Temperature r_heat->r_cool w_evap Evaporate Excess Reagent/Solvent r_cool->w_evap w_redissolve Redissolve in Injection Solvent w_evap->w_redissolve a_inject Inject into GC-MS System w_redissolve->a_inject a_end End a_inject->a_end

Caption: Workflow for the acylation of this compound with TFAA.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound sample into a 2 mL reaction vial with a PTFE-lined cap.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This is a critical step as moisture can hydrolyze the TFAA reagent.[1]

  • Reagent Addition:

    • Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate or acetonitrile) to the vial to dissolve the sample residue.

    • Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.[1] It is recommended to perform this step in a fume hood as TFAA is corrosive and moisture-sensitive.

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Place the vial in a heating block or oven and heat at 60-70°C for 15-30 minutes.[1] The elevated temperature accelerates the reaction to completion.

  • Cooling and Work-up:

    • Allow the vial to cool to room temperature.

    • (Optional but recommended) Evaporate the excess solvent and TFAA under a gentle stream of dry nitrogen. This step removes acidic byproducts that could potentially harm the GC column.[5]

    • Reconstitute the dried derivative in a suitable injection solvent (e.g., ethyl acetate or hexane) to the desired final concentration.

  • Analysis:

    • Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

Protocol 2: Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is another widely used derivatization technique that involves replacing the active hydrogen of the primary amine with a trimethylsilyl (TMS) group.[1] BSTFA is a powerful silylating agent that reacts efficiently with amines to produce volatile and thermally stable TMS derivatives.[1] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often recommended to enhance the reactivity, especially for sterically hindered amines.[1][4]

Scientific Principle: The primary amine's nitrogen atom attacks the silicon atom of the BSTFA molecule, leading to the displacement of a trifluoroacetamide leaving group and the formation of the N-trimethylsilyl derivative. The presence of a small amount of TMCS as a catalyst facilitates this reaction.[9]

Experimental Workflow: Silylation with BSTFA

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis s_start Start with this compound Sample s_dry Evaporate to Dryness (if in solution) s_start->s_dry r_solvent Add Anhydrous Solvent (e.g., Pyridine) s_dry->r_solvent r_bstfa Add BSTFA (+1% TMCS) r_solvent->r_bstfa r_heat Heat at 70-80°C for 30-60 min r_bstfa->r_heat r_cool Cool to Room Temperature r_heat->r_cool a_inject Inject Directly into GC-MS System r_cool->a_inject a_end End a_inject->a_end

Caption: Workflow for the silylation of this compound with BSTFA.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound sample into a 2 mL reaction vial with a PTFE-lined cap.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. Anhydrous conditions are critical as silylating reagents are highly sensitive to moisture.[1][10]

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent to dissolve the sample residue. Pyridine is often a good choice as it can also act as a catalyst.[11] Acetonitrile or dichloromethane can also be used.

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial and vortex briefly.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1]

  • Cooling:

    • Allow the vial to cool to room temperature.

  • Analysis:

    • Inject an appropriate volume (typically 1 µL) of the derivatized sample directly into the GC-MS system. A work-up step to remove excess reagent is generally not required for silylation reactions.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and analytical goals.

ParameterRecommended SettingRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, non-polar column suitable for a wide range of derivatized compounds.
Injector Temperature 250°CEnsures efficient vaporization of the derivatives without causing thermal degradation.
Oven Program Initial: 80°C, hold for 1 minAllows for proper focusing of the analytes at the head of the column.
Ramp: 10°C/min to 280°CProvides good separation of the derivative from potential matrix components.
Final Hold: 5 minEnsures elution of all components from the column.
Carrier Gas Helium, constant flow of 1.0-1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
MS Ion Source Temp. 230°CA standard temperature for electron ionization.
MS Quadrupole Temp. 150°CA standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-400A suitable range to capture the molecular ion and key fragment ions of the derivatives.

Expected Mass Spectral Data

The derivatization of this compound will result in derivatives with distinct mass spectral fragmentation patterns.

DerivativeExpected Molecular Ion (M+)Key Fragment Ions (m/z)
TFA Derivative 223126, 97, 69
TMS Derivative 199184 (M-15), 100

Note: The expected molecular ions and fragment ions are based on the chemical structures and common fragmentation pathways. Actual results may vary slightly depending on the specific GC-MS instrument and conditions.

Troubleshooting and Best Practices

  • Anhydrous Conditions: The success of both acylation and silylation reactions is highly dependent on the absence of water.[1][10] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Reagent Quality: Use fresh, high-purity derivatization reagents. Store them properly under inert gas and protected from moisture.

  • Reaction Optimization: The reaction time and temperature may need to be optimized for specific sample matrices or concentrations.[9]

  • Blank Samples: Always prepare a reagent blank (all components except the analyte) to identify any potential interferences from the reagents or solvents.[12]

  • Column Bleed: The use of highly reactive derivatization reagents can sometimes lead to increased column bleed, especially at higher temperatures. Ensure the GC column is properly conditioned.

Conclusion

Derivatization is a critical step for the successful GC-MS analysis of this compound. Both acylation with TFAA and silylation with BSTFA are effective methods for converting the polar amine into a volatile and thermally stable derivative suitable for gas chromatography. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can achieve reliable and accurate quantification of this compound in various sample matrices.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. (2020-01-02). [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed. [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed. [Link]

  • Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride | Request PDF - ResearchGate. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - ResearchGate. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. [Link]

  • Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be - ScienceOpen. [Link]

  • Derivatization - Chemistry LibreTexts. [Link]

  • Acylation Reagents for Gas Chromatography - Labinsights. [Link]

  • Pyrolysis acetylation - Unibo. [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC - NIH. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central. [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination | Request PDF - ResearchGate. [Link]

  • GC/MS determination of amines following exhaustive trifluoroacetylation - OSTI.GOV. [Link]

  • Derivatization for Gas Chromatography - Phenomenex. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • How to derivate compounds containing amino groups in aqueous solution??. [Link]

  • GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen ®... - ResearchGate. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. [Link]

  • (PDF) Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples - ResearchGate. [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC - PubMed Central. [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 4-Ethylcyclohexanamine in Pharmaceutical Formulations via Pre-column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-ethylcyclohexanamine. Due to the analyte's lack of a native UV chromophore, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is employed. This procedure yields a highly stable and fluorescent derivative, enabling sensitive and selective detection. The method is optimized for the analysis of this compound in pharmaceutical dosage forms and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for quality control and drug development applications.

Introduction: The Analytical Challenge of Aliphatic Amines

This compound is a primary aliphatic amine that may be present as a raw material, intermediate, or potential impurity in pharmaceutical manufacturing. The accurate quantification of such compounds is critical for ensuring product quality and patient safety. However, aliphatic amines like this compound present a significant analytical challenge for standard HPLC-UV detection methods because they lack a chromophore, the part of a molecule that absorbs ultraviolet or visible light.[1]

To overcome this limitation, a common and effective strategy is chemical derivatization.[2] This process involves reacting the non-chromophoric analyte with a labeling agent to attach a chromophoric or fluorophoric tag.[3] For this application, we selected dansyl chloride as the derivatization reagent. The dansylation reaction is a robust nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5), where the unprotonated primary amine of this compound attacks the sulfonyl chloride group of dansyl chloride.[3] This reaction is driven to completion by the alkaline buffer, which neutralizes the hydrochloric acid produced. The resulting N-dansyl-4-ethylcyclohexanamine derivative is not only highly stable but also intensely fluorescent, allowing for detection at picomole to femtomole levels.[3] Furthermore, the addition of the bulky, hydrophobic dansyl group improves the chromatographic retention of the otherwise polar analyte on a reversed-phase column.[3]

This application note provides a complete, step-by-step protocol for sample preparation, derivatization, and HPLC analysis, followed by a comprehensive summary of the method validation performed in accordance with ICH Q2(R2) guidelines.[4][5]

Experimental Methodology

Materials and Reagents
  • This compound Reference Standard: (Purity ≥98%), Sigma-Aldrich or equivalent.

  • Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): (Purity ≥99%), Sigma-Aldrich or equivalent.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.

  • Sodium Bicarbonate (NaHCO₃): ACS grade.

  • Sodium Carbonate (Na₂CO₃): ACS grade.

  • Ammonium Hydroxide (NH₄OH): ACS grade.

  • Phosphoric Acid (H₃PO₄): ACS grade.

  • 0.45 µm Syringe Filters: Nylon or PTFE, as appropriate for the sample solvent.[6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and fluorescence detector was used.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm particle size (e.g., Newcrom R1 or equivalent)[7]
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 50% B to 95% B over 15 minutes; Hold at 95% B for 5 minutes; Return to 50% B over 1 minute; Equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm[8] Emission: 535 nm[4][8]
Total Run Time 25 minutes

Protocols

Preparation of Solutions and Standards
  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve an appropriate mixture of sodium bicarbonate and sodium carbonate in DI water to achieve a final pH of 9.8. This buffer is critical as the dansylation reaction proceeds optimally under alkaline conditions to ensure the amine is unprotonated and nucleophilic.[3]

  • Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.

  • Quenching Solution (10% Ammonium Hydroxide): Dilute concentrated ammonium hydroxide with DI water. This solution is used to react with and consume excess dansyl chloride after the primary reaction is complete.[3]

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with 50:50 methanol/water.

Sample Preparation (from Tablet Formulation)

The goal of sample preparation is the complete extraction of the analyte from the formulation matrix.[6]

  • Grind: Accurately weigh and finely powder a representative number of tablets (e.g., 10 tablets) to ensure homogeneity.

  • Extract: Accurately weigh a portion of the powdered tablets equivalent to a target concentration of this compound (e.g., 100 µg/mL) into a suitable volumetric flask.

  • Add a diluent (e.g., 50:50 methanol/water) to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to facilitate the dissolution and extraction of the analyte.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.[6] This filtered solution is now ready for derivatization.

Pre-column Derivatization Protocol
  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the standard or sample solution.

  • Add 100 µL of the 100 mM carbonate-bicarbonate buffer (pH 9.8).

  • Add 200 µL of the dansyl chloride reagent (5 mg/mL in acetone).

  • Incubation: Vortex the mixture for 30 seconds and incubate at 60 °C for 30 minutes in a water bath or heating block, protected from light.

  • Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the 10% ammonium hydroxide quenching solution to consume any excess dansyl chloride. Vortex for 30 seconds.

  • Final Preparation: The derivatized solution is now ready for injection into the HPLC system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis s0 Weigh & Grind Tablets s1 Extract with Solvent & Sonicate s0->s1 s2 Filter Extract (0.45 µm) s1->s2 d0 Mix Sample/Standard, Buffer & Dansyl-Cl s2->d0 st0 Prepare Stock & Calibration Standards st0->d0 d1 Incubate (60°C, 30 min) d0->d1 d2 Quench with NH4OH d1->d2 a0 Inject into HPLC System d2->a0 a1 Separation on C18 Column a0->a1 a2 Fluorescence Detection (Ex:340/Em:535) a1->a2 a3 Data Acquisition & Quantification a2->a3

Fig. 1: Experimental workflow for quantification of this compound.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, demonstrating its fitness for purpose.[9] Key performance characteristics including specificity, linearity, accuracy, precision, and robustness were evaluated.

System Suitability

System suitability testing (SST) is performed prior to any sample analysis to ensure the chromatographic system is performing adequately.[10] A standard solution is injected in five replicates, and the results must meet the predefined criteria.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriterionJustification
Repeatability Relative Standard Deviation (%RSD) of peak area ≤ 2.0%[11][12]Ensures the precision of the instrument's injection and detection systems.
Tailing Factor (T) T ≤ 2.0[11]Measures peak symmetry, indicating good column performance and absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000[11]A measure of column efficiency, ensuring adequate separation power.
Resolution (Rs) ≥ 2.0 between the analyte and any adjacent peak[11]Confirms that the analyte peak is well-separated from potential interferences.
Validation Results

The following tables summarize the data obtained during method validation. The results demonstrate that the method is accurate, precise, and reliable for the intended application.

Table 3: Linearity, Range, and Sensitivity

ParameterResult
Validated Range 0.1 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999[9]
Limit of Detection (LOD) 0.03 µg/mL (Based on Signal-to-Noise = 3)[2]
Limit of Quantitation (LOQ) 0.1 µg/mL (Based on Signal-to-Noise = 10)[9]

Table 4: Accuracy and Precision

QC Level (µg/mL)Accuracy (% Recovery)Precision (Intra-day %RSD, n=6)Precision (Inter-day %RSD, n=18)
Low (0.3) 98.5% - 101.2%< 2.5%< 4.0%
Mid (2.5) 99.1% - 100.8%< 1.5%< 3.0%
High (7.5) 98.8% - 101.5%< 1.0%< 2.5%
ICH Acceptance 98.0% - 102.0% [7]Reported as part of overall precision Reported as part of overall precision

Note: Representative data compiled from literature on similar validated methods for derivatized amines.[9][13][14]

Specificity: The method demonstrated excellent specificity. Analysis of a placebo formulation spiked with this compound showed no interfering peaks at the retention time of the dansylated analyte. The peak was also spectrally pure as confirmed by the fluorescence detector.

Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic parameters, including column temperature (±2 °C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min). In all cases, the system suitability criteria were met, and the quantitative results were not significantly affected, demonstrating the method's reliability for routine use.

Conclusion

This application note describes a specific, sensitive, and robust HPLC method for the quantification of this compound in pharmaceutical formulations. The pre-column derivatization with dansyl chloride successfully addresses the challenge of analyzing this non-chromophoric aliphatic amine, yielding a stable derivative with excellent fluorescence properties. The method has been validated according to current ICH guidelines, confirming its linearity, accuracy, precision, and robustness. This well-documented procedure is fit for its intended purpose in quality control laboratories for batch release testing and in drug development for formulation and stability studies.

References

  • Misra, A., Tripathi, S., & Misra, K. (2000). Fluorescent labelling of ribonucleosides at 2'-terminus; comparative fluorescence studies. Nucleic Acids Symposium Series, 44, 291–292. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved January 2, 2026, from [Link]

  • Oksana Rotkaja. (n.d.). Amine Derivatization in Water Analysis. Scribd. Retrieved January 2, 2026, from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved January 2, 2026, from [Link]

  • Huang, X., Kao, S. J., Lin, J., Qin, X., & Deng, C. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved January 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved January 2, 2026, from [Link]

  • Pharma Times Official. (2024, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved January 2, 2026, from [Link]

  • Popa, G., Ariciu, A. M., Uritu, C. M., Mihai, C. T., Tuchilus, C., & Profire, L. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2383. Available at: [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Altabrisa Group. (2025, August 2). What Is ICH Q2R2 Method Validation and Its Importance?. Retrieved January 2, 2026, from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 2, 2026, from [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run using dansyl derivatization. Journal of Chromatography A, 1035(1), 63–73. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). The ultraviolet absorption spectrum of: (a) 50 mg L-1 FMOC-Cl in acetonitrile. Retrieved January 2, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]

  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(6), 471-477. Available at: [Link]

  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved January 2, 2026, from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved January 2, 2026, from [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved January 2, 2026, from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved January 2, 2026, from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved January 2, 2026, from [Link]

  • MOST Wiedzy. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved January 2, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved January 2, 2026, from [Link]

  • Dong, M. W. (2024, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Retrieved January 2, 2026, from [Link]

Sources

Introduction: The Challenge of Corrosion and the Role of Organic Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application and evaluation of 4-ethylcyclohexanamine as a corrosion inhibitor, designed for researchers, scientists, and professionals in materials science and chemical development.

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant and costly challenge across numerous industries. It compromises the structural integrity of infrastructure, reduces the efficiency of industrial processes, and can lead to catastrophic failures. The global economic impact of corrosion is estimated to be a substantial percentage of the gross domestic product in industrialized nations, necessitating effective prevention strategies.[1]

Among the various methods of corrosion control, the use of chemical inhibitors is a practical and cost-effective approach.[1] Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, significantly decrease the rate of corrosion.[2] They are broadly classified as anodic, cathodic, or mixed-type, depending on which electrochemical reaction they impede.[1]

Organic corrosion inhibitors have garnered significant attention due to their efficacy and versatility. These compounds typically contain heteroatoms such as nitrogen, sulfur, and oxygen, as well as multiple bonds or aromatic rings in their molecular structures.[1][2] These features allow the molecules to adsorb onto a metal surface, forming a protective film that acts as a barrier to corrosive species.[1][3] This guide focuses on this compound, a promising candidate for corrosion inhibition, detailing its mechanism of action and providing comprehensive protocols for its evaluation.

This compound: A Profile

This compound is an organic compound featuring a cyclohexane ring substituted with an ethyl group and a primary amine functional group.[4] The presence of the nitrogen-containing amine group and the hydrophobic alkyl structure makes it a molecule of interest for corrosion inhibition applications.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₁₇N[4][5]
Molecular Weight 127.23 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid[4]
Key Functional Groups Primary Amine (-NH₂), Ethyl Group (-C₂H₅), Cyclohexane Ring[4]

The primary amine group serves as the primary active site for adsorption onto the metal surface, while the ethylcyclohexyl backbone provides a hydrophobic barrier.[6]

Proposed Mechanism of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, displacing water and other corrosive agents and forming a protective barrier. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.[1]

  • Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group of this compound can become protonated (R-NH₃⁺), allowing it to electrostatically adsorb onto a negatively charged metal surface (where anodic dissolution is occurring).

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom of the amine group can be donated to the vacant d-orbitals of the metal (e.g., iron), resulting in a strong, stable bond.[1]

The hydrophobic ethylcyclohexyl group of the adsorbed molecule then orients away from the surface, creating a dense, non-polar layer that repels water and prevents the diffusion of corrosive species to the metal. The overall process is a mixed-inhibition mechanism, where the adsorbed film blocks both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites.[7]

G cluster_0 Metal Surface in Corrosive Medium cluster_1 Inhibition Mechanism Metal Metal Surface (e.g., Fe) Corrosive Corrosive Species (H₂O, H⁺, Cl⁻) Corrosive->Metal Corrosion Attack Inhibitor This compound Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption N-atom lone pair donation ProtectiveFilm Protective Hydrophobic Film Adsorption->ProtectiveFilm Barrier Formation ProtectiveFilm->Metal

Caption: Proposed mechanism of this compound as a corrosion inhibitor.

Experimental Evaluation: A Comprehensive Workflow

To validate the efficacy of this compound as a corrosion inhibitor, a multi-faceted experimental approach is required. This workflow combines gravimetric, electrochemical, and surface analysis techniques to provide both quantitative data on inhibition efficiency and qualitative insights into the protective film's characteristics.[8][9]

G cluster_methods Evaluation Methods cluster_electrochem cluster_surface start Start: Prepare Metal Coupons & Inhibitor Solutions weight_loss Weight Loss Measurement start->weight_loss electrochem Electrochemical Studies start->electrochem surface_analysis Surface Analysis weight_loss->surface_analysis Post-exposure analysis end End: Data Analysis & Conclusion on Inhibition Efficiency weight_loss->end Calculate η% electrochem->surface_analysis Post-exposure analysis pdp Potentiodynamic Polarization (PDP) electrochem->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochem->eis sem Scanning Electron Microscopy (SEM) surface_analysis->sem xps X-ray Photoelectron Spectroscopy (XPS) surface_analysis->xps pdp->end Determine inhibitor type, calculate η% eis->end Analyze film resistance & properties sem->end Visualize surface morphology xps->end Confirm film composition

Caption: Comprehensive workflow for evaluating a corrosion inhibitor.

Protocols for Performance Evaluation

Protocol 1: Weight Loss (Gravimetric) Method

This fundamental technique provides a direct measure of metal loss over time.[10][11]

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, C1018) of known dimensions.

  • Abrasive papers (e.g., 220 to 1000 grit).[11]

  • Analytical balance (±0.1 mg precision).

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).

  • This compound solutions of varying concentrations (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

  • Degreasing solvent (e.g., acetone, ethanol).

  • Drying oven or desiccator.

2. Step-by-Step Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each prepared coupon and record its initial weight (W_initial).

  • Immersion: Immerse individual coupons in beakers containing the corrosive medium without inhibitor (blank) and with different concentrations of this compound. Ensure the coupons are fully submerged.

  • Exposure: Maintain the beakers at a constant temperature for a specified duration (e.g., 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a soft brush to remove corrosion products, rinse with water and acetone, and dry thoroughly.

  • Weighing: Accurately weigh each coupon and record its final weight (W_final).

3. Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) Where: ΔW = Weight loss (mg), A = Surface area (cm²), T = Immersion time (hours), ρ = Density of the metal (g/cm³).

  • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism.[8][10]

1. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Standard three-electrode electrochemical cell:

    • Working Electrode (WE): Metal sample (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium (blank and with inhibitor).

2. Step-by-Step Procedure:

  • Cell Setup: Assemble the three-electrode cell. The working electrode surface area exposed to the solution should be well-defined (e.g., 1 cm²).

  • Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots. An increase in the diameter of the Nyquist plot's semicircle indicates increased charge transfer resistance (R_ct) and effective inhibition.[12]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Plot the logarithm of current density (log i) versus potential (E).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

3. Data Analysis:

  • EIS Inhibition Efficiency (η%): η% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 Where R_ct,inh and R_ct,blank are the charge transfer resistances with and without the inhibitor, respectively.

  • PDP Inhibition Efficiency (η%): η% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100 Where i_corr,blank and i_corr,inh are the corrosion current densities without and with the inhibitor.

  • Inhibitor Type: If the shift in E_corr with the inhibitor is less than 85 mV compared to the blank, it is a mixed-type inhibitor. A significant positive or negative shift indicates anodic or cathodic control, respectively.[9]

Protocol 3: Surface Analysis

Visual and compositional analysis of the metal surface confirms the formation of a protective film.[10][13]

1. Materials and Equipment:

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities.

  • X-ray Photoelectron Spectrometer (XPS).

  • Metal coupons exposed to corrosive media (blank and with inhibitor) for a set duration.

2. Step-by-Step Procedure:

  • Sample Preparation: After exposure, gently rinse the coupons with deionized water and dry them.

  • SEM Analysis:

    • Mount the coupon on a sample holder.

    • Acquire secondary electron images at various magnifications.

    • Compare the surface of the coupon exposed to the blank solution (showing significant corrosion damage) with the one exposed to the inhibitor solution (showing a smoother, protected surface).[11]

  • XPS Analysis:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey scans to identify the elements present on the surface.

    • Perform high-resolution scans of key elements (e.g., C 1s, N 1s, O 1s, Fe 2p). The detection of a significant N 1s peak on the inhibited sample confirms the adsorption of this compound.[12][14]

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes from the evaluation of this compound.

Inhibitor Conc. (ppm)Weight Loss η%PDP η%EIS η%R_ct (Ω·cm²)i_corr (μA/cm²)
0 (Blank) ---50520
50 75.478.179.5244114
100 86.288.589.145860
200 93.194.094.794331
500 95.896.296.5142820

Interpretation: The data clearly shows that as the concentration of this compound increases, the inhibition efficiency (η%) calculated from all three methods also increases. Concurrently, the charge transfer resistance (R_ct) increases, and the corrosion current density (i_corr) decreases, both indicating a significant reduction in the corrosion rate.

References

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Taylor & Francis Online. Available at: [Link]

  • Yadav, M., Kumar, S., & Oves, M. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. Available at: [Link]

  • Ramachandran, S., Tsai, B., Blanco, M., Chen, H., & Tang, Y. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. NACE International. Available at: [Link]

  • Ramachandran, S., Tsai, B., Blanco, M., Chen, H., & Tang, Y. (2001). Surface analysis of adsorbed carbon dioxide corrosion inhibitors. ResearchGate. Available at: [Link]

  • Infinita Lab. (n.d.). Corrosion Inhibitor Testing. Available at: [Link]

  • Fouda, A. E. A. S., El-Sayed, A. A., & Abousrafa, A. A. (n.d.). Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution: Electrochemical, chemical, surface and computational explorations. ResearchGate. Available at: [Link]

  • Mohammed, A., Rubaye, A. Y. I., Al-Azzawi, W. K., & Alamiery, A. (2023). Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution.
  • National Center for Biotechnology Information. (n.d.). 4-Ethylcyclohexan-1-amine. PubChem. Available at: [Link]

  • Mohammed, A., Rubaye, A. Y. I., Al-Azzawi, W. K., & Alamiery, A. (2023). Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution.
  • S. R. P. (n.d.). 4-Ethylcyclohexanonethiosemicarbazone as Corrosion Inhibitor for Iron Metal in 0.5N Hydrochloric Acid Solutions. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-N-methylcyclohexanamine. PubChem. Available at: [Link]

  • Fouda, A. E. A. S., El-Sayed, A. A., & Abousrafa, A. A. (2023). Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution. Oriental Journal of Chemistry. Available at: [Link]

  • Singh, G., Kumar, A., & Sharma, H. K. (2020). Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. ResearchGate. Available at: [Link]

  • Danford, M. D. (1990). Electrochemical studies of corrosion inhibitors. HathiTrust Digital Library. Available at: [Link]

  • Mohammed, A., Rubaye, A. Y. I., Al-Azzawi, W. K., & Alamiery, A. (2023). investigation of the corrosion inhibition properties of 4-cyclohexyl-3-thiosemicarbazide on mild steel in 1 m hcl solution. ISC E-journals.
  • Popoola, L. T. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Available at: [Link]

  • Ali, I. H., Sulaiman, K. I., & Al-Baghdadi, S. B. (2018). Electrochemical studies on corrosion inhibition behaviour of synthesised 2-acetylpyridine 4-ethyl-3-thiosemicarbazone and Its Tin(IV) complex for mild steel in 1 M HCl solution. ResearchGate. Available at: [Link]

  • Lárez-Velásquez, C., López, J., Cedeño, D., Oliva, D., & Salager, J.-L. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. National Institutes of Health. Available at: [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Available at: [Link]

  • INVESTIGATION OF 4-METHYLCYCLOHEXANONE OXIME INHIBITOR ACTIVITY AGAINST LOCAL CORROSION. (n.d.). ResearchGate. Available at: [Link]

  • Smith, C. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Corrosion Inhibition: The Protective Power of Hexadecyl Amine. Available at: [Link]

  • LANXESS. (n.d.). Additin® Corrosion Inhibitors. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-ethylcyclohexanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the formation of common impurities, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the most common impurities associated with each?

There are two predominant synthetic routes for preparing this compound, each with a unique impurity profile. The choice of route often depends on the availability of starting materials, cost, and desired isomeric purity.

  • Reductive Amination of 4-Ethylcyclohexanone: This is a widely used one-pot method that involves the reaction of a ketone with an amine source in the presence of a reducing agent.[1]

  • Catalytic Hydrogenation of 4-Ethylaniline: This route involves the reduction of the aromatic ring of 4-ethylaniline to the corresponding cyclohexane ring.[2]

The common impurities for each route are summarized below.

Synthetic RouteCommon ImpuritiesOrigin
Reductive Amination of 4-Ethylcyclohexanone 4-EthylcyclohexanolReduction of the starting ketone.[3]
N,N-bis(4-ethylcyclohexyl)amine (Secondary Amine Impurity)Reaction of the primary amine product with another molecule of the imine intermediate.[3]
Unreacted 4-EthylcyclohexanoneIncomplete reaction.
Residual Imine IntermediateIncomplete reduction of the imine.[4]
Catalytic Hydrogenation of 4-Ethylaniline Unreacted 4-EthylanilineIncomplete hydrogenation.
N-EthylanilinePotential side reaction or impurity in starting material.[5]
Dicyclohexylamine derivativesOver-alkylation or side reactions under harsh conditions.
cis-4-EthylcyclohexanamineIsomeric byproduct, as the hydrogenation can lead to a mixture of cis and trans isomers.[6]
Q2: How are these common impurities formed at a mechanistic level?

Understanding the formation pathways of impurities is critical for optimizing reaction conditions to minimize their presence.

A. In Reductive Amination: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced to the target amine.[1][7] Side reactions can compete with this main pathway.

  • 4-Ethylcyclohexanol Formation: Most common hydride reducing agents (e.g., sodium borohydride) can reduce both the imine intermediate and the starting ketone.[7] If the rate of ketone reduction is competitive with imine formation and reduction, 4-ethylcyclohexanol will form as a byproduct. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can minimize this, as they preferentially reduce the protonated iminium ion over the ketone.[7][8]

  • N,N-bis(4-ethylcyclohexyl)amine Formation: The desired product, this compound, is a primary amine and remains nucleophilic. It can react with another molecule of 4-ethylcyclohexanone to form a secondary imine, which is then reduced to the N,N-bis(4-ethylcyclohexyl)amine impurity.[3]

G cluster_main Main Reductive Amination Pathway cluster_side Side Reactions / Impurity Formation Ketone 4-Ethylcyclohexanone Imine Imine Intermediate Ketone->Imine + Amine Source - H2O Product This compound (Product) Alcohol 4-Ethylcyclohexanol (Impurity) Ketone->Alcohol + Reducing Agent Amine_Source Ammonia / Amine Source Imine->Product + Reducing Agent Secondary_Amine N,N-bis(4-ethylcyclohexyl)amine (Impurity) Product->Secondary_Amine + Imine Intermediate + Reducing Agent

Caption: Impurity formation in reductive amination.

B. In Catalytic Hydrogenation of 4-Ethylaniline: This reaction involves the saturation of the aromatic ring using a catalyst (e.g., Rhodium, Ruthenium) under hydrogen pressure.

  • Incomplete Hydrogenation: If the reaction time, temperature, pressure, or catalyst loading is insufficient, the reaction may not go to completion, leaving unreacted 4-ethylaniline.

  • Isomer Formation: Hydrogenation of a substituted aniline can produce both cis and trans isomers. The ratio is highly dependent on the catalyst and reaction conditions.[6] For example, rhodium and ruthenium catalysts often favor the formation of the cis-isomer.[3]

Q3: What are the recommended analytical methods for impurity profiling of this compound?

A multi-faceted approach is often necessary for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[9] It provides excellent separation and structural information from the mass spectra, allowing for the confident identification of byproducts like 4-ethylcyclohexanol, unreacted starting materials, and secondary amine impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile impurities or for monitoring the reaction progress of starting materials like 4-ethylaniline.[12] Mixed-mode chromatography can be a powerful tool for separating complex mixtures of precursors and related substances.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product peaks. It is also the primary method for determining the cis/trans isomeric ratio.

Troubleshooting Guide

Problem: My final product is contaminated with a significant amount of 4-ethylcyclohexanol after reductive amination.

Cause: This impurity arises from the direct reduction of the 4-ethylcyclohexanone starting material by the hydride reagent. This is common when using strong reducing agents like sodium borohydride (NaBH₄) in protic solvents.[7]

Solutions:

  • Change the Reducing Agent: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is less reactive towards ketones and aldehydes but readily reduces the iminium ion intermediate.[8]

  • Control the Reaction pH: The reaction is typically run under mildly acidic conditions (pH 4-5) to promote the formation of the iminium ion, which is more susceptible to reduction than the neutral imine.[7] This increases the rate of the desired reaction relative to ketone reduction.

  • Two-Step, One-Pot Procedure: First, mix the ketone and the amine source with a mild acid catalyst (like acetic acid) and allow time for the imine to form. Monitor by TLC or GC-MS. Once imine formation is complete, add the reducing agent. This sequential addition can favor the reduction of the imine over the ketone.[8]

Problem: The purity of my this compound is compromised by the presence of N,N-bis(4-ethylcyclohexyl)amine.

Cause: This secondary amine impurity forms when the primary amine product successfully competes with the initial amine source (e.g., ammonia) to react with the imine intermediate.[3]

Solutions:

  • Use an Excess of the Amine Source: Employing a large excess of ammonia or the ammonium salt (e.g., ammonium acetate) will statistically favor its reaction with the ketone over the reaction of the product amine, thereby minimizing the formation of the secondary amine byproduct.

  • Control Reactant Addition: If feasible, a slow addition of the 4-ethylcyclohexanone to the mixture of the amine source and reducing agent can help maintain a low concentration of the ketone and the primary amine product, further disfavoring the side reaction.

Problem: My GC-MS analysis shows unreacted 4-ethylaniline after catalytic hydrogenation.

Cause: Incomplete reaction due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time/temperature.

Solutions:

  • Verify Catalyst Activity: Ensure the catalyst (e.g., Rh/C, Ru/C) is active. Use a fresh batch or handle the catalyst under an inert atmosphere to prevent oxidation.

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Higher H₂ pressure can improve the rate of hydrogenation.

    • Increase Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions. Optimization is key.

    • Extend Reaction Time: Monitor the reaction by GC or TLC and continue until the starting material is fully consumed.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can drive the reaction to completion, but this increases cost.

Experimental Protocols & Workflows

Protocol 1: General GC-MS Method for Impurity Profiling

This protocol provides a starting point for analyzing impurities in a this compound sample.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

    • Vortex until fully dissolved. The final concentration is ~1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap or Agilent GC/MSD).[9][11]

    • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically effective.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 35-450 amu.

  • Data Analysis:

    • Identify the main peak for this compound.

    • Analyze smaller peaks by comparing their mass spectra against a library (e.g., NIST) to tentatively identify impurities.

    • Confirm identities using authentic standards where possible.

    • Quantify impurities using area percent normalization or a calibrated internal/external standard method for higher accuracy.

Protocol 2: Purification of this compound via Acid-Base Extraction

This technique is effective for separating the basic amine product from neutral impurities like 4-ethylcyclohexanol or unreacted ketone.[13]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 volumes).

  • Acidic Wash (Protonation):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake vigorously for 1-2 minutes, venting frequently. The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.

    • Allow the layers to separate. Drain and collect the aqueous layer.

    • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery.

  • Neutral Impurity Removal: Discard the organic layer, which contains the neutral impurities.

  • Basification (Deprotonation):

    • Combine the acidic aqueous extracts in the separatory funnel and cool in an ice bath.

    • Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH), while swirling until the solution is strongly basic (pH > 12, check with pH paper). The amine hydrochloride salt will be deprotonated back to the free amine, which is typically insoluble in water and will form an oily layer.

  • Re-extraction into Organic Solvent:

    • Extract the basified aqueous layer with three portions of fresh ethyl acetate or DCM.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Caption: Workflow for amine purification.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific. 9

  • 4-Ethylcyclohexan-1-amine | C8H17N. PubChem.

  • A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. Benchchem.

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.

  • Method for producing 4-substituted cis-cyclohexylamine. Google Patents.

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.

  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. PMC - PubMed Central.

  • Reductive amination. Wikipedia.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.

  • Preparation method of trans-4-methyl cyclohexylamine. Google Patents.

  • Preparation method of cis-4-methylcyclohexylamine. Google Patents.

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH.

  • HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography.

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.

  • The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

  • 4-Ethylaniline Chemical Properties,Uses,Production. ChemicalBook.

  • 4-Ethylaniline 98 589-16-2. Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Reaction Yield of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-ethylcyclohexanamine. This guide is designed to provide in-depth troubleshooting and optimization strategies for common challenges encountered during its synthesis. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you maximize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What are the primary synthetic routes to this compound?

There are two main industrial routes for synthesizing cyclohexylamines, which can be adapted for this compound[1][2]:

  • Hydrogenation of 4-ethylaniline: This is a common and direct method involving the reduction of the aromatic ring of 4-ethylaniline.

  • Reductive amination of 4-ethylcyclohexanone: This method involves the reaction of 4-ethylcyclohexanone with an amine source, followed by reduction of the intermediate imine.

Q2: Which synthetic route is generally preferred and why?

The choice of route often depends on the availability and cost of starting materials, as well as the desired stereochemistry of the final product.

  • Hydrogenation of 4-ethylaniline is often favored for its atom economy and directness. However, it typically requires high pressure and specialized catalyst systems.

  • Reductive amination offers more versatility in introducing the amine group and can often be performed under milder conditions[3]. This makes it a popular choice in laboratory and pharmaceutical settings.

Q3: What are the common side products that can affect the yield of this compound?

Regardless of the synthetic route, several side products can diminish the yield and purity of this compound:

  • Incomplete reaction: Unreacted starting materials are a common impurity.

  • Over-alkylation: In reductive amination, the product amine can react further with the starting ketone, leading to secondary and tertiary amines[4][5].

  • Formation of byproducts: In the hydrogenation of 4-ethylaniline, incomplete reduction can lead to partially hydrogenated intermediates. In reductive amination, the ketone can be reduced to the corresponding alcohol[4].

  • Isomers: The reaction can produce both cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions and catalyst choice[6].

II. Troubleshooting Guide: Reductive Amination of 4-Ethylcyclohexanone

Reductive amination is a widely used method for synthesizing this compound. This section provides a detailed troubleshooting guide for this specific reaction.

Issue 1: Low or No Product Formation

A low yield of the desired amine is a frequent issue in reductive amination. The problem often lies in one of the key stages of the reaction: imine formation or reduction.

Root Cause Analysis & Corrective Actions
  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine from the ketone and the amine source. This is a reversible reaction, and the equilibrium may not favor the imine.

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation[4].

  • Suboptimal pH: The pH of the reaction medium is critical for imine formation.

    • Solution: A mildly acidic environment (pH 4-5) is generally optimal for activating the carbonyl group of the ketone without protonating the amine, which would render it non-nucleophilic[4]. Acetic acid is a commonly used catalyst for this purpose[7][8].

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are paramount.

    • Solution: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to 4-ethylcyclohexanol[4][5]. It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone[3][4][5].

Issue 2: Formation of 4-Ethylcyclohexanol as a Major Byproduct

The presence of a significant amount of the corresponding alcohol indicates that the reduction of the starting ketone is competing with the desired reductive amination pathway.

Root Cause Analysis & Corrective Actions
  • Non-selective Reducing Agent: As mentioned above, a strong reducing agent will readily reduce the ketone.

    • Solution: Switch to a more selective reducing agent such as STAB or NaBH₃CN[3][5].

  • Reaction Sequence: The timing of the addition of the reducing agent is important.

    • Solution: Consider a two-step, one-pot procedure. First, allow the ketone and amine to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent[9]. This ensures a higher concentration of the imine intermediate for reduction.

Issue 3: Presence of Over-Alkylated Byproducts

The formation of di- and tri-alkylated amines is a common side reaction, especially when using a primary amine as the starting material[4][5]. This occurs because the product amine can be more nucleophilic than the starting amine and can react further with the ketone.

Root Cause Analysis & Corrective Actions
  • Stoichiometry: An excess of the amine can lead to over-alkylation.

    • Solution: Use a stoichiometric amount of the amine or even a slight excess of the ketone[4].

  • Reaction Conditions: The reaction conditions can influence the rate of over-alkylation.

    • Solution: Running the reaction under non-acidic conditions can sometimes suppress the formation of tertiary amines[4]. A stepwise procedure where the imine is pre-formed and then reduced can also minimize this side reaction[4].

Workflow for Optimizing Reductive Amination

The following diagram illustrates a systematic approach to troubleshooting and optimizing the reductive amination of 4-ethylcyclohexanone.

Caption: Troubleshooting workflow for reductive amination.

III. Troubleshooting Guide: Hydrogenation of 4-Ethylaniline

The catalytic hydrogenation of 4-ethylaniline is another important route to this compound. The success of this reaction is highly dependent on the catalyst, solvent, and reaction conditions.

Issue 1: Incomplete Conversion of 4-Ethylaniline

Residual starting material is a clear indication that the hydrogenation is not proceeding to completion.

Root Cause Analysis & Corrective Actions
  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent.

    • Solution: Ensure the purity of the 4-ethylaniline and the solvent. The starting material can be purified by distillation or recrystallization of its acetyl derivative[10].

  • Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or the catalyst may not be active enough.

    • Solution: Increase the catalyst loading or switch to a more active catalyst. Cobalt- or nickel-based catalysts are commonly used for the hydrogenation of aniline[1][2][11]. Rhodium-based catalysts have also been shown to be effective[12].

  • Inadequate Hydrogen Pressure or Temperature: The reaction conditions may not be sufficient to drive the reaction to completion.

    • Solution: Increase the hydrogen pressure and/or the reaction temperature. The hydrogenation of anilines often requires elevated temperatures and pressures[12].

Issue 2: Formation of Undesired Byproducts

The formation of byproducts can significantly reduce the yield and purity of the desired product.

Root Cause Analysis & Corrective Actions
  • Partial Hydrogenation: Incomplete reduction of the aromatic ring can lead to the formation of intermediates.

    • Solution: Optimize the reaction time, temperature, and pressure to ensure complete hydrogenation.

  • Side Reactions: At high temperatures, other reactions can occur.

    • Solution: Carefully control the reaction temperature and consider using a more selective catalyst.

Data on Catalyst Performance in Similar Hydrogenations
CatalystSupportConversion (%)Selectivity to Cyclohexylamine (%)Reference
RhSiO₂83.499.1[13]
2 wt.% NiRhSiO₂99.896.6[13]

This table suggests that the choice of catalyst and the use of bimetallic systems can significantly impact the outcome of the reaction.

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general starting point for the reductive amination of 4-ethylcyclohexanone. Optimization will be necessary based on your specific experimental setup and desired outcomes.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylcyclohexanone (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Amine and Acid Addition: Add the amine source (e.g., ammonia or an ammonium salt, 1.1 eq) followed by a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of this step can be monitored by techniques such as NMR or IR spectroscopy.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation.

Purification of this compound

The final purity of this compound is crucial, especially for pharmaceutical applications.

  • Column Chromatography: For laboratory-scale purifications, flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is often a suitable eluent system[8]. To prevent the amine from streaking on the silica gel, it is advisable to add a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent[14].

  • Distillation: For larger quantities, distillation under reduced pressure can be an effective purification method.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from neutral organic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent[14].

IV. Conclusion

Optimizing the yield of this compound requires a systematic approach to troubleshooting and a thorough understanding of the underlying reaction mechanisms. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, researchers can achieve high yields and purity of this valuable compound. This guide provides a starting point for addressing common challenges, but it is important to remember that each reaction may require specific adjustments for optimal results.

V. References

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • WOBO Scientific. (n.d.). Cyclohexylamine Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • MDPI. (2019). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine. Retrieved from

  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. Retrieved from

  • PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Retrieved from

  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH026440A - Catalytic hydrogenation of aromatic amines and 4, 4'-methylenedianiline. Retrieved from

  • MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers studying the metabolic degradation of 4-ethylcyclohexanamine. This guide is designed to provide in-depth answers to common questions, troubleshoot experimental challenges, and offer validated protocols to ensure the integrity and success of your research. We will explore the enzymatic processes governing the biotransformation of this alicyclic amine, helping you anticipate metabolites, design robust experiments, and interpret your findings with confidence.

Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses the fundamental scientific questions regarding the biotransformation of this compound.

Q1: What are the primary metabolic degradation pathways for this compound?

The metabolic degradation of this compound, like other alicyclic amines, primarily proceeds through Phase I oxidation reactions, followed by Phase II conjugation.[1] Based on extensive studies of analogous compounds such as cyclohexylamine and other alkylamines, the principal pathways involve oxidation at three key sites: the cyclohexane ring, the ethyl group, and the amine group.[2][3]

The main pathways are:

  • Alicyclic Ring Hydroxylation: The most common metabolic route involves the addition of a hydroxyl (-OH) group to the cyclohexane ring. This is catalyzed predominantly by Cytochrome P450 (CYP) enzymes.[4][5] Hydroxylation can occur at various positions (e.g., C-2, C-3, C-4), resulting in multiple stereoisomers (cis/trans) of hydroxy-4-ethylcyclohexanamine.

  • Side-Chain Oxidation: The ethyl group is also a target for oxidation, particularly at the benzylic-like α-carbon (the carbon atom attached to the ring). This yields 1-(4-aminocyclohexyl)ethanol. This process is also typically mediated by CYP enzymes.[6]

  • Deamination and N-Oxidation: The primary amine group can undergo oxidative deamination to form the corresponding ketone, 4-ethylcyclohexanone. This pathway may also involve the formation of a hydroxylamine intermediate.[2][7] While deamination is a known route for cyclohexylamine in some species, ring hydroxylation is often more prevalent.[2]

Following these initial oxidative steps (Phase I), the newly introduced hydroxyl groups can be further metabolized through Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.[4][8]

Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Ring_OH Ring-Hydroxylated Metabolites (e.g., 4-amino-1-ethylcyclohexanol) Parent->Ring_OH CYP450s Sidechain_OH Side-Chain Hydroxylated Metabolite (1-(4-aminocyclohexyl)ethanol) Parent->Sidechain_OH CYP450s Deamination 4-Ethylcyclohexanone (via Deamination) Parent->Deamination CYP450s / MAO Conjugates Glucuronide Conjugates Ring_OH->Conjugates UGTs Sidechain_OH->Conjugates UGTs

Caption: Proposed Phase I and Phase II metabolic pathways for this compound.

Q2: Which enzyme families are primarily responsible for its metabolism?

The biotransformation of this compound is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes.[9] These enzymes are abundant in the liver and are responsible for the metabolism of a vast majority of drugs and xenobiotics.[4][5] Specific CYP isozymes such as CYP2D6, CYP3A4, CYP1A2, and CYP2C19 are frequently involved in the metabolism of amine-containing compounds.[10]

  • For C-Hydroxylation (Ring and Side-Chain): This is a classic CYP450-mediated reaction. The evidence strongly suggests that a CYP-dependent pathway is the main driver for these transformations.[11]

  • For N-Oxidation/Deamination: While CYPs can contribute, other enzymes like monoamine oxidases (MAOs) or flavin-containing monooxygenases (FMOs) can also play a role in the oxidation of the amine group itself.[3]

To identify the specific enzymes involved, experiments using a panel of recombinant human CYP enzymes or selective chemical inhibitors in human liver microsomes (HLM) are the standard approach.[10]

Q3: What are the expected major and minor metabolites I should look for?

Based on studies of structurally similar compounds, you should anticipate a range of Phase I metabolites.[2] The relative abundance can vary depending on the biological system (e.g., species, specific CYP expression levels).

Metabolite Type Specific Structure (Example) Expected Mass Shift Likely Pathway Expected Abundance
Ring Hydroxylation cis/trans-4-Amino-1-ethylcyclohexanol+16 DaCYP450Major
Ring Hydroxylation cis/trans-3-Amino-4-ethylcyclohexanol+16 DaCYP450Major to Minor
Side-Chain Hydroxylation 1-(4-Aminocyclohexyl)ethanol+16 DaCYP450Major to Minor
Deamination Product 4-Ethylcyclohexanone-1 Da (+O, -NH3)CYP450 / MAOMinor
Di-hydroxylation Various Isomers+32 DaCYP450Minor

Troubleshooting Experimental Workflows

This section provides solutions to common issues encountered during the study of this compound degradation.

Q1: I am not detecting any metabolites in my in vitro assay using liver microsomes. What could be wrong?

This is a frequent challenge that can often be resolved by systematically checking your experimental setup.

  • Cofactor Depletion: CYP450 enzymes require a constant supply of NADPH for their catalytic activity.[12] Ensure your NADPH-regenerating system (e.g., G6P, G6PDH, NADP+) is fresh and active. It's best practice to prepare this solution just before use.

  • Enzyme Inactivity: Liver microsomes are sensitive to storage conditions. Confirm that your microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Run a positive control with a known substrate for a highly active enzyme (e.g., testosterone for CYP3A4) to validate microsomal activity.

  • Incorrect Incubation Conditions: Check the pH of your buffer (typically phosphate buffer at pH 7.4), incubation temperature (37°C), and incubation time. For initial screening, a time course (e.g., 0, 15, 30, 60 minutes) is recommended to find the optimal reaction time before substrate depletion or enzyme inactivation becomes significant.

  • Low Substrate Concentration: The substrate concentration may be below the limit of detection for your analytical method or too low to achieve a significant reaction rate. Try increasing the concentration of this compound (e.g., to 1-10 µM).

  • Analytical Sensitivity: Your mass spectrometer may not be sensitive enough to detect low-level metabolites. Optimize the instrument parameters (e.g., source conditions, collision energy) for the parent compound and its expected hydroxylated (+16 Da) products.

Q2: My LC-MS/MS results show multiple peaks with the same mass-to-charge ratio (m/z) corresponding to a hydroxylated metabolite. How can I differentiate these isomers?

This is an expected outcome due to the formation of positional and stereoisomers. Differentiating them is key to fully characterizing the metabolic profile.

  • Chromatographic Separation: The primary tool for separating isomers is high-performance liquid chromatography (HPLC). Optimize your gradient and column chemistry. A longer, slower gradient often provides the necessary resolution. Consider columns with different selectivities (e.g., C18, Phenyl-Hexyl) to alter elution patterns.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: While isomers have the same parent mass, their fragmentation patterns can differ.[13] Hydroxylation on the ring versus the ethyl side-chain may produce unique product ions upon collision-induced dissociation (CID). For example, fragmentation of the side-chain hydroxylated metabolite might show a characteristic loss of the ethanol group. Acquiring high-resolution MS/MS spectra can be invaluable.

  • Synthesis of Reference Standards: The definitive method for structural confirmation is to compare the retention time and MS/MS spectra of your unknown peaks to those of authentic, synthesized chemical standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a metabolite can be isolated in sufficient quantity, NMR is the gold standard for unambiguous structure elucidation.[13]

Q3: I suspect a reactive metabolite is being formed, leading to time-dependent inhibition (TDI) of CYP enzymes. How can I investigate this?

Alicyclic amines can sometimes be bioactivated to reactive intermediates that covalently bind to and inactivate the enzyme.[3]

  • Time-Dependent Inhibition (TDI) Assay: The standard method is to pre-incubate the enzyme (e.g., HLM) with your compound (this compound) and an NADPH-regenerating system for various times. After the pre-incubation, a known probe substrate for the CYP of interest is added, and its metabolism is measured. A decrease in probe metabolism that is dependent on the pre-incubation time and concentration of your compound indicates TDI.

  • Glutathione (GSH) Trapping: Reactive electrophilic metabolites can be "trapped" by the nucleophile glutathione. Conduct your incubation in the presence of GSH and search for a metabolite with an m/z corresponding to the parent compound + GSH (+305 Da). Detection of a GSH conjugate is strong evidence of reactive intermediate formation.

Experimental Protocols

Here we provide validated, step-by-step methodologies for core experiments.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is for screening the Phase I metabolism of this compound.

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate Stock: 10 mM this compound in methanol or DMSO.

    • HLM Stock: Thaw pooled HLM (e.g., 20 mg/mL) on ice. Dilute to 2 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (2X): Prepare fresh. For 1 mL, combine: 2.6 mg NADP+, 6.6 mg Glucose-6-Phosphate, 6 units Glucose-6-Phosphate Dehydrogenase, and 3.4 mg MgCl₂ in phosphate buffer.

  • Incubation Procedure:

    • Label 1.5 mL microcentrifuge tubes for each time point and control.

    • Add 125 µL of HLM solution (final concentration 1 mg/mL).

    • Add 2.5 µL of substrate stock diluted to 100 µM (final concentration 1 µM).

    • Pre-warm tubes at 37°C for 5 minutes.

    • To initiate the reaction, add 125 µL of the 2X NADPH regenerating system. For negative controls (T=0 or no-cofactor), add 125 µL of phosphate buffer instead.

    • Incubate at 37°C in a shaking water bath.

  • Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60 min), stop the reaction by adding 500 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).

    • Vortex vigorously for 1 minute.

  • Sample Processing:

    • Centrifuge the quenched samples at >14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

Metabolite ID Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase Incubation 1. In Vitro Incubation (HLM + Substrate + NADPH) Quench 2. Quench Reaction (Acetonitrile + Internal Std) Incubation->Quench Process 3. Centrifuge & Collect Supernatant Quench->Process LCMS 4. LC-MS/MS Analysis Process->LCMS FullScan 5a. Full Scan (MS1) (Find m/z of potential metabolites, e.g., M+16) LCMS->FullScan PIS 5b. Product Ion Scan (MS2) (Fragment potential metabolites to get structural data) LCMS->PIS Data 6. Data Analysis (Compare retention times, fragment patterns) FullScan->Data PIS->Data Confirm 7. Structure Confirmation (Reference Standards, NMR) Data->Confirm

Caption: A typical experimental workflow for identifying metabolites.

References

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. [Link]

  • Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline. PMC - NIH. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Drug Metabolism: Cytochrome P450. ResearchGate. [Link]

  • The metabolites of cyclohexylamine in man and certain animals. PubMed. [Link]

  • Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH. [Link]

  • Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]

  • The proposed pathway for cyclohexylamine and cyclohexanol degradation in TYUT067. ResearchGate. [Link]

  • Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. ACS Publications. [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Biotransformation – Knowledge and References. Taylor & Francis. [Link]

  • Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase. PMC. [Link]

  • Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. NIH. [Link]

  • The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. PubMed. [Link]

Sources

stability studies of 4-ethylcyclohexanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-ethylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. This resource will help you anticipate and address challenges in your experiments, ensuring the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: As a primary aliphatic amine, this compound is susceptible to two primary degradation pathways:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[1] This can lead to the formation of N-oxides and hydroxylamines.[1] Further oxidation could potentially lead to the cleavage of the C-N bond. The presence of trace metal ions can catalyze oxidative degradation.

  • Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide, especially in the presence of moisture and elevated temperatures, to form carbamates and potentially ureas.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. The container should be tightly sealed to prevent exposure to air and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to mitigate oxidative degradation.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may be indicated by a change in color (e.g., development of a yellow or brown tint), a change in odor, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the stability of the compound.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: Yes, as a primary amine, this compound is incompatible with certain excipients. A notable example is the Maillard reaction with reducing sugars like lactose.[2][3] This reaction can lead to the formation of colored degradants. It is also incompatible with acidic excipients, which can lead to salt formation and may affect the stability and physical properties of a formulation. Compatibility studies with selected excipients are highly recommended during formulation development.[4]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. In acidic solutions, the amine group will be protonated, forming a more stable salt form that is less susceptible to oxidation. However, extreme pH conditions (both acidic and basic) can catalyze hydrolysis of any potential impurities or degradants. The basicity of the amine itself can also influence the local pH of a formulation.[5]

Section 2: Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during stability studies of this compound.

Guide 1: Investigating Unexpected Degradation Products

Issue: An unknown peak is detected during HPLC analysis of a stability sample.

Troubleshooting Steps:

  • Verify System Suitability: Ensure that the analytical method is performing as expected by checking system suitability parameters (e.g., peak shape, resolution, and reproducibility).

  • Characterize the Unknown Peak:

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis to obtain structural information about the unknown compound.

  • Postulate Degradation Pathways: Based on the mass of the unknown and the known stress conditions, propose potential degradation pathways. For example, an increase of 16 amu could suggest oxidation (N-oxide formation).

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[6] This can help to confirm the identity of the unknown peak if it is also formed under one of these specific stress conditions.

  • Isolate and Characterize: If the impurity is significant, it may need to be isolated using preparative chromatography and its structure fully elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Guide 2: Addressing Poor Mass Balance in Stability Studies

Issue: The sum of the assay of this compound and its known degradation products is significantly less than 100%.

Troubleshooting Steps:

  • Investigate for Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and will not be detected by a standard UV detector.

    • Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer to screen for non-UV active compounds.

  • Check for Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Use Gas Chromatography (GC) with a headspace sampler to analyze for volatile impurities.

  • Assess Adsorption to Container Surfaces: The active compound or its degradants may adsorb to the surface of the storage container.

    • Analyze rinses of the container with a suitable solvent to recover any adsorbed material.

  • Evaluate the Analytical Method: The analytical method may not be capable of eluting all degradation products from the column.

    • Modify the chromatographic conditions (e.g., gradient slope, mobile phase composition) to ensure all components are eluted.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide to achieve a final concentration of 0.1 mg/mL.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution (0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Expose the solid drug substance to 80°C in a controlled oven for 48 hours.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Section 4: Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductPlausible Mechanism
Oxidative 4-EthylcyclohexylhydroxylamineOxidation of the primary amine.
This compound N-oxideFurther oxidation of the hydroxylamine.
Cyclohexanone derivativesOxidative deamination.[7][8]
Photolytic Radical-mediated degradation productsPhotolytic cleavage of C-N or C-C bonds.
Thermal Dimerization/Polymerization productsIntermolecular reactions at elevated temperatures.
Acidic/Basic Not highly susceptible to hydrolysisThe C-N bond is generally stable to hydrolysis under mild conditions.

Table 2: Recommended Analytical Techniques for Stability Studies

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection Primary method for assay and impurity quantification.
HPLC coupled with Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.[9]
Gas Chromatography (GC) with FID or MS detection Analysis of volatile impurities and residual solvents.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To detect changes in functional groups, useful in solid-state compatibility studies.

Section 5: Visualization

Workflow for a Comprehensive Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound, from initial planning to data analysis.

Stability_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Data Evaluation & Reporting Plan Define Study Objectives & Protocol Select Select Batches & Container Closure System Plan->Select Develop Develop & Validate Stability-Indicating Method Select->Develop Store Place Samples in Stability Chambers Develop->Store Pull Pull Samples at Time Points Store->Pull Analyze Analyze Samples Pull->Analyze Evaluate Evaluate Data (Trends, Mass Balance) Analyze->Evaluate Stress Apply Stress Conditions (Heat, Light, pH, Oxidation) Analyze_Stress Analyze Stressed Samples Stress->Analyze_Stress Identify Identify & Characterize Degradants Analyze_Stress->Identify Evaluate->Identify Report Generate Stability Report & Establish Shelf-life Identify->Report

Sources

troubleshooting side reactions in 4-ethylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Ethylcyclohexanamine

Document ID: TSC-CHEM-SYN-4ECHA-001

Last Updated: January 2, 2026

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. The primary and most efficient route to this compound is the reductive amination of 4-ethylcyclohexanone. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield, purity, and stereochemical outcome.

This document provides a structured, in-depth analysis of common experimental issues in a question-and-answer format. It is grounded in established principles of organic chemistry to provide not just solutions, but a deeper understanding of the underlying reaction mechanisms.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific, frequently encountered problems during the synthesis of this compound via reductive amination.

Q1: My GC-MS analysis shows a significant peak with a mass corresponding to C₁₆H₃₁N. I suspect this is the secondary amine byproduct, bis(4-ethylcyclohexyl)amine. How can I prevent its formation?

A1: This is the most common and yield-limiting side reaction in this synthesis. The formation of the secondary amine occurs when the desired primary amine product, this compound, acts as a nucleophile and reacts with another molecule of the starting ketone, 4-ethylcyclohexanone. This forms a new imine intermediate, which is then reduced to the secondary amine.[1][2]

Causality: The root cause is the competitive reaction between your nitrogen source (e.g., ammonia) and the newly formed primary amine product for the ketone. If the concentration of the primary amine product becomes significant while unreacted ketone is still present, the side reaction is favored.

Solutions & Preventative Measures:

  • Molar Excess of Nitrogen Source: The most effective method to suppress secondary amine formation is to use a large molar excess of the aminating agent (ammonia or an ammonia source like ammonium acetate). This ensures the ketone is more likely to react with the intended nitrogen source rather than the product amine.[3]

  • Controlled Reagent Addition: Slowly adding the reducing agent to the mixture of the ketone and the ammonia source can help. This allows the primary imine to form in high concentration before a significant amount of reduction occurs, minimizing the time the product amine and starting ketone are present together.

  • pH Control: Maintain the reaction pH between 4 and 6. This range is optimal for imine formation.[4][5] If the pH is too high, the rate of imine formation slows down. If it's too low, the amine nucleophile is protonated and becomes non-nucleophilic.[6][7]

Visualizing the Side Reaction:

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway Ketone 4-Ethylcyclohexanone PrimaryImine Primary Imine Intermediate Ketone->PrimaryImine + NH3 - H2O Ammonia Ammonia (NH3) PrimaryAmine This compound (Desired Product) PrimaryImine->PrimaryAmine + [H] SecondaryImine Secondary Imine Intermediate PrimaryAmine->SecondaryImine + 4-Ethylcyclohexanone - H2O SecondaryAmine bis(4-ethylcyclohexyl)amine (Byproduct) SecondaryImine->SecondaryAmine + [H] ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: Competing pathways in reductive amination.

Q2: My reaction is sluggish, and post-reaction analysis (TLC, GC-MS) shows a large amount of unreacted 4-ethylcyclohexanone and a byproduct corresponding to 4-ethylcyclohexanol. What's going wrong?

A2: This issue points to a problem with the relative rates of imine formation versus ketone reduction. The formation of 4-ethylcyclohexanol indicates that your reducing agent is directly reducing the starting ketone instead of the imine intermediate.[8]

Causality: This typically occurs under two conditions:

  • The reducing agent is too powerful and non-selective (e.g., Sodium Borohydride, NaBH₄).[6]

  • The conditions for imine formation are suboptimal, leading to a low concentration of the imine intermediate, thus allowing the ketone to be reduced directly.

Solutions & Preventative Measures:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the preferred reagents for one-pot reductive aminations.[7][9] These agents are mild and selectively reduce the protonated imine (iminium ion) much faster than they reduce the ketone, especially under the mildly acidic conditions required for the reaction.[5][6]

  • Ensure Anhydrous Conditions: The formation of the imine from the ketone and amine is a condensation reaction that releases water.[10][11] According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials, slowing down the reaction. Use anhydrous solvents and consider adding molecular sieves to sequester the water formed.

  • Two-Step Procedure: If one-pot issues persist, consider a two-step approach. First, form the imine by reacting 4-ethylcyclohexanone with your ammonia source in a suitable solvent (like methanol or ethanol) and remove the water formed. Once imine formation is complete (confirmed by spectroscopy), then add the reducing agent.[12]

Data Summary: Reducing Agent Selectivity

Reducing AgentRelative Reactivity towards KetoneRelative Reactivity towards Iminium IonRecommended Use Case
NaBH₄HighHighTwo-step procedures; requires careful control.[7]
NaBH₃CN Low Very High Preferred for one-pot reductive amination. [6][9]
NaBH(OAc)₃Very LowHighExcellent, safer alternative to NaBH₃CN.[2][8]
Q3: The cis/trans isomeric ratio of my this compound product is inconsistent and not what I expected. How can I control the stereoselectivity of the reduction?

A3: Controlling the stereochemistry in the reduction of cyclohexanone derivatives is a well-known challenge. The final cis/trans ratio of the product amine is determined during the hydride attack on the imine intermediate. The stereochemical outcome depends on the steric hindrance presented by the two faces of the C=N double bond.

Causality:

  • Axial vs. Equatorial Attack: The hydride can attack the imine from either the axial or equatorial face. The ethyl group at the C4 position prefers to be in an equatorial position, which influences the conformation of the ring and the accessibility of the imine faces.

  • Thermodynamic vs. Kinetic Control: Reaction conditions (temperature, reducing agent size) can influence whether the reaction is under thermodynamic (favoring the more stable product) or kinetic (favoring the faster-formed product) control. The trans isomer, with both the ethyl and amino groups in equatorial positions, is generally the thermodynamically more stable product.

Solutions & Preventative Measures:

  • Choice of Reducing Agent: Bulky reducing agents (e.g., Lithium tri-sec-butylborohydride) tend to favor axial attack, leading to the equatorial amine (a major component of the trans product). Smaller reducing agents like NaBH₃CN may show less selectivity.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, often leading to a higher proportion of the thermodynamically favored product.

  • Catalyst Systems: Recent advances have shown that certain catalyst systems, including photoredox and chiral phosphoric acid catalysts, can offer high levels of stereocontrol in the synthesis of cyclohexylamine derivatives, though this adds complexity to the synthesis.[13][14]

Workflow for Stereoselectivity Optimization:

Stereoselectivity_Workflow Start Inconsistent cis/trans Ratio Analyze Analyze Conditions: - Reducing Agent - Temperature - Solvent Start->Analyze ChangeAgent Switch to a bulkier or more selective reducing agent Analyze->ChangeAgent LowerTemp Decrease reaction temperature (e.g., 0°C to -20°C) Analyze->LowerTemp CheckRatio Analyze cis/trans ratio via NMR or chiral GC ChangeAgent->CheckRatio LowerTemp->CheckRatio CheckRatio->Analyze Ratio Not OK End Optimized Ratio Achieved CheckRatio->End Ratio OK

Caption: Troubleshooting workflow for stereoisomer control.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for reductive amination and why? A: The ideal pH is typically between 4 and 6.[4][5] This is a crucial balance. You need enough acid to catalyze the reaction by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for the amine to attack.[11][15] However, if the solution is too acidic (pH < 4), the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, stopping the reaction.[6]

Q: Can I use a different nitrogen source, like hydroxylamine? A: Using hydroxylamine will result in the formation of an oxime (C=N-OH), not an imine. While oximes can be reduced to primary amines, this adds an extra step and different reaction conditions compared to a direct reductive amination. For direct synthesis of the primary amine, ammonia or a source like ammonium acetate is standard.

Q: My final product is difficult to purify. What are some effective purification strategies? A: Amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes tailing.

  • Acid-Base Extraction: A classic and effective method. Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.

  • Modified Chromatography: If chromatography is necessary, pre-treat the silica gel with a small amount of a base like triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and prevent streaking.[16]

  • Distillation: As this compound is a liquid, bulb-to-bulb or fractional distillation under reduced pressure can be an effective final purification step for removing non-volatile impurities.[17]

Experimental Protocols

Protocol 1: Diagnostic Protocol for Identifying Reaction Issues

This protocol is designed to analyze a reaction that is giving low yield or multiple products.

  • Reaction Setup: Set up the reaction as you normally would, using 4-ethylcyclohexanone (1.0 eq), your ammonia source (e.g., ammonium acetate, 10 eq), and anhydrous solvent (e.g., Methanol) under an inert atmosphere.

  • Time-Point Sampling: Before adding the reducing agent, take a small aliquot (0.1 mL) of the reaction mixture (Time = 0).

  • Initiate Reduction: Add the reducing agent (e.g., NaBH₃CN, 1.5 eq).

  • Monitor Progress: Take additional aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Quench and Analyze: Immediately quench each aliquot in a vial containing a small amount of saturated NaHCO₃ solution and dichloromethane. Vortex, separate the organic layer, and analyze by GC-MS and TLC.

  • Interpretation:

    • High Ketone at all time points: Indicates a problem with imine formation (e.g., water present, wrong pH).

    • Appearance of Alcohol Byproduct: Your reducing agent is too reactive or imine formation is too slow.[18]

    • Growth of Secondary Amine Peak over time: Confirms the side reaction is occurring. You need a larger excess of your ammonia source.[19]

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Flynn, A. (2024, February 29). Video Imine formation and reduction [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5939–5945.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Lu, Y. N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5939-5945.
  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • OC CHEM LECTURES. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis. Retrieved from [Link]

  • Zhang, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(31), 12268-12279.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Hopper, D. J., & Taylor, D. G. (1977). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 167(1), 155-162.
  • University of Wisconsin–Madison Libraries. (n.d.). Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Ethylcyclohexanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-ethylcyclohexanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when scaling up production. We will delve into the causality behind experimental choices, providing troubleshooting guides, detailed protocols, and FAQs to ensure the integrity and success of your synthesis.

Synthesis & Reaction Control: Troubleshooting Guide

The large-scale synthesis of this compound is primarily achieved via two strategic pathways: the catalytic hydrogenation of 4-ethylaniline or the reduction of 4-ethylcyclohexanone oxime. Each route presents unique challenges related to yield, purity, and stereocontrol.

Diagram: Primary Synthetic Pathways

G start1 4-Ethylaniline product This compound (cis/trans mixture) start1->product Catalytic Hydrogenation reagent1 + H₂ Catalyst (Ru, Rh, or Pt) start2 4-Ethylcyclohexanone intermediate 4-Ethylcyclohexanone Oxime start2->intermediate Oximation reagent2 + Hydroxylamine (H₂NOH) intermediate->product Reduction reagent3 + Reducing Agent (e.g., Na/Ethanol, H₂/Catalyst)

Caption: Primary synthetic routes to this compound.

FAQs: Synthesis & Reaction Control

Question: My catalytic hydrogenation of 4-ethylaniline is stalling or showing low conversion. What are the likely causes?

Answer: Incomplete hydrogenation is a frequent challenge when scaling up. The primary culprits are typically related to the catalyst, hydrogen pressure, or substrate purity.

  • Catalyst Activity & Poisoning:

    • Expertise & Experience: The catalyst, often ruthenium or rhodium on a support like carbon or alumina, is susceptible to poisoning. Sulfur compounds, halides, or even strongly coordinating amines (including the product itself at high concentrations) can deactivate the catalyst surface. The starting 4-ethylaniline may contain impurities from its own synthesis (e.g., from the reduction of nitroethylbenzene) that act as poisons.[1]

    • Troubleshooting:

      • Test Catalyst: Run a small-scale control reaction with a fresh batch of catalyst and high-purity substrate to confirm catalyst activity.

      • Purify Substrate: Consider purifying the 4-ethylaniline feedstock by distillation or recrystallization to remove non-volatile or trace impurities.

      • Increase Catalyst Loading: As a temporary measure, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor poisoning issues, though this is not ideal for process economy.

  • Hydrogen Mass Transfer Limitation:

    • Expertise & Experience: In larger reactors, ensuring efficient contact between the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases is critical. Poor agitation or insufficient hydrogen pressure can lead to the reaction becoming mass-transfer limited, not kinetics-limited.

    • Troubleshooting:

      • Increase Agitation: Ensure the reactor's stirring rate is sufficient to create a fine dispersion of the catalyst and maximize the gas-liquid interface.

      • Optimize H₂ Pressure: While respecting the safety limits of your equipment, increasing hydrogen pressure can enhance its solubility in the reaction medium and improve the reaction rate.

  • Reaction Conditions:

    • Expertise & Experience: Temperature plays a dual role. Higher temperatures increase the reaction rate but can also promote side reactions or catalyst degradation.

    • Troubleshooting:

      • Temperature Profile: Experiment with a temperature gradient. For instance, start at a moderate temperature (e.g., 80-100°C) and gradually increase it as the reaction slows.

Question: I am observing significant amounts of dicyclohexylamine byproducts. How can I suppress this?

Answer: The formation of secondary amines, such as bis(4-ethylcyclohexyl)amine, is a common side reaction resulting from the condensation of the primary amine product with an intermediate imine.

  • Expertise & Experience: This side reaction is often favored at higher temperatures and longer reaction times. The presence of ammonia can help suppress it by competing for reactive sites on the catalyst and reacting with the intermediate imine to regenerate the primary amine.

  • Trustworthiness: A self-validating approach is to add a source of ammonia to the reaction.

  • Troubleshooting Protocol:

    • Add liquid ammonia or an ammonium salt (e.g., ammonium acetate) to the reaction vessel before starting the hydrogenation.

    • Alternatively, sparge the reactor with ammonia gas along with hydrogen.

    • Lower the reaction temperature. This will slow the primary reaction but may disproportionately slow the side reaction, improving selectivity.

Question: How can I control the cis/trans isomer ratio of the final product?

Answer: Controlling the stereochemistry is one of the most significant challenges. The final isomer ratio is a complex function of the catalyst, solvent, temperature, and pressure.

  • Expertise & Experience: Generally, hydrogenation under milder conditions (lower temperature and pressure) with platinum-group catalysts (like Rhodium) in protic solvents tends to favor the formation of the cis isomer. Harsher conditions can lead to isomerization and favor the thermodynamically more stable trans isomer.[2][3]

  • Troubleshooting:

    • For higher trans ratio: Consider using a catalyst known to promote equilibration, such as Rhodium on carbon, at higher temperatures (e.g., >120°C) and allowing for a longer reaction time after full conversion is achieved to allow for isomerization.

    • For higher cis ratio: Employ a catalyst like Ruthenium on alumina at lower temperatures (e.g., <100°C) and stop the reaction promptly upon completion. The solvent choice can also be influential; alcohols like ethanol are commonly used.

Purification & Purity: Troubleshooting Guide

Scaling up purification requires moving beyond simple column chromatography to more robust methods like fractional distillation. The primary challenge is separating the desired product from starting materials, byproducts, and isomers.

Table: Physical Properties of Key Components
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
4-Ethylaniline (Starting Material)121.18~214Significantly higher boiling point than the product.[4][5]
This compound (Product) 127.23 ~75 (at reduced pressure) Mixture of cis and trans isomers may have a narrow boiling range.[6]
4-Ethylcyclohexanol (Byproduct)128.21~185-187Formed by hydrolysis of intermediates or over-reduction.
Bis(4-ethylcyclohexyl)amine (Byproduct)237.44>250High molecular weight, much higher boiling point.
FAQs: Purification & Purity

Question: My distilled this compound is contaminated with a higher-boiling impurity. What is it and how do I remove it?

Answer: A common higher-boiling impurity is unreacted 4-ethylaniline or the secondary amine byproduct, bis(4-ethylcyclohexyl)amine.

  • Expertise & Experience: The large difference in boiling points should allow for efficient separation via fractional distillation under vacuum. If you are still seeing contamination, it points to an issue with your distillation setup.

  • Troubleshooting:

    • Increase Column Efficiency: Use a longer packed column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency, although this will increase distillation time.

    • Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause boiling points to change, smearing the distillation fractions. Use a high-quality vacuum pump and a pressure controller.

Question: How can I separate the cis and trans isomers?

Answer: Separating cis and trans isomers is notoriously difficult due to their very similar physical properties.

  • Expertise & Experience: While fractional distillation is generally ineffective, separation can sometimes be achieved through derivatization or selective crystallization.[2] The amine can be reacted with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization. The desired salt is then isolated and the amine is regenerated.

  • Authoritative Grounding: This principle is applied in various industrial processes for isomer resolution. A patent for a related compound describes obtaining a pure trans isomer through selective crystallization of the hydrochloride salt.[2]

Protocol: General Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus rated for vacuum service. Include a packed distillation column, a condenser, a fraction cutter (cow adapter), and appropriately sized receiving flasks.

  • Charge: Transfer the crude reaction mixture to the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heat: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect any low-boiling solvents or volatile impurities first.

    • Main Fraction: Once the temperature at the column head stabilizes at the expected boiling point of this compound at your operating pressure, collect the main product fraction.

    • Tails: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating the product.

  • Analysis: Analyze all fractions by GC-MS or NMR to confirm purity and composition.

Safety & Handling: FAQs

Question: What are the primary hazards associated with this compound?

Answer: this compound is a hazardous chemical that requires careful handling. According to its GHS classification, it poses several risks.[7]

Table: GHS Hazard Summary
Hazard ClassPictogramSignal WordHazard Statement
Flammable Liquids🔥Danger/WarningH225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity (Oral)WarningH302: Harmful if swallowed
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage

Source: Aggregated GHS information from PubChem.[7]

Question: What personal protective equipment (PPE) is required when handling this compound?

Answer: Given its corrosive and flammable nature, comprehensive PPE is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical splash goggles and a face shield.

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage. An apron may also be necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Diagram: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound q1 Is conversion of starting material low? start->q1 a1_yes Check Catalyst Activity - Run small-scale test - Use fresh catalyst q1->a1_yes Yes a1_no Check for Product Loss During Workup/Purification q1->a1_no No q2 Is H₂ pressure/agitation adequate? a1_yes->q2 q3 Are significant side products observed (e.g., dimer)? a1_no->q3 a2_yes Analyze Starting Material for Potential Poisons (GC-MS) q2->a2_yes Yes a2_no Increase Stirring Rate and/or H₂ Pressure q2->a2_no No end Yield Improved a2_yes->end a2_no->end a3_yes Optimize Reaction Conditions: - Lower temperature - Add ammonia source q3->a3_yes Yes a3_no Review Workup Procedure: - Check pH during extraction - Analyze aqueous layers for product q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting low product yield.

References

  • PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. [Link]

  • Chemsrc. This compound | CAS#:42195-97-1. [Link]

  • Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Wikipedia. Cyclohexanone oxime. [Link]

  • PubChem. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. [Link]

  • Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base....
  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. [Link]

  • ResearchGate. Hydrogenation Of Aniline. [Link]

  • PubMed Central. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. [Link]

  • PubChem. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590. [Link]

  • ResearchGate. The integration system for cyclohexanone oxime synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • PubChem. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581. [Link]

  • PubMed Central. The purification and characterization of 4-ethylphenol methylenehydroxylase.... [Link]

  • Google Patents.
  • Google Patents. EP1064251A1 - Process for preparing 4-substituted cis-cyclohexylamines.
  • Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • ResearchGate. Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO2. [Link]

  • YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]

  • YouTube. Amine Synthesis Reactions. [Link]

  • YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

Sources

Technical Support Center: Effective Removal of Residual Catalysts from 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of residual catalysts from 4-ethylcyclohexanamine. Ensuring the complete removal of these catalysts is paramount for the purity, stability, and safety of the final product, especially in pharmaceutical applications where stringent limits on elemental impurities are in place.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound that necessitate removal?

The synthesis of this compound often involves the catalytic hydrogenation of 4-ethylaniline. The most frequently used catalysts for this transformation are heterogeneous precious metal catalysts, including:

  • Palladium on Carbon (Pd/C)

  • Platinum on Carbon (Pt/C)

  • Rhodium on Carbon (Rh/C)

  • Raney Nickel (Raney Ni) [3][4]

These catalysts are favored for their efficiency in reducing the aromatic ring.[5][6]

Q2: Why is the removal of these residual catalysts a critical step?

Residual metal catalysts can have a detrimental impact on the final product.[1] They can:

  • Act as unwanted catalysts in subsequent reactions , leading to the formation of impurities.

  • Degrade the product over time, affecting its stability and shelf-life.

  • Pose a toxicological risk in pharmaceutical products, as heavy metals are regulated to very low levels by authorities like the FDA and EMA.[1][2]

Q3: What are the primary methods for removing residual catalysts from this compound?

The most effective methods for catalyst removal can be broadly categorized as physical and chemical methods:

  • Filtration: This is the first line of defense, especially for heterogeneous catalysts. Using a filter aid like Celite® can enhance the removal of fine particles.[7]

  • Adsorption: This involves using materials that bind to the metal catalyst. Common adsorbents include:

    • Activated Carbon: A cost-effective option, but it can sometimes adsorb the product, leading to yield loss.[7][8]

    • Metal Scavengers: These are materials, often silica-based, functionalized with groups that have a high affinity for specific metals (e.g., thiols for palladium).[7][9]

  • Crystallization: Purifying the final product through crystallization can leave the catalyst impurities behind in the mother liquor.[8][9]

  • Extraction: A liquid-liquid extraction can be employed to partition the catalyst into a separate phase from the product.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving common challenges encountered during the removal of residual catalysts from this compound.

Issue 1: The final product is discolored (grey or black), indicating the presence of catalyst particles.

Root Cause: This is a clear indication of incomplete physical removal of the heterogeneous catalyst. The fine nature of catalysts like Pd/C or Raney Nickel can make simple filtration ineffective.[3]

Troubleshooting Workflow:

Caption: Workflow for addressing product discoloration.

Detailed Protocol: Enhanced Filtration with a Filter Aid

  • Prepare the Filter Bed: In a Buchner funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (approximately 1-2 cm thick) on top of the filter paper.

  • Wet the Filter Bed: Gently pour the solvent used in the reaction over the Celite® to wet the pad and form a seal. Apply a gentle vacuum to remove the excess solvent.

  • Filter the Reaction Mixture: Slowly pour the crude this compound solution onto the center of the Celite® bed.

  • Wash: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The resulting filtrate should be free of visible catalyst particles.

Issue 2: The product is clear, but analytical testing (e.g., ICP-MS) shows high levels of residual metal.

Root Cause: The catalyst may have leached soluble metal species into the reaction mixture, or colloidal metal particles are too small to be seen and removed by filtration. The amine group in this compound can also chelate with the metal, keeping it in solution.[7]

Troubleshooting Workflow:

Caption: Workflow for removing dissolved or colloidal metal.

Detailed Protocol: Metal Scavenging

  • Scavenger Selection: Choose a scavenger with a high affinity for the specific metal catalyst used. Thiol-functionalized silica is highly effective for palladium.[9][11]

  • Dissolve the Product: Dissolve the crude this compound in a suitable solvent.

  • Add the Scavenger: Add the metal scavenger (typically 1-10 wt% relative to the crude product) to the solution.

  • Agitate: Stir the mixture at a specified temperature (e.g., 25-50°C) for a recommended duration (e.g., 1-24 hours) to ensure efficient binding of the metal.[7]

  • Filter: Remove the solid-supported scavenger by filtration.

  • Analyze: Quantify the residual metal content in the purified product using a sensitive analytical technique like ICP-MS.[]

Table 1: Comparison of Metal Removal Techniques

MethodTarget Catalyst FormAdvantagesDisadvantages
Filtration with Celite® Heterogeneous particlesSimple, cost-effectiveIneffective for dissolved or colloidal metals
Activated Carbon Heterogeneous and some dissolved metalsReadily available, inexpensiveCan cause product loss through non-specific adsorption[7][8]
Metal Scavengers Dissolved and colloidal metalsHigh selectivity and efficiencyHigher cost compared to other methods[9]
Crystallization Dissolved metalsCan yield very pure productProduct must be a solid; may require optimization[8][9]
Issue 3: Significant loss of product yield after the catalyst removal step.

Root Cause: Product loss can occur due to non-specific adsorption onto the catalyst, filter aid, or scavenger.[7]

Troubleshooting Workflow:

Sources

preventing oxidation of 4-ethylcyclohexanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-ethylcyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this reagent. As a primary aliphatic amine, this compound is susceptible to oxidative degradation, which can compromise experimental integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and purity of your material.

Troubleshooting Guide: Diagnosing and Resolving Storage Issues

This section addresses specific problems you may encounter during the storage and use of this compound.

Q1: My this compound, which was initially colorless, has turned yellow or brown. What happened, and can I still use it?

A: A color change from colorless to yellow or brown is the most common visual indicator of oxidation.[1] This occurs when the amine group reacts with atmospheric oxygen.

Causality: Primary amines can undergo complex oxidation reactions, often initiated by light or trace metal impurities. The initial steps can lead to the formation of imines, which can further react or polymerize into larger, colored compounds. While the exact degradation pathways for this compound are not extensively documented in literature, the observed color is consistent with the formation of conjugated systems or nitrogen oxides.

Is it still usable? The presence of color signifies that the purity of the material has been compromised. These impurities can interfere with your experiments by altering stoichiometry, reacting with other reagents, or poisoning catalysts.

Recommended Actions:

  • Quantify Purity: Before use, analyze the discolored material using Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR) to determine the concentration of the parent amine and identify major impurities.

  • Repurification: If the purity is found to be unacceptable for your application, consider repurification. Vacuum distillation is often effective for liquid amines, but care must be taken to prevent further degradation at elevated temperatures.

  • Discard: If repurification is not feasible or effective, it is best to discard the degraded reagent to ensure the reliability and reproducibility of your results.

Q2: I'm observing poor reproducibility and lower yields in my reactions using an older bottle of this compound. Could oxidation be the culprit?

A: Yes, this is a classic symptom of using a partially degraded reagent. Oxidized impurities can have a significant detrimental effect on many chemical reactions.

Mechanistic Insight:

  • Altered Stoichiometry: If a significant portion of the amine has oxidized, its effective concentration is lower than assumed, leading to incomplete reactions if it is your limiting reagent.

  • Side Reactions: Oxidative byproducts may be nucleophilic or basic, leading to unintended side reactions that consume starting materials and generate new impurities.

  • Catalyst Inhibition: Impurities can bind to and deactivate sensitive catalysts, particularly those based on transition metals like palladium, platinum, or rhodium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the chemistry of this compound degradation and best practices for its prevention.

Q1: What is the primary degradation pathway for this compound during storage?

A: The primary degradation pathway is aerobic oxidation . As a primary amine, the nitrogen atom's lone pair of electrons is susceptible to attack by molecular oxygen (O₂), especially in the presence of light or trace metal ions which can initiate radical chain reactions.

General Oxidative Pathway for Primary Amines:

  • Initiation: Formation of an aminyl radical.

  • Propagation: The aminyl radical reacts with oxygen to form a peroxyl radical. This can then abstract a hydrogen atom from another amine molecule to form a hydroperoxide and another aminyl radical, continuing the chain.

  • Product Formation: The hydroperoxides are unstable and can decompose to form a variety of products, including:

    • Imines: Through loss of water.

    • Aldehydes/Ketones: Upon hydrolysis of the imine.

    • Nitroso and Nitro compounds: Through further oxidation.

    • Coupled/Polymeric materials: Which are often highly colored.

While the cyclohexane ring itself can be oxidized under certain biological or harsh chemical conditions, for typical laboratory storage, the amine functional group is the most reactive site.[2][3][4]

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A: To ensure long-term stability, multi-faceted control of the storage environment is crucial. The core principle is the exclusion of atmospheric oxygen and light.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant. Argon is denser than air and provides a superior protective "blanket" over the liquid.
Temperature Cool (-4°C to -20°C)Reduces the rate of chemical reactions, including oxidation. A safety data sheet for the similar compound trans-4-Methylcyclohexanamine recommends storage at -20°C.[5]
Container Amber Glass Bottle with a Secure CapAmber glass blocks UV light, which can catalyze oxidation. A tight-fitting cap is essential.
High-Purity Storage Sure/Seal™ Bottles or AmpulizationFor highly sensitive applications, reagents packaged under an inert atmosphere in bottles with septa-lined caps (like Sure/Seal™) provide the best protection.[6][7][8] For archival purposes, sealing the amine in a glass ampule under vacuum or argon is the gold standard.[9]
Q3: How should I properly handle and dispense the amine to maintain its purity?

A: Every time a bottle is opened, you risk introducing air and moisture. Adopting air-sensitive handling techniques is the most effective way to preserve the reagent's quality.[6][7]

Protocol for Transferring this compound Using a Syringe:

  • Preparation: Ensure your glassware is oven-dried and cooled under a stream of inert gas. The reaction vessel should be maintained under a positive pressure of nitrogen or argon, vented through an oil bubbler.[7]

  • Syringe Purge: Take a clean, dry syringe with a needle and flush it with inert gas at least 5-10 times to remove all residual air and moisture.[6]

  • Bottle Pressurization: Puncture the septum of the this compound bottle with a needle connected to your inert gas line. This creates a slight positive pressure, preventing air from entering when you withdraw the liquid.

  • Withdrawal: Puncture the septum with your purged syringe needle, submerge the tip in the liquid, and slowly withdraw the desired volume. The positive pressure in the bottle will help fill the syringe.

  • Transfer: Remove the syringe and quickly insert the needle into the septum of your reaction flask, then dispense the liquid.

  • Storage: After removing the syringe, remove the inert gas needle from the reagent bottle and store it in a cool, dark place as recommended.

Caption: Workflow for proper handling of air-sensitive this compound.

Q4: Can I add an antioxidant to the bottle to stabilize the amine?

A: While antioxidants are used to stabilize certain materials like polymers and oils, adding one directly to a chemical reagent is generally not recommended for synthetic applications.

Scientific Rationale:

  • Mechanism of Action: Antioxidants, such as hindered phenols (e.g., BHT) or certain aromatic amines, function by scavenging free radicals, thereby interrupting the chain reaction of oxidation.[10][11][12]

  • Purity Complications: The antioxidant itself is an impurity. It would need to be completely removed from the amine before use, which may require a difficult separation process.

  • Incompatibility: The antioxidant could potentially react with your reagents or interfere with your desired chemical transformation.

Q5: What analytical methods can I use to check my this compound for oxidation?

A: Several analytical techniques can be used to assess the purity of your amine and detect degradation products.[13][14]

MethodInformation Provided
Gas Chromatography (GC) Separates volatile components. A pure sample will show a single major peak. The appearance of new peaks, especially at different retention times, indicates impurities. Can be used for quantitative analysis.
Mass Spectrometry (MS) Often coupled with GC (GC-MS), it provides the molecular weight and fragmentation pattern of compounds as they elute from the GC column, aiding in the identification of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can reveal the presence of impurities. New signals in the aldehydic, imine, or aromatic regions would be strong indicators of oxidation. Integration can be used for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for a quick functional group check. The appearance of or increase in carbonyl (C=O, ~1700 cm⁻¹) or imine (C=N, ~1650 cm⁻¹) stretching bands would indicate oxidation.[13]

For routine quality control, a quick GC-MS analysis is often the most definitive and informative method.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Ethylcyclohexanamine vs. Cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route and the ultimate efficacy of the target molecule. Cyclohexylamine and its derivatives are fundamental scaffolds in a myriad of pharmaceuticals and agrochemicals. This guide provides a detailed comparative analysis of the reactivity of 4-ethylcyclohexanamine and its parent compound, cyclohexylamine. By examining their electronic and steric properties, and the resulting impact on common chemical transformations, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: Structural and Physicochemical Properties

Cyclohexylamine, a primary aliphatic amine, serves as a benchmark for understanding the reactivity of alicyclic amines. The introduction of an ethyl group at the 4-position of the cyclohexane ring in this compound introduces subtle yet significant changes to the molecule's physicochemical properties and, consequently, its chemical reactivity.

Chemical Structures of Cyclohexylamine and this compound

Figure 1. Chemical structures of Cyclohexylamine and this compound.

A foundational aspect of an amine's reactivity is its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid
CyclohexylamineC₆H₁₃N99.1710.66[1]
This compoundC₈H₁₇N127.2310.58 ± 0.70 (Predicted)

The pKa values of the conjugate acids of cyclohexylamine and this compound are very similar, suggesting that the ethyl group at the 4-position has a minimal impact on the basicity of the amine. The ethyl group is an electron-donating group through an inductive effect, which would be expected to increase the electron density on the nitrogen atom and thus increase basicity. However, the remote position of the ethyl group from the amine functionality likely mitigates this effect.

Comparative Reactivity Analysis

The reactivity of these amines is primarily governed by the nucleophilicity of the nitrogen atom's lone pair of electrons. This nucleophilicity is influenced by both electronic and steric factors.

Electronic Effects: Basicity and Nucleophilicity

As established by the pKa values, the electronic difference between the two amines is subtle. Alkyl groups are generally considered electron-donating, which should enhance the nucleophilicity of the amine.[2] Therefore, this compound is predicted to be a slightly stronger nucleophile than cyclohexylamine. This enhanced nucleophilicity, though minor, could translate to faster reaction rates in nucleophilic substitution and addition reactions. In general, the nucleophilicity of amines correlates with their basicity, with more basic amines being more nucleophilic.[2]

Steric Effects

The ethyl group in this compound is positioned on the opposite side of the cyclohexane ring from the amine group. This "para" positioning means that the ethyl group is unlikely to cause significant steric hindrance at the reaction center (the nitrogen atom).[3][4] For reactions such as N-acylation and N-alkylation, where the electrophile approaches the nitrogen lone pair, the steric environment around the amine is the critical factor.

Diagram 1. Steric environment around the amine group.

As depicted in Diagram 1, the approach of an electrophile to the nitrogen atom is largely unimpeded in both molecules. The ethyl group in the 4-position is distal to the reaction site and does not present a significant steric barrier.

Reactivity in Key Chemical Transformations

N-Acylation

N-acylation is a fundamental reaction for amines, typically involving reaction with an acyl chloride or anhydride. The rate of this reaction is primarily dependent on the nucleophilicity of the amine.

Given that this compound is expected to be slightly more nucleophilic due to the electron-donating nature of the ethyl group, it is predicted to react at a slightly faster rate than cyclohexylamine in N-acylation reactions. However, this difference in rate is likely to be small and may not be significant in many synthetic applications.

N-Alkylation

N-alkylation, a nucleophilic substitution reaction, is also highly dependent on the amine's nucleophilicity. Similar to N-acylation, this compound is expected to exhibit slightly higher reactivity towards alkylating agents compared to cyclohexylamine.

It is important to consider that in SN2 reactions, steric hindrance around the nucleophile can play a significant role.[3][4] However, as previously discussed, the 4-ethyl group does not impose significant steric bulk around the nitrogen atom. Therefore, the electronic effect of the ethyl group is likely the dominant factor influencing the relative rates of N-alkylation.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of this compound and cyclohexylamine, a competitive reaction experiment can be designed.

Competitive N-Acylation Experiment

Objective: To determine the relative rates of acylation of this compound and cyclohexylamine.

Materials:

  • This compound

  • Cyclohexylamine

  • Limiting acylating agent (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

Diagram 2. Workflow for competitive acylation experiment.

Procedure:

  • Prepare an equimolar solution of this compound and cyclohexylamine in the chosen solvent.

  • Add a known amount of the internal standard.

  • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the acylating agent to the stirred solution.

  • After a set reaction time, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the organic layer, dry it, and analyze the product ratio by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analysis: The ratio of the N-acylated products will provide a direct measure of the relative reactivity of the two amines. A higher proportion of the N-acylated this compound would confirm its higher nucleophilicity.

Conclusion

For most synthetic applications, the choice between these two amines will likely be dictated by factors other than a minor difference in reactivity, such as commercial availability, cost, or the desired physical properties of the final product. For reactions where subtle differences in nucleophilicity are critical, a direct experimental comparison, such as the competitive acylation experiment outlined above, is recommended to make a definitive assessment.

References

  • vCalc. pKa of Cyclohexylamine. (2021). Available at: [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). Available at: [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. (2019). Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Quora. Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. (2020). Available at: [Link]

Sources

A Researcher's Guide to the Design and Comparative Analysis of 4-Ethylcyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-ethylcyclohexanamine core presents a versatile and sterically defined scaffold. Its cyclohexane ring offers a rigid, three-dimensional structure, while the primary amine serves as a crucial handle for chemical modification. The ethyl group at the C4 position introduces lipophilicity and, critically, establishes two key stereochemical relationships—cis and trans—that can profoundly influence biological activity. Understanding how to systematically modify this core and evaluate the resulting derivatives is paramount to unlocking its therapeutic potential.

Rationale for Derivative Design: A Structure-Activity Relationship (SAR) Hypothesis

The primary objective of creating a derivative library is to systematically probe the chemical space around the this compound core to identify modifications that enhance a desired biological effect. Based on extensive research into related cycloalkyl structures, we can formulate a set of initial hypotheses.[1][2][3]

  • Hypothesis 1: N-Substitution Will Modulate Potency and Selectivity. The primary amine is a key interaction point. Modifying it via alkylation or acylation can alter its hydrogen bonding capacity, basicity (pKa), and steric profile. Small alkyl groups (e.g., methyl, ethyl) may enhance receptor affinity, while larger or functionalized groups could introduce new binding interactions or alter pharmacokinetic properties.[2][4]

  • Hypothesis 2: Stereochemistry Is a Critical Determinant of Activity. The spatial arrangement of the amino and ethyl groups (cis vs. trans) dictates the molecule's overall shape and how it fits into a biological target. The trans isomer, often thermodynamically more stable, typically presents a different pharmacological profile than the cis isomer.[5] Isolating and testing these isomers independently is essential.

  • Hypothesis 3: Lipophilicity Can Be Tuned for Improved Bioavailability. While the core scaffold has a defined lipophilicity, N-acyl derivatives, in particular, can be used to modulate this property. For instance, incorporating longer alkyl chains or aromatic moieties can increase lipophilicity, potentially improving membrane permeability.[6]

To test these hypotheses, we propose the synthesis and analysis of two primary series of derivatives: N-alkyl and N-acyl analogs, with a focus on isolating and comparing the cis and trans diastereomers for each.

Experimental Workflow: From Synthesis to Analysis

The successful evaluation of derivatives requires a rigorous and reproducible experimental plan. The workflow encompasses synthesis, stereoisomer separation, structural confirmation, and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_separation Stereoisomer Separation cluster_analysis Characterization & Bio-Assay start 4-Ethylcyclohexanone reductive_amination Reductive Amination (e.g., NaBH(OAc)3, R-NH2) start->reductive_amination Primary Amines parent_amine This compound (cis/trans mixture) reductive_amination->parent_amine acylation N-Acylation (e.g., Acyl Chloride, Base) hplc Chiral or Achiral HPLC acylation->hplc parent_amine->acylation parent_amine->hplc crystallization Diastereomeric Salt Crystallization parent_amine->crystallization nmr_ms Structure Verification (NMR, HRMS) hplc->nmr_ms crystallization->nmr_ms bio_assay Biological Screening (e.g., Anti-inflammatory Assay) nmr_ms->bio_assay sar_analysis SAR Analysis & Data Interpretation bio_assay->sar_analysis

Caption: High-level workflow from synthesis to SAR analysis.

This protocol details a standard reductive amination procedure, a robust method for generating N-alkylated amines from a ketone precursor.

  • Setup: To a solution of 4-ethylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary amine (e.g., methylamine, 1.2 eq) followed by acetic acid (1.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product, a mixture of cis and trans isomers, is purified via column chromatography on silica gel.

The separation of cis and trans diastereomers is a critical step. The choice of method depends on the physical properties of the derivatives.

  • Option A: Preparative High-Performance Liquid Chromatography (HPLC): For many derivatives, baseline separation can be achieved on a standard C18 column using a methanol/water or acetonitrile/water gradient.

  • Option B: Diastereomeric Salt Crystallization: This classical method is particularly effective for resolving the parent amine. As described for related 4-substituted cyclohexylamines, forming a salt with a chiral acid can allow for the selective crystallization of one diastereomer.[5]

Comparative Analysis: A Case Study in Anti-Inflammatory Activity

To illustrate how to conduct a comparative analysis, we will use a hypothetical dataset modeled on published findings for related cyclohexene derivatives, which have been evaluated for anti-inflammatory properties.[7][8] The primary assays measure the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Human PBMCs are isolated and cultured in RPMI-1640 medium.

  • Stimulation: Cells are pre-treated with varying concentrations of the test compounds (0.1 µM to 100 µM) for 1 hour before being stimulated with LPS (100 ng/mL) to induce cytokine production.

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: The cell supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition for each compound concentration is calculated relative to the LPS-only control. IC₅₀ values (the concentration required for 50% inhibition) are determined by non-linear regression analysis.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_node Amino and Ethyl groups on opposite faces of the ring. Often a more linear, extended conformation. receptor Biological Target (Binding Pocket) trans_node->receptor Favorable Fit cis_node Amino and Ethyl groups on the same face of the ring. Results in a more compact, bent conformation. cis_node->receptor Steric Hindrance

Caption: Differential binding of cis/trans isomers to a target.

The following tables summarize the hypothetical IC₅₀ data for our proposed derivatives.

Table 1: Anti-Inflammatory Activity of N-Alkyl-4-ethylcyclohexanamine Derivatives

Compound ID R Group (N-Substituent) Isomer TNF-α IC₅₀ (µM) IL-6 IC₅₀ (µM)
1a -H (Parent Amine) trans >100 >100
1b -H (Parent Amine) cis >100 >100
2a -CH₃ trans 52.5 68.3
2b -CH₃ cis 89.1 >100
3a -CH₂CH₃ trans 25.4 33.7
3b -CH₂CH₃ cis 61.8 85.2
4a -CH₂(CH₃)₂ trans 30.1 45.9

| 4b | -CH₂(CH₃)₂ | cis | 75.3 | 98.4 |

Table 2: Anti-Inflammatory Activity of N-Acyl-4-ethylcyclohexanamine Derivatives

Compound ID R Group (N-Acyl) Isomer TNF-α IC₅₀ (µM) IL-6 IC₅₀ (µM)
5a -C(O)CH₃ (Acetyl) trans 15.2 22.1
5b -C(O)CH₃ (Acetyl) cis 45.6 58.9
6a -C(O)Ph (Benzoyl) trans 8.9 12.4

| 6b | -C(O)Ph (Benzoyl) | cis | 33.1 | 47.3 |

  • Effect of N-Substitution: The parent amine (1a, 1b ) is inactive. Both N-alkylation and N-acylation introduce anti-inflammatory activity, with N-acylation being significantly more potent. This suggests that the amide bond or the introduction of a carbonyl group is crucial for target engagement.

  • Dominance of the trans Isomer: In every matched pair, the trans isomer is significantly more potent than its cis counterpart. For example, trans-benzoyl derivative 6a is nearly 4-fold more potent than the cis isomer 6b . This strongly supports the hypothesis that stereochemistry is a primary driver of activity, likely due to a more favorable binding orientation of the trans configuration within the biological target.

  • Structure-Activity Trends:

    • Within the N-alkyl series, potency increases from methyl (2a ) to ethyl (3a ), suggesting a small hydrophobic pocket that accommodates the ethyl group optimally. The slightly decreased potency of the isopropyl group (4a ) may indicate the beginning of steric hindrance.

    • Within the N-acyl series, the aromatic benzoyl group (6a ) confers superior potency compared to the small acetyl group (5a ), indicating a potential π-stacking or hydrophobic interaction is beneficial for activity.

Conclusion and Future Directions

This guide establishes a foundational strategy for the systematic evaluation of this compound derivatives. Our analysis, based on established principles and a hypothetical case study, demonstrates that modifications to the exocyclic amine and, critically, control of the C1/C4 stereochemistry are paramount for modulating biological activity.

The most promising lead from this initial screen is the trans-N-benzoyl derivative 6a . Future work should focus on exploring substitutions on the benzoyl ring to further probe for beneficial interactions, as has been shown to be effective in other cyclohexanone-based analgesics.[3] Additionally, investigating the metabolic stability and pharmacokinetic profiles of these potent analogs will be the next logical step in their development as potential therapeutic agents.

References

  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed, [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI, [Link]

  • Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. PubMed, [Link]

  • 4-Ethyl-N-methylcyclohexanamine | C9H19N. PubChem, [Link]

  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed Central, [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central, [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed, [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Ethylcyclohexanamine Analogs: From CNS Targets to Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 4-ethylcyclohexanamine analogs and related cyclohexylamine derivatives. Moving beyond a simple catalog of compounds, we will explore the causal relationships between molecular structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data, focusing on key therapeutic areas such as Central Nervous System (CNS) disorders and inflammation.

Introduction: The Cyclohexylamine Scaffold in Medicinal Chemistry

The cyclohexylamine moiety is a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets. This guide will dissect the structure-activity relationships (SAR) of this class of compounds, providing a framework for understanding their diverse pharmacological profiles.

Part 1: Central Nervous System Activity - A Deep Dive into Sigma Receptor Modulation

A significant area of research for cyclohexylamine derivatives has been their interaction with CNS receptors, particularly the sigma (σ) receptors. These receptors are implicated in a variety of neurological functions and are targets for the treatment of conditions such as schizophrenia, neuropathic pain, and neurodegenerative diseases.

Comparative Analysis of Receptor Binding Affinity

A study on a series of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine analogs provides an excellent case study for understanding the structural determinants of sigma receptor affinity. The data below illustrates how subtle changes in stereochemistry and N-alkylation can dramatically impact binding potency and selectivity. The most potent ligand in this series was the unsubstituted derivative (1R,2S)-(-)-4, which demonstrated an affinity constant of 0.49 nM for sigma receptors and high selectivity over other CNS targets like kappa opioid, PCP, and dopamine-D2 receptors[1].

CompoundEnantiomerN-SubstituentSigma Receptor Ki (nM)Kappa Opioid Receptor Ki (nM)PCP Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
(+/-)-4 Racemate-H1.8 ± 0.2>10,000>10,000>10,000
(-)-4 1R, 2S-H0.49 ± 0.05>10,000>10,000>10,000
(+)-4 1S, 2R-H3.5 ± 0.4>10,000>10,000>10,000
(+/-)-5 Racemate-CH32.0 ± 0.4>10,000>10,000>10,000
(-)-5 1R, 2S-CH31.3 ± 0.3>10,000>10,000>10,000
(+)-5 1S, 2R-CH36.0 ± 3.0>10,000>10,000>10,000
(+/-)-6 Racemate-CH2CH311 ± 2>10,000>10,000>10,000

Data presented is representative and synthesized from published studies for illustrative purposes.[1]

Expertise & Experience: Interpreting the SAR

The data clearly indicates a strong preference for the (1R, 2S) stereoisomer, which consistently exhibits higher affinity for the sigma receptor than its (1S, 2R) counterpart. This underscores the importance of stereochemistry in ligand-receptor interactions, as the precise spatial arrangement of the substituents is critical for optimal binding. Furthermore, the unsubstituted amine (-H) in the (1R, 2S) configuration provides the highest affinity, suggesting that N-alkylation, even with small groups like methyl or ethyl, is detrimental to binding potency in this series. The high selectivity against other receptors is a desirable trait in drug design, as it minimizes the potential for off-target side effects.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity of test compounds for sigma receptors.

Materials:

  • Membrane Preparation: Guinea pig brain membrane homogenates.

  • Radioligand: [³H]-(+)-pentazocine or [³H]-(+)-3-PPP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: this compound analogs at various concentrations.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation, assay buffer, and either the non-specific binding control, vehicle, or the test compound at various concentrations.

  • Incubation: Add the radioligand to initiate the binding reaction. Incubate the plate at 25°C for 120 minutes with gentle agitation.

  • Termination of Reaction: Rapidly terminate the incubation by filtering the reaction mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compounds is then calculated using the Cheng-Prusoff equation.

Visualization of Proposed Sigma-1 Receptor Signaling

The Sigma-1 receptor is not a classical G-protein coupled receptor. It is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling and cellular stress responses.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ VDAC VDAC Ca_ER->VDAC Ca²⁺ Uptake Ca_Signal Ca²⁺ Signaling (to Nucleus) Ca_ER->Ca_Signal Initiates ATP_Prod ATP Production VDAC->ATP_Prod Sustains Ligand Cyclohexanamine Analog (Agonist) Ligand->Sigma1 Binds & Activates Cell_Stress Cellular Stress (e.g., Oxidative Stress) Cell_Stress->Ca_Signal Impacts

Caption: Proposed signaling of the Sigma-1 receptor.

Part 2: Anti-Inflammatory and Cytotoxic Activities

Beyond their CNS effects, cyclohexanamine derivatives have been investigated for their potential as anti-inflammatory and cytotoxic agents. The structural features that confer these activities often differ from those required for high-affinity CNS receptor binding, highlighting the scaffold's versatility.

Comparative Analysis of In Vitro Activity

Various studies have explored the anti-inflammatory and cytotoxic effects of compounds derived from cyclohexanone, a close structural relative and synthetic precursor to cyclohexanamine. For instance, novel thiazolidin-4-one derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

CompoundR1 GroupR2 GroupCOX-2 Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)
Analog 2a -CH3-H8.5>100
Analog 2b -CH2CH3-H6.2>100
Analog 2c -CH34-Cl4.175.8
Celecoxib (Reference)(Reference)0.855.2

This is a representative table synthesized from data on related heterocyclic structures to illustrate SAR principles in anti-inflammatory and cytotoxic activity.[2]

Expertise & Experience: Interpreting the SAR

In this series, increasing the lipophilicity of the R1 substituent from methyl to ethyl (Analog 2a vs. 2b) modestly improves COX-2 inhibition. A more significant enhancement is observed with the introduction of an electron-withdrawing chloro group on the phenyl ring (Analog 2c), suggesting that electronic effects also play a crucial role in the interaction with the COX-2 active site. Notably, the cytotoxic activity against the MCF-7 breast cancer cell line appears to be correlated with COX-2 inhibitory potency, although the compounds are generally less cytotoxic than the reference drug, celecoxib. This suggests a potential therapeutic window for their anti-inflammatory effects with reduced cytotoxicity.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)

This protocol outlines a colorimetric method for assessing the COX-2 inhibitory potential of test compounds.

Materials:

  • Enzyme: Ovine or human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Cofactor: Heme.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Colorimetric Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Reference Inhibitor: Celecoxib.

  • Microplate Reader.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or reference inhibitor. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the colorimetric probe (TMPD) followed by the substrate (arachidonic acid) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm over a period of 5 minutes using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Inflammatory Pathway

workflow_inflammation cluster_workflow Cytotoxicity & Anti-Inflammatory Workflow cluster_pathway Pro-inflammatory Signaling Pathway (NF-κB) start Synthesized Analogs mtt MTT Assay (Cell Viability) start->mtt Test for Cytotoxicity cox COX-2 Inhibition Assay start->cox Test for Activity data_analysis Data Analysis (IC50 Determination) mtt->data_analysis cox->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk nfkb_ikb NF-κB - IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) nucleus->genes Activates Transcription analogs Cyclohexanamine Analogs analogs->ikk Potential Inhibition Site

Caption: Workflow for activity testing and a simplified NF-κB signaling pathway.

Conclusion

The this compound scaffold and its analogs represent a rich source of pharmacologically active compounds with diverse biological profiles. As demonstrated, subtle modifications to their structure can profoundly influence their affinity for CNS targets like the sigma receptor, as well as their potential to act as anti-inflammatory and cytotoxic agents. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships, guided by robust and validated experimental protocols. This guide serves as a foundational resource for researchers aiming to design and develop the next generation of therapeutics based on this versatile chemical framework.

References

  • Eddington, N. D., Cox, D. S., Khurana, M., Salama, N. N., Stables, J. P., Harrison, S. J., Negussie, A., Taylor, R. S., Tran, U. Q., Moore, J. A., Barrow, J. C., & Scott, K. R. (2002). Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 37(12), 935-948. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Dhfyan, A. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-cancer agents in medicinal chemistry, 21(16), 2217–2231. [Link]

  • Bertha, C. M., Keverline, K. I., He, X. S., Gentry, W. B., Cocolas, G. H., & Carroll, F. I. (1995). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of medicinal chemistry, 38(22), 4776–4783. [Link]

  • Wijtmans, M., van den Nieuwendijk, A. M., de Kruijf, P. F., van der Slot, C. J., de Vries, H., de Esch, I. J., & Leurs, R. (2009). Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. Bioorganic & medicinal chemistry, 17(10), 3588–3601. [Link]

  • Pouli, Y., Kwong, C. D., Chan, J. Z., & Sarpong, R. (2018). Total Synthesis and Pharmacological Evaluation of Phochrodines A-C. Organic letters, 20(19), 6272–6276. [Link]

  • Hussain, M., Ali, B., Rahim, F., Ullah, R., Khan, S., Khan, M., Khan, A., & Ahmad, I. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. The Scientific World Journal, 2015, 689013. [Link]

  • Saeed, S., Channar, P. A., Saeed, A., Kapłucha, A., Larik, F. A., & Jabeen, F. (2018). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules (Basel, Switzerland), 23(11), 2977. [Link]

  • Rao, K. V., Kasanah, N., Wahyuono, S., & Hamann, M. T. (2009). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Journal of medicinal chemistry, 52(23), 7535–7541. [Link]

  • Mokrosz, J. L., Chojnacka-Wójcik, E., Dereń-Wesołek, A., Kłodzińska, A., Maćkowiak, M., Bielecka, Z., & Paluchowska, M. H. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug design and discovery, 11(3), 197–203. [Link]

  • Lu, C., Liu, Y., Lu, Y., Liu, H., Goldberg, A. C., Azevedo, M. F., Combrinck, J. M., Chibale, K., & Sciotti, R. J. (2018). Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 61(18), 8349–8361. [Link]

  • Al-Salahi, R., Al-Omar, M., Marzouk, M., & Alrokayan, S. (2024). Cytotoxic, anti-inflammatory, antioxidant, and anti-glyoxalase-I evaluation of chelating substances: In silico and in vitro study. PloS one, 19(1), e0296711. [Link]

  • Cintrón-Rosado, G. A., Rosa-Bauzá, Y., Gerena-López, M., Harir, M., White, J. D., El-Elimat, T., Carcache de Blanco, E. J., & Lorenzo-Díaz, F. (2024). Assessment of the structure-activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. RSC medicinal chemistry, 15(2), 486–494. [Link]

  • Krstić, D., Mladenović, M., Stanković, M., Vukić, M., Anđelković, T., & Marinković, A. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1. [Link]

  • Fereidoonnezhad, M., Iman, M., Faghih, M., Sakhteman, A., & Farsaei, S. (2018). Synthesis, Anti-Inflammatory and Anti-Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Iranian journal of pharmaceutical research : IJPR, 17(Suppl2), 118–132. [Link]

  • Jan, B., Parvaz, I. A., Zahoor, M. A., Ganaie, M. A., Khuroo, M. A., & Haq, E. (2023). Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. Frontiers in pharmacology, 14, 1144078. [Link]

  • Fereidoonnezhad, M., Iman, M., Faghih, M., Sakhteman, A., & Farsaei, S. (2018). Synthesis, Anti-Inflammatory and Anti-Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Iranian Journal of Pharmaceutical Research, 17(Suppl 2), 118-132. [Link]

  • Christensen, H. S., Boye, S. V., Thinggaard, J., Sinning, S., Wiborg, O., Schiøtt, B., & Bols, M. (2007). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter. Bioorganic & medicinal chemistry, 15(15), 5262–5274. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific validity. For a molecule like 4-ethylcyclohexanamine, which presents stereoisomeric possibilities (cis and trans), a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in practical, field-proven methodologies.

This document is structured to move from theoretical underpinnings to practical application, explaining the "why" behind each experimental choice. We will dissect the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques synergize to provide a comprehensive and definitive structural portrait.

The Analytical Strategy: A Multi-Pronged Approach

No single spectroscopic technique can independently provide absolute structural proof. Each method probes a different aspect of the molecule's physical properties. Our strategy, therefore, is one of convergence, where data from orthogonal techniques are overlaid to build an unshakeable structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Distillation/Chromatography) synthesis->purification ms Mass Spectrometry (MS) Verify Molecular Weight purification->ms ftir FTIR Spectroscopy Identify Functional Groups ms->ftir M.W. Confirmed nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework ftir->nmr Functional Groups ID'd data_integration Data Integration & Isomer Identification nmr->data_integration Full Dataset Acquired confirmation Structure Confirmed data_integration->confirmation

Caption: Overall workflow for the synthesis and structural confirmation of this compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: We begin with Mass Spectrometry because it provides the most direct and low-ambiguity confirmation of the compound's molecular weight. This is a crucial first pass; if the molecular ion peak does not match the expected mass of C₈H₁₇N (127.23 g/mol ), there is a fundamental issue with the sample, and further, more time-consuming analyses like NMR are unwarranted.

Expected Data:

  • Molecular Ion (M⁺): A peak at m/z = 127 is expected for the parent ion. Due to the presence of one nitrogen atom, this peak will be odd, consistent with the Nitrogen Rule.

  • Key Fragmentation: The most likely fragmentation pathways involve the loss of the ethyl group or cleavage of the cyclohexane ring.

    • Loss of ethyl group (-CH₂CH₃): A significant peak at m/z = 98 (127 - 29).

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to a fragment at m/z = 84.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library data.

    • Inlet: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.

  • Data Acquisition: Acquire spectra for 1-2 minutes and average the scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) at m/z = 127. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular weight confirmed, FTIR is employed to rapidly verify the presence of key functional groups. It is particularly effective for identifying the N-H bonds of the primary amine and the C-H bonds of the aliphatic structure. The absence of unexpected peaks (e.g., C=O at ~1700 cm⁻¹) is as important as the presence of expected ones, serving as a check on sample purity.

Expected Data: The presence of a primary amine and a saturated hydrocarbon framework gives rise to a predictable IR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Primary Amine)3300 - 3400Medium, DoubletThe two peaks correspond to the symmetric and asymmetric stretching modes of the -NH₂ group.
Aliphatic C-H Stretch2850 - 2960Strong, SharpCharacteristic of sp³ hybridized C-H bonds in the cyclohexane ring and ethyl group.
N-H Bend (Scissoring)1590 - 1650Medium to StrongA key diagnostic band for primary amines.
C-H Bend (Methylene/Methyl)1450 - 1470MediumBending vibrations from the CH₂ and CH₃ groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: This is a key advantage of ATR-FTIR; no sample prep is needed for a liquid. Place one drop of neat, purified this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup:

    • Accessory: ATR.

    • Scan Range: 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹. This is sufficient for resolving the key functional group bands.

    • Scans: Co-add 16 or 32 scans to achieve a high-quality spectrum.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and collect the sample spectrum. The instrument software will automatically ratio the sample to the background.

  • Data Analysis: Label the major peaks and assign them to the corresponding vibrational modes as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for this task, as it provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the electronic environment, count, and connectivity of protons, while ¹³C NMR provides a count of unique carbon environments. For this compound, NMR is also the primary tool to distinguish between the cis and trans isomers, which exhibit distinct chemical shifts and coupling constants due to the different spatial orientations of the substituents.

The diagram below illustrates the key proton and carbon environments that NMR will resolve.

cluster_mol Key Structural Features of this compound cluster_legend Spectroscopic Correlations mol H1 H1 (CH-NH₂) Unique downfield shift H_ring H_ring (Cyclohexane) Complex multiplet H_ethyl_CH2 H_ethyl (CH₂) Quartet H_ethyl_CH3 H_ethyl (CH₃) Triplet NH2 NH₂ Broad singlet

Caption: Key proton environments in this compound for NMR analysis.

¹H NMR Spectroscopy

Expected Data: The spectrum will be complex due to the cyclohexane ring protons. The key diagnostic signals are for the ethyl group and the proton on the carbon bearing the amine (the H1 proton).

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
-NH₂ (Amine)1.0 - 2.5Broad Singlet (s)2HThe chemical shift is variable and depends on concentration and solvent. The protons are exchangeable, leading to signal broadening and a lack of coupling.
-CH-NH₂ (H1)~2.5 - 3.2Multiplet (m)1HDeshielded by the adjacent electronegative nitrogen atom. The multiplicity and exact shift are highly dependent on isomer geometry (trans-axial H1 is typically more upfield than cis-equatorial H1).
-CH₂-CH₃ (Ethyl Methylene)~1.2 - 1.4Quartet (q)2HCoupled to the three protons of the adjacent methyl group (n+1 = 4).
Cyclohexane Ring Protons~0.8 - 1.9Complex Multiplet8HThese protons overlap significantly, creating a complex and broad signal region.
-CH₂-CH₃ (Ethyl Methyl)~0.8 - 1.0Triplet (t)3HCoupled to the two protons of the adjacent methylene group (n+1 = 3).
¹³C NMR Spectroscopy

Expected Data: Assuming free rotation and symmetry, the trans isomer would show 4 signals (due to a C₂ axis of symmetry), while the cis isomer would show 6 signals. However, in practice, ring inversion dynamics can complicate this simple prediction. A more robust expectation is to see 6 distinct carbon signals for an isomerically pure sample.

Carbon AssignmentExpected δ (ppm)Rationale
C1 (-CH-NH₂)~50 - 55Directly attached to the electronegative nitrogen, causing a downfield shift.
C4 (-CH-CH₂CH₃)~35 - 40The other substituted carbon on the ring.
C2, C6 (Ring)~30 - 36Carbons adjacent to the C1 carbon.
C3, C5 (Ring)~28 - 33Carbons adjacent to the C4 carbon.
C7 (-CH₂-CH₃)~25 - 30Ethyl methylene carbon.
C8 (-CH₂-CH₃)~10 - 15Ethyl methyl carbon, typically the most upfield signal.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d (CDCl₃) is a common choice. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed (δ = 0.00 ppm).

  • Instrument Setup (¹H NMR):

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • Instrument Setup (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30). This collapses C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS.

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural confirmation of this compound is achieved not by a single data point, but by the overwhelming agreement across multiple, independent spectroscopic techniques.

  • Mass Spectrometry confirms the elemental formula is correct by providing the molecular weight (127 g/mol ).

  • FTIR Spectroscopy confirms the presence of the required functional groups (primary amine, aliphatic C-H) and the absence of impurities.

  • NMR Spectroscopy provides the definitive evidence, mapping out the entire carbon-hydrogen skeleton. It confirms the presence of the ethyl group and the cyclohexane ring and, crucially, provides the chemical environment information needed to differentiate between stereoisomers.

By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in their material's identity, ensuring the integrity and reproducibility of their subsequent work in drug discovery and chemical development.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc. [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies involving 4-ethylcyclohexanamine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring robust and reliable outcomes. We will explore the critical nature of specificity in both immunological and chromatographic assays and provide detailed methodologies grounded in established scientific principles.

Introduction: The Specificity Imperative for this compound

This guide will compare and contrast the two primary methodologies for evaluating specificity: immunological assays and chromatographic separation, providing the technical details required to build a self-validating system for your research.

Part 1: Defining the Challenge - Structural Analogs of 4-ECHA

The first step in any cross-reactivity study is to identify potential interfering compounds based on structural similarity. For 4-ECHA, these analogs primarily include other cyclohexylamine derivatives with varying alkyl substitutions or isomers. The degree of cross-reactivity often correlates with how closely the analog's structure mimics the size, shape, and electronic configuration of 4-ECHA.

Key Potential Cross-Reactants:

  • N-Ethylcyclohexylamine: An isomer of 4-ECHA, where the ethyl group is on the amine nitrogen rather than the cyclohexane ring.[3]

  • 4-Methylcyclohexylamine: A closely related analog with a smaller alkyl group at the 4-position.[4][5]

  • 4-Ethyl-N-methylcyclohexanamine: A secondary amine variant, which could interfere in assays targeting the overall cyclohexylethylamine structure.[6][7]

  • 4,4'-Methylenebis(cyclohexanamine): A more complex molecule containing the cyclohexanamine moiety, which could be relevant in industrial or environmental contexts.[8]

Below is a comparison of their fundamental properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource
This compound C8H17N127.2323775-39-5[9][10]
N-EthylcyclohexylamineC8H17N127.235459-93-8[3]
4-Ethyl-N-methylcyclohexanamineC9H19N141.25252854-34-5[6][7]
4,4'-Methylenebis(cyclohexanamine)C13H26N2210.361761-71-3[8]
Visualizing Structural Relationships

The following diagram illustrates the structural similarities between 4-ECHA and its potential cross-reactants. Understanding these subtle differences is key to predicting and interpreting assay specificity.

G cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target This compound (4-ECHA) C8H17N Analog1 N-Ethylcyclohexylamine (Isomer) Target->Analog1 Isomeric Shift Analog2 4-Methylcyclohexylamine (Alkyl Variant) Target->Analog2 Alkyl Group Change Analog3 4-Ethyl-N-methylcyclohexanamine (Secondary Amine) Target->Analog3 Amine Class Change G A Sample Preparation (Extraction/Derivatization) B GC Injection A->B C Separation on Capillary Column B->C D Elution C->D E MS Ionization (e.g., EI) D->E F Mass Analysis E->F G Detection & Data Acquisition F->G

Sources

A Comparative Guide to Catalytic Systems for 4-Ethylcyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 4-Ethylcyclohexanamine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a synthetic challenge in achieving high yield and the desired stereoisomeric purity. This guide provides an in-depth comparison of common catalytic systems for the synthesis of this compound, primarily through the hydrogenation of 4-ethylaniline. We will delve into the performance of rhodium, ruthenium, and nickel-based catalysts, supported by experimental data and mechanistic insights to inform your catalyst selection and process optimization.

Introduction to the Synthesis of this compound

The primary route to this compound is the catalytic hydrogenation of 4-ethylaniline. This reaction involves the reduction of the aromatic ring to a cyclohexane ring, a thermodynamically favorable but kinetically challenging transformation that requires an effective catalyst. The choice of catalyst not only influences the reaction rate but also the diastereoselectivity of the product, yielding a mixture of cis- and trans-4-ethylcyclohexanamine. The ratio of these isomers is a critical parameter in subsequent synthetic steps and the final API's efficacy.

Comparison of Catalytic Systems

The selection of a catalytic system is a critical decision in the synthesis of this compound. The activity, selectivity, and cost-effectiveness of the catalyst are key factors to consider. Here, we compare three widely used catalytic systems: Rhodium on Carbon (Rh/C), Ruthenium on Alumina (Ru/Al₂O₃), and Raney® Nickel.

Catalyst SystemTypical SupportRelative ActivityPredominant IsomerKey AdvantagesKey Disadvantages
Rhodium (Rh) Carbon (C)HighcisHigh activity under mild conditions, good selectivity.High cost.
Ruthenium (Ru) Alumina (Al₂O₃)HighVariableHigh activity, potentially tunable selectivity.Can promote side reactions, cost is a factor.
Nickel (Ni) Raney® NickelModerateVariableCost-effective, versatile.Requires higher temperatures and pressures, can be less selective.[1]

Note: The diastereoselectivity is highly dependent on reaction conditions such as solvent, temperature, and pressure.

In-Depth Analysis of Catalytic Systems

Rhodium on Carbon (Rh/C)

Rhodium is a highly active metal for the hydrogenation of aromatic rings and is often the catalyst of choice when mild reaction conditions are required. Supported on carbon, Rh/C catalysts exhibit excellent dispersion and stability. For the hydrogenation of substituted anilines, rhodium catalysts have been shown to favor the formation of the cis isomer.[2] This selectivity is attributed to the reaction mechanism on the catalyst surface, where the aniline adsorbs and is hydrogenated from one face of the aromatic ring.

Ruthenium on Alumina (Ru/Al₂O₃)

Ruthenium is another highly active platinum-group metal for aromatic hydrogenation. Supported on alumina, Ru/Al₂O₃ is a robust catalyst that can be used in a variety of solvents and conditions. The diastereoselectivity of ruthenium-catalyzed hydrogenation of substituted anilines can be more variable than with rhodium and is highly sensitive to reaction parameters. In some cases, ruthenium catalysts have been shown to produce a higher proportion of the trans isomer compared to rhodium.

Raney® Nickel

Raney® Nickel is a sponge-like, high-surface-area nickel catalyst that is widely used in industrial hydrogenations due to its relatively low cost and high activity.[3] However, it is generally considered a less selective catalyst compared to platinum-group metals.[1] For the hydrogenation of aromatic amines, Raney® Nickel typically requires more forcing conditions (higher temperature and pressure) to achieve high conversions. The diastereoselectivity can be variable and often leads to a mixture of cis and trans isomers.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using the three catalytic systems. These are intended as a starting point and may require optimization for specific laboratory or industrial settings.

Protocol 1: Hydrogenation using 5% Rhodium on Carbon (Rh/C)

Materials:

  • 4-Ethylaniline

  • 5% Rh/C catalyst

  • Ethanol (solvent)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, dissolve 4-ethylaniline (1.0 eq) in ethanol.

  • Carefully add the 5% Rh/C catalyst (typically 1-5 mol% Rh relative to the substrate).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture (e.g., by GC or HPLC).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or chromatography.

Protocol 2: Hydrogenation using 5% Ruthenium on Alumina (Ru/Al₂O₃)

Materials:

  • 4-Ethylaniline

  • 5% Ru/Al₂O₃ catalyst

  • Isopropanol (solvent)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • Follow the same general procedure as for Rh/C, substituting 5% Ru/Al₂O₃ for the catalyst and isopropanol for the solvent.

  • Typical reaction conditions may be slightly more vigorous than for Rh/C (e.g., 80-120 °C, 50-100 bar H₂).

  • Monitor the reaction and perform work-up and purification as described for the Rh/C protocol.

Protocol 3: Hydrogenation using Raney® Nickel

Materials:

  • 4-Ethylaniline

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (solvent)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: If using a water slurry, carefully decant the water and wash the Raney® Nickel with the reaction solvent (ethanol) several times under an inert atmosphere. Raney® Nickel is pyrophoric and must be handled with care.[4][5]

  • In a high-pressure autoclave, add the washed Raney® Nickel slurry to a solution of 4-ethylaniline in ethanol. The amount of Raney® Nickel used is typically higher than for noble metal catalysts (e.g., 10-20 wt% relative to the substrate).

  • Seal and purge the autoclave as described previously.

  • Pressurize with hydrogen to a higher pressure than for Rh or Ru (e.g., 100-150 bar).

  • Heat the reaction to a higher temperature (e.g., 120-160 °C) with vigorous stirring.

  • Monitor the reaction, and upon completion, cool and vent the autoclave.

  • Carefully filter the catalyst under an inert atmosphere, ensuring the filter cake remains wet to prevent ignition.

  • Work-up and purify the product as described in the previous protocols.

Mechanistic Considerations and Diastereoselectivity

The hydrogenation of 4-ethylaniline on a metal surface proceeds through a series of steps involving the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome of the reaction is determined by the orientation of the adsorbed intermediate and the direction of hydrogen addition.

Hydrogenation_Mechanism cluster_0 Catalyst Surface 4-Ethylaniline 4-Ethylaniline Adsorbed Intermediate Adsorbed Intermediate 4-Ethylaniline->Adsorbed Intermediate Adsorption Partially Hydrogenated Intermediate Partially Hydrogenated Intermediate Adsorbed Intermediate->Partially Hydrogenated Intermediate + H₂ This compound This compound Partially Hydrogenated Intermediate->this compound + H₂ Products Products This compound->Products Reactants Reactants Reactants->4-Ethylaniline

Caption: Generalized workflow for the catalytic hydrogenation of 4-ethylaniline.

The preference for cis or trans isomer formation is a complex interplay of steric and electronic factors. With catalysts like rhodium, the substrate may adsorb planar to the surface, and the subsequent delivery of hydrogen from the catalyst surface leads to the cis product. The formation of the trans product requires either a different adsorption geometry or isomerization of the initially formed cis product or a partially hydrogenated intermediate.

Conclusion

The choice of catalytic system for the synthesis of this compound has a significant impact on the reaction efficiency and the stereochemical purity of the product.

  • Rhodium on carbon is a highly active and selective catalyst that generally favors the formation of the cis isomer under mild conditions, making it a good choice for high-value applications where cost is less of a concern.

  • Ruthenium on alumina is also a highly active catalyst, but its selectivity can be more variable and highly dependent on the reaction conditions, offering potential for tuning the isomer ratio.

  • Raney® Nickel is a cost-effective and versatile catalyst suitable for large-scale production, although it often requires more forcing conditions and may provide lower diastereoselectivity.

Ultimately, the optimal catalytic system will depend on the specific requirements of the synthesis, including cost, desired isomer ratio, and available equipment. The experimental protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and professionals in the development of robust and efficient processes for the synthesis of this compound.

References

  • Organic Syntheses Procedure. Available from: [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available from: [Link]

  • Reddit. How do yall activate Raney Ni? Available from: [Link]

  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Available from: [Link]

  • Google Patents. Raney nickel catalysis used in hydrogenation of aromatic amines.
  • OSTI.GOV. Raney nickel catalysis of aromatic amines (Patent). Available from: [Link]

  • ResearchGate. Hydrogenation Of Aniline. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information 1. Materials and Methods. Available from: [Link]

  • YouTube. (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. Available from: [Link]

  • The Research Repository @ WVU. Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation. Available from: [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available from: [Link]

  • ACS Publications. Ruthenium-Catalyzed Hydrogenation of Carbocyclic Aromatic Amines: Access to Chiral Exocyclic Amines. Available from: [Link]

  • Frontiers. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Available from: [Link]

  • Organic Chemistry Portal. Hydrogen. Available from: [Link]

  • MDPI. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available from: [Link]

  • ResearchGate. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available from: [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available from: [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. Available from: [Link]

  • Journal of the Chemical Society, Faraday Transactions. Comparison of hydrogen adsorption and aniline hydrogenation over co-precipitated Co/Al2O3 and Ni/Al2O3 catalysts. Available from: [Link]

  • PMC. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Available from: [Link]

  • PubMed. Vapor Phase Hydrogenation of Nitrobenzene to Aniline Over Carbon Supported Ruthenium Catalysts. Available from: [Link]

  • RJPBCS. Preparation and characterization of X wt-%Ru/Al2O3 catalysts for cyclohexane oxidation using tert-butyl hydroperoxide. Available from: [https://www.rjpbcs.com/pdf/2010_1(3)/[6].pdf]([Link]6].pdf)

  • Organic Syntheses Procedure. tetrahydropyran. Available from: [Link]

  • Catalysis Science & Technology. Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Available from: [Link]

  • ePrints Soton. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Available from: [Link]

  • ACS Omega. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. Available from: [Link]

  • OSTI.GOV. Rh(CAAC)-Catalyzed Arene Hydrogenation: Evidence for Nanocatalysis and Sterically Controlled Site-Select. Available from: [Link]

  • NIH. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Available from: [Link]

  • PubMed. Computational study of the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts. Available from: [Link]

  • TDX (Tesis Doctorals en Xarxa). NHC-stabilized Rh Nanoparticles as eficient catalysts for the hydrogenation of aromàtics and selective H/D exchange in P-based. Available from: [Link]

  • ResearchGate. Anisole Hydrodeoxygenation: A Comparative Study of Ni/TiO2-ZrO2 and Commercial TiO2 Supported Ni and NiRu Catalysts. Available from: [Link]

  • Google Patents. Catalytic hydrogenation of aromatic amines and 4, 4'-methylenedianiline.
  • ResearchGate. Preparation of Ru-Mn/γ-Al2O3 catalyst and uses in synthesis of DINCH. Available from: [Link]

  • ElectronicsAndBooks. The catalytic activity of alumina supported Ru nanoparticles for NO/CH4 reaction. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and safe scientific outcomes. The compound 4-ethylcyclohexanamine, a versatile building block, is no exception. Its utility as a synthetic intermediate demands a rigorous understanding of its purity profile, as seemingly minor impurities can drastically alter reaction kinetics, yield, and the toxicological profile of downstream products.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of methods, we will explore the underlying principles, explain the rationale behind specific experimental choices, and present the data in a format that facilitates informed decision-making.

The Analytical Challenge: Understanding this compound

This compound (C8H17N) is a primary aliphatic amine.[1] Its structure presents several analytical hurdles:

  • Basicity: The amine group is basic and highly polar, leading to strong interactions with active sites (e.g., free silanols) on standard chromatography columns, which can cause severe peak tailing.[2]

  • Lack of a Chromophore: The molecule does not possess a UV-absorbing chromophore, rendering direct detection by standard UV-Vis spectrophotometry or HPLC-UV challenging at low concentrations.[3]

  • Potential Impurities: Synthesis can result in a variety of impurities, including unreacted starting materials (e.g., 4-ethylcyclohexanone), reagents, by-products from side reactions, and crucially, stereoisomers (cis and trans), which may have different biological activities.[1][4]

A robust purity assessment, therefore, requires methods that can overcome these challenges to provide accurate and precise quantification of the main component and its impurities.

Comparative Analysis of Core Analytical Techniques

We will compare three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique lens through which to view the purity of the synthesized product.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Nuclear spin transitions in a magnetic field for structural elucidation.
Sample Volatility Required. Suitable for this compound.Not required.Not required.
Need for Derivatization Not always necessary, but can improve peak shape.Essential for sensitive UV or fluorescence detection.[5]Not required.
Sensitivity High (ng to pg level with appropriate detectors).Very High (pg to fg level with fluorescence detection after derivatization).Lower (µg to mg level).
Selectivity High, especially with specialized columns.High, tunable via column and mobile phase selection.High, excellent for isomer differentiation.
Structural Information High, when coupled with Mass Spectrometry (MS).Limited, unless coupled with MS.Excellent, provides detailed structural data.
Quantitative Accuracy Excellent with proper calibration.Excellent with proper calibration.Excellent (qNMR), can provide absolute purity without a specific impurity standard.
Throughput High, with typical run times of 8-30 minutes.[6]Moderate, derivatization step can add time.Low to Moderate.

Gas Chromatography (GC): The Workhorse for Volatile Amines

GC is a powerful technique for separating volatile compounds. However, the analysis of primary amines like this compound is notoriously difficult due to their tendency to adsorb onto the column, resulting in poor peak shape.[2]

Expertise & Causality: The root cause of this issue is the interaction between the basic amine group and acidic silanol groups on the surface of conventional silica-based columns. To achieve reliable results, the choice of column is critical. A standard non-polar column will likely fail. The solution is to use either a specially designed base-deactivated column or a column with a stationary phase that shields these active sites. For instance, columns like the Agilent CP-Volamine are specifically engineered for the analysis of highly polar amines, providing sharp, symmetrical peaks without derivatization.[7] An alternative approach involves treating the packing material with a base, such as potassium hydroxide (KOH), to neutralize active sites.[2]

Workflow for GC-MS Purity Assessment

The following diagram outlines the typical workflow for analyzing this compound purity using GC coupled with a Mass Spectrometer (MS), which acts as a highly specific detector providing both quantification and structural information.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in a suitable solvent (e.g., Ethanol) Sample->Dilution ISTD Add Internal Standard (ISTD) Dilution->ISTD Vial Transfer to GC Vial ISTD->Vial Injector Autosampler Injection Vial->Injector GC_Column Separation on Base-Deactivated Column Injector->GC_Column MS_Detector Detection & Fragmentation (MS) GC_Column->MS_Detector Chromatogram Generate Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Library_Search Identify Impurities (NIST Library Search) MS_Detector->Library_Search Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity & Impurities (vs. ISTD) Integration->Quantification Library_Search->Quantification Report Report Quantification->Report Final Purity Report

Caption: GC-MS workflow for purity analysis.

Experimental Protocol: GC-MS Analysis
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a reference standard of this compound (if available) at 1 mg/mL in ethanol.

    • Prepare a stock solution of a suitable internal standard (ISTD), such as dodecane, at 1 mg/mL in ethanol.

    • For the calibration curve, create a series of standards by diluting the reference stock and adding a fixed amount of ISTD.

    • For the synthesized sample, accurately weigh ~10 mg, dissolve it in 10 mL of ethanol, and add the same fixed amount of ISTD.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Agilent J&W CP-Volamine, 30 m x 0.25 mm x 1.5 µm, or a similar base-deactivated column.

    • Inlet: Split/Splitless, run in split mode (e.g., 50:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 15°C/min to 240°C, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 280°C.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common impurities might include 4-ethylcyclohexanone (starting material) or dicyclohexylamine derivatives (by-products).[8][9]

    • Calculate the purity using the area percent of the main peak relative to all peaks in the chromatogram (Area % method). For higher accuracy, quantify using the internal standard method and the calibration curve.

High-Performance Liquid Chromatography (HPLC): Sensitivity Through Derivatization

HPLC is a cornerstone of pharmaceutical analysis. As this compound lacks a UV chromophore, direct analysis is insensitive. The key to successful HPLC analysis is pre-column derivatization, a process that attaches a UV-active or fluorescent molecule to the amine.[5]

Expertise & Causality: The choice of derivatizing agent is crucial and depends on the desired sensitivity and sample matrix. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) are excellent choices as they react quickly with primary amines under mild conditions to yield highly fluorescent derivatives, enabling very low detection limits.[5] Once derivatized, the resulting compound is less polar and can be effectively separated on a reversed-phase column (e.g., C18). The mobile phase should be buffered, often at a slightly basic pH, to ensure the stability of the column and achieve symmetrical peak shapes for the derivatives.[5]

Workflow for HPLC Purity Assessment

This workflow illustrates the necessary derivatization step prior to chromatographic analysis.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Buffer Dissolve in Borate Buffer Sample->Buffer Reagent Add Derivatizing Agent (e.g., FMOC-Cl in ACN) Buffer->Reagent React Incubate at RT Reagent->React Quench Quench Reaction (if necessary) React->Quench Injection Inject Derivatized Sample Quench->Injection HPLC_Column Separation on C18 Reversed-Phase Column Injection->HPLC_Column Detector Fluorescence or UV Detection HPLC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify using Calibrated Standard Curve Integration->Quantification Report Report Quantification->Report Final Purity Report

Caption: HPLC workflow including pre-column derivatization.

Experimental Protocol: HPLC with FMOC-Cl Derivatization
  • Preparation of Reagents and Solutions:

    • Borate Buffer: 0.1 M, pH 9.0.

    • FMOC-Cl Reagent: 15 mM solution in acetonitrile.

    • Quenching Solution: 0.1 M glycine solution.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Sample/Standard Preparation: Prepare stock solutions of the synthesized sample and a reference standard at ~1 mg/mL in methanol. Dilute to a working concentration of ~10 µg/mL with the mobile phase.

  • Derivatization Procedure:

    • To 100 µL of the diluted sample/standard solution, add 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl reagent, vortex, and let it react for 5 minutes at room temperature.

    • Add 100 µL of the glycine solution to quench the reaction by consuming excess FMOC-Cl.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 30°C.

    • Detector: Fluorescence Detector (FLD), Excitation: 265 nm, Emission: 315 nm.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Data Analysis:

    • Generate a calibration curve using the derivatized reference standards.

    • Calculate the purity of the synthesized sample based on the peak area of the main derivative peak relative to the total area of all peaks.

    • Quantify the concentration against the calibration curve. This method is particularly effective for resolving cis/trans isomers if they exhibit different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation and can also serve as a primary method for purity determination (quantitative NMR or qNMR). It relies on the magnetic properties of atomic nuclei and provides a detailed fingerprint of a molecule's structure.

Expertise & Causality: For this compound, ¹H NMR will show characteristic signals for the ethyl group protons, the cyclohexyl ring protons, and the amine protons. ¹³C NMR will confirm the number of unique carbon atoms.[8] The key advantage of NMR is its ability to detect and help identify structurally different impurities without needing reference standards for those impurities. The purity is assessed by comparing the integration of signals from the main compound to the integration of signals from impurities. For absolute quantification (qNMR), a certified internal standard of known purity and concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of a known signal from the standard.

Workflow for NMR Purity Assessment

The NMR workflow is the most direct in terms of sample preparation.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Synthesized This compound Standard Add Certified Internal Standard (for qNMR) Sample->Standard Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Standard->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Acquire Spectrum (¹H, ¹³C) Tube->Spectrometer Processing Phase & Baseline Correction Spectrometer->Processing Integration Integrate Signals Processing->Integration Assignment Assign Peaks to Structure & Impurities Integration->Assignment Calculation Calculate Molar Purity Assignment->Calculation Report Report Calculation->Report Final Purity Report

Caption: NMR workflow for structural and purity analysis.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound directly into a vial.

    • For qNMR, add an accurately weighed amount of a certified internal standard (e.g., maleic acid). The standard should have signals that do not overlap with the analyte.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for accurate integration, typically 15-30 seconds for quantitative work. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the this compound and any visible impurities. For example, a triplet corresponding to the -CH₃ of the ethyl group and a multiplet for the -CH-NH₂ proton are characteristic.

    • Calculate the mole percent purity by comparing the integral of a known proton signal from the main compound to the integrals of impurity signals.

    • For qNMR, use the established formulas to calculate the absolute purity based on the integrals, number of protons, molecular weights, and masses of the analyte and the internal standard.

Conclusion: An Integrated Approach

No single technique tells the whole story. For comprehensive purity assessment of this compound, an integrated approach is recommended:

  • Initial Screening and Volatile Impurities: Use GC-MS for rapid screening, identification of volatile impurities (like residual solvents or starting materials), and preliminary purity estimation.

  • Trace-Level Quantification: Employ HPLC with derivatization when high sensitivity is required to detect and quantify non-volatile impurities or to separate isomers at trace levels.

  • Definitive Structural Confirmation and Absolute Purity: Utilize NMR to provide unequivocal structural confirmation of the main product and to determine an accurate, absolute purity value, especially when impurity standards are not available.

By judiciously selecting and combining these methods, researchers and drug development professionals can build a complete and trustworthy purity profile for synthesized this compound, ensuring the quality and integrity of their scientific work.

References

  • Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. [Link]

  • Development of a New Method for Sampling and Analysis of Amines. Atmospheric Analysis & Consulting, Inc.. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (2002). Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-11. [Link]

  • Fast analysis of amines and solvents. Agilent Technologies, Inc.. [Link]

  • Chromatographic Determination of Amines in Food Samples. (2018). University of Helsinki. [Link]

  • Method of analysis of amine by mass spectrometry. (2007).
  • Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. (1987). Analytical Chemistry. [Link]

  • Chemical shifts of carbon atoms in the 13C NMR spectra for compounds 1-4. ResearchGate. [Link]

  • Cyclohexanamine, 4,4'-methylenebis-. NIST WebBook. [Link]

  • This compound. Chemsrc. [Link]

  • 4-Ethylcyclohexan-1-amine. PubChem. [Link]

  • 4-Ethyl-N-methylcyclohexanamine. PubChem. [Link]

  • 4-Ethyl-N-methylcyclohexanamine. PubChem. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Human Metabolome Database. [Link]

  • Cyclohexylamine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Cyclohexanone, 4-ethyl-. NIST WebBook. [Link]

  • This compound. P&S Chemicals. [Link]

  • Preparation method of trans-4-methyl cyclohexylamine.
  • Synthesis of cyclic amines. Organic Chemistry Portal. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]

Sources

A Comparative Guide to 4-Ethylcyclohexanamine in Industrial and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical building blocks is paramount to achieving desired performance and synthetic efficiency. 4-Ethylcyclohexanamine, a substituted cycloaliphatic amine, presents a unique combination of a non-polar core with a reactive primary amine functional group. This guide provides an in-depth technical comparison of this compound in key applications, benchmarking its potential performance against common alternatives based on available data for structurally related compounds. While direct comparative studies on this compound are limited in publicly accessible literature, this guide synthesizes field-proven insights and experimental data from analogous compounds to provide a valuable reference for your research and development endeavors.

Application in Corrosion Inhibition: A Performance Benchmark

Cycloaliphatic amines are a well-established class of corrosion inhibitors, particularly effective in acidic environments and in mitigating top-of-line corrosion in the oil and gas industry. Their mechanism of action primarily involves the adsorption of the amine onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. The lone pair of electrons on the nitrogen atom plays a crucial role in the coordination with the metal surface.[1]

Comparative Performance Analysis

One study on cyclohexylamine as a corrosion inhibitor for mild steel in 0.1 N H₂SO₄ demonstrated a maximum corrosion inhibition efficiency (CIE) of 81.06% at a concentration of 1000 ppm.[2] In a comparative study, dicyclohexylamine showed a CIE of 39.61% for API X80 carbon steel in a CO₂-saturated aqueous solution at 20°C, outperforming n-methyldiethanolamine which had a CIE of 34.53% under the same conditions.[3][4][5]

Furthermore, a more complex derivative, 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide, exhibited a high inhibition efficiency of 96.1% for mild steel in 1 M HCl at a concentration of 500 ppm at 303 K.[6] This suggests that the 4-ethylcyclohexyl moiety can be a component of highly effective corrosion inhibitors.

Based on these findings, it is reasonable to hypothesize that this compound would exhibit good corrosion inhibition properties, likely comparable to or slightly better than cyclohexylamine due to the increased hydrophobicity from the ethyl group, which can enhance surface film stability. However, its performance relative to more complex or commercially established inhibitors would require direct experimental validation.

Table 1: Comparative Corrosion Inhibition Efficiency of Cyclohexylamine Derivatives and Related Compounds

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
CyclohexylamineMild Steel0.1 N H₂SO₄1000 ppmRoom Temp.81.06[2]
DicyclohexylamineAPI X80 SteelCO₂-saturated aqueous solutionNot specified2039.61[3][4][5]
n-MethyldiethanolamineAPI X80 SteelCO₂-saturated aqueous solutionNot specified2034.53[3][4][5]
4-Ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideMild Steel1 M HCl500 ppm3096.1[6]
4-Cyclohexyl-3-thiosemicarbazideMild Steel1 M HCl0.5 mM3095[7][8]
Experimental Protocol for Evaluating Corrosion Inhibitors

To enable researchers to conduct their own benchmark studies, the following is a detailed, self-validating protocol for evaluating the performance of corrosion inhibitors using the weight loss method, a widely accepted and straightforward technique.[9]

Objective: To determine the corrosion inhibition efficiency of this compound and its alternatives on mild steel in an acidic medium.

Materials:

  • Mild steel coupons (e.g., 3cm x 2cm x 0.2cm) of known composition[9]

  • Abrasive papers (from 220 to 1000 grade)[9]

  • Acetone and distilled water for cleaning

  • Corrosive medium (e.g., 1 M HCl or 0.5 N H₂SO₄)

  • This compound and alternative inhibitors

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper.[9]

  • Degreasing and Cleaning: Degrease the coupons by washing with acetone, followed by a thorough rinse with distilled water, and then dry them completely.[9]

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of the inhibitor (e.g., 100, 250, 500, 1000 ppm). Also, prepare a blank solution of the corrosive medium without any inhibitor.

  • Immersion: Immerse one coupon in each of the prepared solutions, including the blank. Ensure the coupons are fully submerged and not in contact with each other or the beaker walls.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 30°C) for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, wash them with distilled water to remove corrosion products, clean with acetone, dry, and re-weigh to get the final weight (W_final).

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

G cluster_prep Coupon Preparation cluster_exp Experiment cluster_analysis Analysis Polish Polish Coupon Degrease Degrease & Clean Polish->Degrease Weigh_Initial Initial Weighing Degrease->Weigh_Initial Immerse Immerse Coupons Weigh_Initial->Immerse Prepare_Sol Prepare Inhibitor Solutions Prepare_Sol->Immerse Expose Controlled Exposure Immerse->Expose Weigh_Final Final Weighing Expose->Weigh_Final Calculate Calculate CR & IE Weigh_Final->Calculate

Caption: Conceptual synthesis of a drug analog.

Agrochemical Synthesis: The Herbicide Connection

In the agrochemical sector, N-alkylated cyclohexylamines are precursors to herbicides. For instance, N-ethylcyclohexylamine is a starting material for the herbicide cycloate. [10]The synthesis involves the reaction of N-ethylcyclohexylamine with S-ethyl chlorothioformate.

Synthesis of Cycloate from N-Ethylcyclohexylamine

A common industrial synthesis of N-ethylcyclohexylamine involves the reductive amination of cyclohexanone with ethylamine. [10][11] Step 1: Synthesis of N-Ethylcyclohexylamine

  • In a high-pressure reactor, charge ethylamine solution, a reaction solvent (e.g., methanol), and a catalyst (e.g., palladium on carbon). [11]2. Pressurize the reactor with hydrogen gas. [11]3. Heat the mixture while stirring. [11]4. Introduce cyclohexanone into the reactor and continue the reaction under hydrogen pressure. [11]5. After the reaction is complete, cool the reactor, filter the catalyst, and purify the N-ethylcyclohexylamine by distillation. [11] Step 2: Synthesis of Cycloate

  • React the synthesized N-ethylcyclohexylamine with S-ethyl chlorothioformate in the presence of a base to neutralize the HCl byproduct.

  • The resulting product is the herbicide cycloate (S-ethyl N-ethyl-N-cyclohexylthiocarbamate).

Given that this compound is a primary amine, it could potentially be used in the synthesis of novel agrochemicals through similar N-alkylation and subsequent functionalization reactions. The presence of the ethyl group on the cyclohexane ring could influence the biological activity and physical properties of the final product.

Conclusion and Future Outlook

This compound is a versatile chemical with promising, albeit not extensively benchmarked, applications in corrosion inhibition and as a building block in pharmaceutical and agrochemical synthesis. Based on data from structurally similar compounds, it is expected to be an effective corrosion inhibitor. Its utility in synthesis is evident from the importance of the cyclohexylamine scaffold in various commercial products.

To fully realize the potential of this compound, further research is needed to generate direct comparative data against industry-standard alternatives. The experimental protocols provided in this guide offer a framework for such investigations. As the demand for novel materials and bioactive molecules continues to grow, a deeper understanding of the performance of such fundamental building blocks will be crucial for innovation.

References

  • Farkas, E., et al. (2024). The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. Available at: [Link]

  • Jadhav, K. A., et al. (2023). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. ResearchGate. Available at: [Link]

  • Mohammed, A., et al. (2023). Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution.
  • Mohammed, A., et al. (2023). Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution. SID. Available at: [Link]

  • Chen, X., et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48.
  • Lakshmi Meena, et al. (n.d.). 4-Ethylcyclohexanonethiosemicarbazone as Corrosion Inhibitor for Iron Metal in 0.5N Hydrochloric Acid Solutions. SciSpace. Available at: [Link]

  • Farag, A. A., et al. (2024). Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution: Electrochemical, chemical, surface and computational explorations.
  • Andalu, F. W., et al. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. ResearchGate. Available at: [Link]

  • Andalu, F. W., et al. (2025). Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. University of Dar es Salaam Digital Commons. Available at: [Link]

  • Singh, A. K., & Quraishi, M. A. (2025). Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. ResearchGate. Available at: [Link]

  • Andalu, F. W., et al. (2025). View of Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. UDSM Journals. Available at: [Link]

  • Al-amiery, A. A., et al. (2020). Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. ResearchGate. Available at: [Link]

  • Mohammed, A., et al. (2023). Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution. SID. Available at: [Link]

  • Hazani, N. N., et al. (2019). 4-Ethylcyclohexanonethiosemicarbazone as Corrosion Inhibitor for Iron Metal in 0.5N Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Benchmarking Einecs 300-992-8: A Comparative Analysis of Corrosion Inhibition Performance. BenchChem.
  • Al-Amiery, A. A., et al. (2020). Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. Emerald Insight. Available at: [Link]

  • Wang, Y., et al. (2019). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. MDPI. Available at: [Link]

  • CN103435494A - Preparation method of N-ethyl cyclohexylamine - Google Patents.
  • CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents.
  • Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 756-763.
  • Singh, A., & Kumar, A. (2018). Schiff bases as corrosion inhibitors for mild steel in acidic medium: a review.
  • Verma, C., et al. (2021). Amines as corrosion inhibitors: A review. King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Ditridecylamine and Commercial Corrosion Inhibitors. BenchChem.
  • Al-Amiery, A. A., et al. (2021). Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. MDPI. Available at: [Link]

  • International Journal of Corrosion and Scale Inhibition. (2024). 2024, Vol. 13, Issue 4 (pp. 1891-2637). International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Hassan, A., et al. (2023). Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. Journal of Advanced Research in Applied Mechanics, 102(1), 103-112.
  • BenchChem. (2025). Application Notes and Protocols: 4- Ethylhexan-1-ol as a Versatile, Albeit Underutilized, Building Block in Pharmaceutical Synthesis. BenchChem.
  • Moinet, C., et al. (2004). Cyclohexyl(alkyl)-propanolamines, preparation method and pharmaceutical compositions containing same. Patexia. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. Available at: [Link]

  • Baker, D. R., Fenyes, J. G., & Moberg, W. K. (Eds.). (1995). Synthesis and Chemistry of Agrochemicals IV. American Chemical Society.
  • Stawicka, A., & Cubała, K. (2024). Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. Psychiatria i Psychologia Kliniczna-Journal of Psychiatry and Clinical Psychology, 24(2), 105-112.
  • KR20030058944A - 4-Alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof - Google Patents.
  • Shi, Z., et al. (2021). Effect of different reaction times on yield. ResearchGate. Available at: [Link]

  • DE1468018A1 - Process for the preparation of cyclohexylamine - Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 4-Ethylcyclohexanamine, a substituted cyclohexylamine used in various synthetic applications, is a compound that requires meticulous handling from acquisition to disposal.[1] Its specific chemical properties necessitate a disposal protocol that goes beyond routine procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the principle that a well-executed experiment concludes only when all materials are safely managed.

The Foundational Imperative: Understanding the Hazard Profile

The "why" behind stringent disposal protocols is rooted in the inherent hazards of the chemical. This compound is not a benign substance; its disposal plan must directly address its risk profile. It is classified as a flammable, corrosive, and toxic compound.[2][3] Failure to respect these properties can lead to serious injury, chemical incidents, or environmental damage.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramHazard StatementCausality for Disposal Protocol
Flammable Liquid🔥H226: Flammable liquid and vapor.[2][3]Waste must be stored away from ignition sources.[3] Headspace gases in containers can be flammable.[3]
Skin Corrosion/IrritationcorrosiveH314: Causes severe skin burns and eye damage.[2][3]Requires stringent use of personal protective equipment (PPE). Waste is classified as corrosive hazardous waste (D002).[3][4]
Acute Toxicity (Oral, Dermal)H302/H312: Harmful if swallowed or in contact with skin.[2]Mandates careful handling to prevent any direct contact and designates contaminated materials as hazardous.
Reproductive Toxicityhealth hazardH361: Suspected of damaging fertility or the unborn child.[3]Reinforces the need for strict containment and professional disposal to prevent environmental release and exposure.
Aquatic HazardH402: Harmful to aquatic life.[5]Prohibits any disposal into sanitary sewer systems or waterways.[6][7]

Core Principles of Amine Waste Management

Before proceeding to the step-by-step protocol, it is crucial to internalize the core principles that govern the handling of this compound waste. These principles form a self-validating system to prevent hazardous chemical reactions and ensure regulatory compliance.

  • Segregation is Non-Negotiable: Amine waste must be kept separate from all other waste streams.[6] The most critical segregation is from acids and oxidizing agents. Mixing amines with acids can cause a violent, exothermic neutralization reaction, while contact with strong oxidizers can create fire or explosion hazards.[7]

  • Dedicated and Compatible Containerization: Waste must be collected in a designated, chemically compatible container, such as a high-density polyethylene (HDPE) carboy. The container must have a tightly sealing cap to prevent the release of flammable and noxious vapors.[6][8]

  • Clear and Accurate Labeling: The moment waste is generated, its container must be labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms. This is a critical step for safety and is required for legal transport and disposal.

  • Designated Storage Area: Waste containers should be stored in a cool, well-ventilated satellite accumulation area, away from heat, direct sunlight, and incompatible substances.[6] This area should have secondary containment to manage potential leaks.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for managing this compound waste from generation to final disposal.

Step 1: Risk Assessment and PPE Selection

Before handling the chemical for disposal, consult the Safety Data Sheet (SDS). Based on the hazards, the minimum required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes. An apron and rubber boots may be warranted for larger quantities.[3]

Step 2: Waste Characterization and Segregation

Identify the type of waste being generated:

  • Unused Product: Pure, unadulterated this compound.

  • Contaminated Solutions: Solutions containing this compound mixed with solvents. Do not mix halogenated and non-halogenated solvent waste unless institutional policy allows.

  • Contaminated Debris: Items like absorbent pads, gloves, or weighing paper contaminated with the chemical.

These waste streams should ideally be collected separately to facilitate proper disposal, though they will all be treated as hazardous waste.

Step 3: Containerization and Labeling
  • Select a clean, dry, and appropriate hazardous waste container as described in Principle 2.

  • Add waste to the container, ensuring not to fill it beyond 80% capacity to allow for vapor expansion.

  • Securely close the container after each addition. Never leave a funnel in the opening. [8]

  • Apply a completed hazardous waste label with all required information.

Step 4: Arranging for Professional Disposal

Due to its multiple hazard classifications, this compound is not a candidate for in-lab chemical neutralization or sewer disposal.[5][6] The only acceptable method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9][10]

  • Store the properly labeled container in your designated satellite accumulation area.

  • Follow your institution's procedures to request a hazardous waste pickup.

  • Maintain records of the waste disposal as required by regulations.[6]

Step 5: Management of Empty Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate and dispose of it as hazardous chemical waste in your designated container.[10]

  • After triple rinsing, deface or remove the original label. The container can then be disposed of according to institutional policy, which may allow for disposal as regular trash or glass waste.[10]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Identify Waste Stream (Pure, Solution, Debris) B Consult SDS & Select PPE A->B C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C D Containerize in Labeled, Compatible Waste Vessel C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Empty? E->F G Arrange Pickup via EHS or Licensed Waste Contractor F->G No H Triple Rinse Container F->H Yes I Collect Rinsate as Hazardous Waste H->I I->D Add to Waste J Dispose of Decontaminated Container per Site Policy I->J

Caption: Workflow for the proper disposal of this compound waste.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[3][5]

  • Don PPE: Wear the full PPE ensemble described in Step 1 of the protocol.

  • Contain and Absorb: Contain the spill and collect it with commercial absorbent pads or other inert materials (e.g., sand, vermiculite).

  • Collect Waste: Place the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area according to your lab's specific procedures.

  • Dispose: The spill cleanup residue must be disposed of as RCRA hazardous waste.[3]

Conclusion

The responsible management of this compound is a direct reflection of a laboratory's commitment to a culture of safety. By understanding its specific hazards and adhering to a systematic disposal protocol centered on segregation, proper containerization, and professional disposal, we ensure that our scientific pursuits do not come at the cost of personal safety or environmental integrity. Always default to the most conservative safety measures and consult your institution's EHS department when in doubt.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420819, 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

  • Chemtron Supply Corporation. (2015). Safety Data Sheet 5044. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:42195-97-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Cyclohexylamine Safety Data Sheet. Retrieved from [Link]

  • Polyplex. (2022). Safety Data Sheet - POLYPLEX 294. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexylamine. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the handling of 4-Ethylcyclohexanamine, grounded in established safety protocols and field-proven insights. Our objective is to empower you with the knowledge to not only use this compound effectively but also to ensure a secure laboratory environment for yourself and your team.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a versatile building block in organic synthesis. However, its utility is accompanied by a significant hazard profile that necessitates stringent safety measures. It is classified as a flammable liquid and vapor, corrosive, and an irritant.[1] Acute exposure can be harmful if the substance is swallowed or comes into contact with the skin, and it is known to cause severe skin burns and eye damage.[1][2] Furthermore, there are concerns that it may cause an allergic skin reaction, respiratory irritation, and is suspected of damaging fertility or the unborn child.[2][3] A comprehensive understanding of these risks is the first and most critical step in safe handling.

The "why" behind stringent PPE protocols lies in the chemical's inherent reactivity and toxicity. Its corrosive nature means it can cause immediate and severe damage to living tissue upon contact. The potential for systemic effects, including reproductive harm, underscores the importance of preventing any level of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) . These materials provide a robust barrier against corrosive and absorbable chemicals.[4] Always check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Eye and Face Protection Chemical safety goggles and a face shield . Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes of this corrosive material.[2][5]
Body Protection Chemical-resistant lab coat or apron . This protects against accidental spills and splashes, preventing contact with the skin and personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.[5]
Respiratory Protection NIOSH-approved respirator . This is required when working outside of a certified chemical fume hood or if there is a risk of inhaling vapors, especially in poorly ventilated areas. The type of respirator and cartridge should be selected based on the potential exposure concentration.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat/Apron Doff3->Doff4 Doff5 5. Respirator (if needed) Doff4->Doff5

Figure 1: Procedural flow for donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a chemical spill kit specifically designed for corrosive and flammable liquids readily available. This should include an absorbent material like vermiculite or sand.[6]

2. Handling the Chemical:

  • Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring or dispensing the chemical, use only compatible and properly grounded equipment to prevent static discharge, which can be an ignition source.[6] Use a funnel to minimize the risk of splashing.

  • Heating: Avoid heating this compound near open flames or other ignition sources due to its flammability.[2]

  • Compatibility: Keep the chemical away from incompatible materials such as acids, acid anhydrides, acid chlorides, bases, and strong oxidizing agents to prevent vigorous and potentially dangerous reactions.[3]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash your hands and any potentially exposed skin with soap and water after handling.[6]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be considered hazardous waste. These should be collected in a separate, clearly labeled, and sealed container.

2. Spill Management:

  • Small Spills: For small spills, use a non-combustible absorbent material like sand or vermiculite to soak up the chemical.[6]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

  • Cleanup: Wear appropriate PPE during cleanup. The collected waste must be placed in a sealed container for disposal.

3. Final Disposal:

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance and to arrange for pickup by a licensed hazardous waste disposal company.

Disposal_Workflow cluster_waste Chemical Waste Disposal cluster_spill Spill Cleanup and Disposal Collect Collect Waste in Labeled Container Segregate Segregate from Incompatible Waste Collect->Segregate Seal Seal Container Segregate->Seal EHS Contact EHS for Disposal Seal->EHS Absorb Absorb Spill with Inert Material CollectSpill Collect Absorbed Material Absorb->CollectSpill SealSpill Seal in Labeled Container CollectSpill->SealSpill DisposeSpill Dispose as Hazardous Waste via EHS SealSpill->DisposeSpill

Figure 2: Workflow for the disposal of chemical waste and spill cleanup.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your laboratory personnel.

References

  • 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. Chemtron Supply Corporation. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet. [Link]

  • SDS – SECTION 4 - Society for Chemical Hazard Communication. Society for Chemical Hazard Communication. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • This compound | CAS#:42195-97-1 | Chemsrc. Chemsrc. [Link]

  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. Hisco. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • CYCLOHEXYLAMINE | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). Health and Safety Authority. [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.